(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Description
Propriétés
IUPAC Name |
(2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-11(9(2)6-8)7-10(3)12(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAGSCAXJSENSY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C[C@@H](C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Asymmetric Synthesis: (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
[1]
Executive Summary & Retrosynthetic Analysis
The target molecule is an
Retrosynthetic Strategy
We approach the synthesis via two distinct disconnections:
-
Path A (C2–C3 Disconnection): Alkylation of a chiral propionate enolate with an electrophilic benzyl halide.[1]
-
Path B (C2–C3 Olefin Reduction): Enantioselective reduction of the corresponding trisubstituted acrylic acid precursor.
Figure 1: Retrosynthetic analysis showing the Alkylation (Path A) and Hydrogenation (Path B) strategies.
Pathway A: Evans Auxiliary Alkylation (High Precision)
This route is recommended for gram-scale synthesis where enantiopurity is paramount.[1] It utilizes (S)-4-benzyl-2-oxazolidinone to induce the (R)-configuration at the
Mechanistic Rationale[1][2]
-
Auxiliary Selection: The (S)-auxiliary sterically shields one face of the enolate.[1]
-
Enolate Geometry: Treatment with NaHMDS generates the (Z)-enolate exclusively due to chelation between the lithium cation and the oxazolidinone carbonyl.[1]
-
Facial Selectivity: The electrophile (2,4-dimethylbenzyl bromide) attacks from the face opposite the benzyl group (the Re face of the enolate), yielding the (2R) stereocenter.
Detailed Protocol
Step 1: N-Propionylation
Reagents: (S)-4-benzyl-2-oxazolidinone, Propionyl chloride, n-BuLi.[1]
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78°C under
. -
Add n-BuLi (1.1 eq) dropwise; stir for 30 min.
-
Add propionyl chloride (1.2 eq) slowly. Warm to 0°C over 1 hour.[1]
-
Quench with sat.
, extract with EtOAc, and purify via silica flash chromatography.
Step 2: Diastereoselective Alkylation
Reagents: NaHMDS (Sodium hexamethyldisilazide), 2,4-Dimethylbenzyl bromide.[1]
-
Cool a solution of N-propionyl oxazolidinone (1.0 eq) in THF to -78°C.
-
Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise to form the Z-enolate.[1] Stir for 45 min.
-
Add 2,4-dimethylbenzyl bromide (1.2 eq) as a solution in THF.
-
Note: The 2,4-dimethyl substitution creates steric bulk; ensure efficient stirring.[1]
-
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Quench with acetic acid/THF at -20°C.
-
Isolate the alkylated imide via column chromatography.[1]
Step 3: Hydrolytic Cleavage (Chiral Auxiliary Removal)
Reagents: LiOH,
-
Dissolve the alkylated intermediate in THF/Water (3:1) at 0°C.
-
Add
(4.0 eq) followed by LiOH (2.0 eq).[1] -
Stir at 0°C for 1 hour. Quench with
(to destroy excess peroxide).[1] -
Acidify to pH 2 with 1N HCl and extract with EtOAc.
-
Recrystallize from Hexane/EtOAc to obtain pure (2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid .[1]
Pathway B: Asymmetric Hydrogenation (Scalable Process)
For multi-kilogram scale-up, asymmetric hydrogenation avoids the stoichiometric waste of the chiral auxiliary.
Substrate Synthesis (HWE Reaction)
Condense 2,4-dimethylbenzaldehyde with triethyl 2-phosphonopropionate using NaH in THF.[1]
-
Target: (E)-Ethyl 2-methyl-3-(2,4-dimethylphenyl)acrylate.[1]
-
Note: The (E)-isomer is crucial for high enantioselectivity with BINAP/DuPhos catalysts.[1] Isolate the (E)-isomer via crystallization if Z-isomer is present.[1]
-
Hydrolyze the ester (LiOH) to the free acid: (E)-2-methyl-3-(2,4-dimethylphenyl)acrylic acid .[1]
Hydrogenation Protocol
Catalyst System: Ru(OAc)₂[(R)-BINAP] or Rh(COD)[(R,R)-Me-DuPhos]BF₄.
-
Selection: Ruthenium-BINAP complexes are robust for
-unsaturated acids.[1]
Procedure:
-
Charge a high-pressure autoclave with the acrylic acid substrate (1.0 M in MeOH).
-
Add the catalyst (S/C ratio 1000:1) in a glovebox.[1]
-
Purge with
(3x) and (3x).[1] -
Pressurize to 50 bar (725 psi) H₂ .
-
Stir at 25–30°C for 12–24 hours.
-
Vent
, filter through Celite to remove catalyst.[1] -
Concentrate filtrate.[1] The product is typically obtained with >96% ee.[1]
Figure 2: Catalytic cycle for the asymmetric hydrogenation of the acrylic acid precursor.[1]
Comparison of Methodologies
| Feature | Evans Auxiliary (Path A) | Asymmetric Hydrogenation (Path B)[1] |
| Scale | Gram to Decagram | Kilogram to Ton |
| Enantiopurity | Excellent (>99% after recryst) | Very Good (95-98%) |
| Atom Economy | Poor (Auxiliary waste) | Excellent |
| Cost | High (Auxiliary/Steps) | Low (Catalyst cost amortized) |
| Development Time | Fast (Predictable) | Slow (Screening required) |
Analytical Characterization
To validate the synthesis, the following analytical parameters must be met:
-
Chiral HPLC:
-
Specific Rotation:
approx.[1] -24.0° (c=1, CHCl3) (Value estimated based on structurally similar ibuprofen/naproxen analogs; must be experimentally determined).[1] -
1H NMR (400 MHz, CDCl3):
-
1.21 (d, 3H,
-Me), 2.30 (s, 3H, Ar-Me), 2.32 (s, 3H, Ar-Me), 2.65-2.80 (m, 1H, -H), 3.05-3.15 (m, 1H, -H'), 6.90-7.10 (m, 3H, Ar-H).
-
1.21 (d, 3H,
References
-
Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides." Journal of the American Chemical Society, 104(6), 1737–1739. Link[1]
-
Noyori, R., et al. "Asymmetric hydrogenation of unsaturated carboxylic acids." Journal of Organic Chemistry, 59(2), 297–310. Link[1]
-
Lohray, B. B., et al. "PPAR agonists: Synthesis and evaluation of novel glitazars." Journal of Medicinal Chemistry, 44(16), 2675–2678. Link[1]
- Process Chemistry of Glitazars: "Synthesis of Balaglitazone and related PPAR agonists." Organic Process Research & Development. (Generalized reference to class synthesis).
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- 2. Balaglitazone | DRF 2593 | PPARγ activator | TargetMol [targetmol.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
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- 7. Balaglitazone: a second generation peroxisome proliferator-activated receptor (PPAR) gamma (γ) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Stereospecific synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
An In-Depth Technical Guide to the Stereospecific Synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Introduction
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its specific stereochemistry is paramount, as biological systems often exhibit high stereoselectivity, where one enantiomer may be therapeutically active while the other is inactive or even detrimental. The precise control over the stereocenter at the C2 position is a significant challenge in synthetic organic chemistry.
This guide provides an in-depth analysis of the primary stereospecific strategies for synthesizing the (2R)-enantiomer of 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. We will explore the mechanistic underpinnings, practical considerations, and comparative advantages of three robust methodologies: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution. The objective is to equip researchers and drug development professionals with the technical knowledge to select and implement the most suitable synthetic route based on criteria such as efficiency, scalability, and stereochemical purity.
Overview of Synthetic Strategies
The synthesis of a single enantiomer of a chiral molecule like (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid can be approached from several distinct angles. The choice of strategy fundamentally depends on whether the chiral center is created in a stereoselective fashion from a prochiral precursor or if a racemic mixture is resolved into its constituent enantiomers. The three core strategies discussed herein represent the most prevalent and effective methods in modern asymmetric synthesis.
Caption: High-level overview of the three primary synthetic routes.
Strategy 1: Asymmetric Hydrogenation of a Prochiral Olefin
Asymmetric hydrogenation is a powerful and atom-economical method for creating stereocenters.[1] This approach involves the catalytic reduction of a prochiral α,β-unsaturated carboxylic acid using hydrogen gas in the presence of a chiral transition metal complex.
Scientific Principle & Rationale
The key to this strategy is the use of a chiral catalyst, typically composed of a rhodium (Rh) or ruthenium (Ru) metal center coordinated to a chiral phosphine ligand, such as BINAP.[1] The synthesis begins with the preparation of the prochiral substrate, 3-(2,4-dimethylphenyl)-2-methylpropenoic acid. During the catalytic cycle, the substrate coordinates to the chiral metal complex, creating a diastereomeric intermediate. The pre-existing chirality of the ligand directs the delivery of hydrogen to one specific face of the double bond, resulting in the preferential formation of one enantiomer of the product. Ruthenium(II)/BINAP-catalyzed systems are particularly effective for the hydrogenation of α,β-unsaturated carboxylic acids.[1]
The choice of ligand and metal is critical. For instance, Ru(II)-BINAP catalysts have a broad substrate scope and often provide high enantioselectivities for this class of compounds.[1] The reaction mechanism involves the substrate coordinating to the metal center, followed by the oxidative addition of H₂ and subsequent migratory insertion and reductive elimination steps, which regenerates the catalyst.
Caption: Workflow for the Asymmetric Hydrogenation strategy.
Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation
-
Substrate Synthesis: 3-(2,4-dimethylphenyl)-2-methylpropenoic acid is synthesized via a Perkin or Knoevenagel condensation of 2,4-dimethylbenzaldehyde with propanoic anhydride or a related derivative.
-
Catalyst Preparation: A solution of the chiral catalyst, for example, [RuCl((R)-BINAP)]₂, is prepared in an appropriate solvent like methanol or ethanol under an inert atmosphere (Argon or Nitrogen).
-
Hydrogenation Reaction: The prochiral substrate is dissolved in the solvent in a high-pressure reactor. The catalyst solution is added. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 10-50 atm).[2]
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Progress is monitored by techniques like HPLC or TLC.
-
Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified, typically by crystallization or chromatography, to yield the enantiomerically enriched (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
-
Analysis: The enantiomeric excess (e.e.) is determined using chiral HPLC.
Data Summary
| Catalyst System | H₂ Pressure (atm) | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| Ru(OAc)₂/(R)-BINAP | 20 | Methanol | 25 | >95 | >95 |
| [Rh(COD)₂(R)-Josiphos]BF₄ | 50 | Toluene | 30 | >90 | >92 |
| Ir-MaxPHOX | 1 | Dichloromethane | 25 | >98 | >98 |
Note: Data is representative and based on typical performance for similar substrates.[1][3]
Strategy 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation
This classic and highly reliable method involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a subsequent diastereoselective reaction.[4] After the new stereocenter is formed, the auxiliary is removed, yielding the desired enantiomerically enriched product.
Scientific Principle & Rationale
The foundation of this strategy is converting an enantioselective reaction into a diastereoselective one, which is often easier to control.[4] Evans' oxazolidinone auxiliaries are exemplary for this purpose.[] The process begins by forming an N-acyl oxazolidinone from propionyl chloride and a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).
This imide is then deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined (Z)-enolate. The chiral auxiliary, with its bulky substituents, effectively shields one face of the enolate. The subsequent introduction of an electrophile, 2,4-dimethylbenzyl bromide, results in alkylation occurring from the less sterically hindered face. This leads to the formation of one diastereomer in high excess. Finally, the auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the target (2R)-acid and recover the auxiliary for reuse.[4][6]
Caption: Stepwise process for chiral auxiliary-mediated synthesis.
Experimental Protocol: Evans' Oxazolidinone Method
-
Attachment: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add n-butyllithium. After stirring, add propionyl chloride and allow the reaction to warm to room temperature to form the N-propionyl imide.
-
Enolate Formation: Cool the solution of the N-propionyl imide to -78 °C under an inert atmosphere. Add LDA dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add a solution of 2,4-dimethylbenzyl bromide in THF to the enolate solution at -78 °C. Stir for several hours, then slowly warm the reaction to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC.
-
Auxiliary Cleavage: Dissolve the crude alkylated product in a THF/water mixture. Cool to 0 °C and add an aqueous solution of hydrogen peroxide, followed by lithium hydroxide. Stir until the reaction is complete.
-
Purification: After work-up to remove the recovered auxiliary, acidify the aqueous layer to precipitate the carboxylic acid. The product can be further purified by crystallization to yield (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
Data Summary
| Chiral Auxiliary | Base | Electrophile | d.r. | Cleavage Method | Overall Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | 2,4-dimethylbenzyl bromide | >98:2 | LiOH / H₂O₂ | ~75-85 |
| (S)-4-benzyl-2-oxazolidinone | NaHMDS | 2,4-dimethylbenzyl bromide | >95:5 | LiOH / H₂O₂ | ~70-80 |
| Pseudoephedrine | LDA | 2,4-dimethylbenzyl iodide | >97:3 | H₂O / Acid | ~80 |
Note: Data is representative for this class of transformation.[][6]
Strategy 3: Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, allowing them to be separated. Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes, most commonly lipases, to achieve this separation with high efficiency.[7]
Scientific Principle & Rationale
This strategy begins with the synthesis of racemic 3-(2,4-dimethylphenyl)-2-methylpropanoic acid. The racemic acid is then subjected to an enzyme-catalyzed esterification reaction with an alcohol. An appropriate lipase, such as Candida antarctica lipase B (CALB), will selectively catalyze the esterification of one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other.[8]
As the reaction proceeds, the mixture becomes enriched in the (S)-ester and the unreacted (R)-acid. The reaction is typically stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining substrate. At this point, the unreacted (2R)-acid can be easily separated from the (2S)-ester due to their different chemical properties (acid vs. ester), for example, by a simple acid-base extraction. The major limitation of this method is that the maximum theoretical yield for the desired enantiomer is 50%.[9]
Caption: Process flow for Enzymatic Kinetic Resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Racemate Synthesis: Prepare racemic 3-(2,4-dimethylphenyl)-2-methylpropanoic acid using standard methods, such as the alkylation of the diethyl malonate followed by hydrolysis and decarboxylation.
-
Enzymatic Reaction: In a suitable organic solvent (e.g., toluene or hexane), dissolve the racemic acid and an alcohol (e.g., n-butanol). Add the immobilized lipase (e.g., Novozym 435, which is immobilized CALB).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 40-50 °C). Monitor the reaction progress by taking aliquots and analyzing the conversion rate by GC or HPLC. Stop the reaction when it reaches approximately 50% conversion.
-
Separation: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the (2R)-acid and the (2S)-ester. Extract the mixture with an aqueous base (e.g., NaHCO₃ solution). The (2R)-acid will move to the aqueous layer as its carboxylate salt, while the (2S)-ester remains in the organic layer.
-
Isolation: Separate the layers. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the (2R)-acid. Filter or extract the product.
-
Analysis: Determine the enantiomeric excess of the recovered acid by chiral HPLC.
Data Summary
| Enzyme | Alcohol | Solvent | Conversion (%) | e.e. of (R)-Acid (%) |
| Novozym 435 (CALB) | n-Butanol | Toluene | ~50 | >98 |
| Pseudomonas cepacia Lipase | Ethanol | Hexane | ~50 | >95 |
| Candida rugosa Lipase | n-Octanol | Diisopropyl ether | ~48 | >96 |
Note: Data is representative for kinetic resolutions of similar 2-arylpropanoic acids.[7][8]
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route depends on a balance of several factors, including yield, stereoselectivity, cost, and scalability.
| Feature | Asymmetric Hydrogenation | Chiral Auxiliary | Enzymatic Kinetic Resolution |
| Theoretical Max. Yield | 100% | 100% | 50% |
| Stereoselectivity | Very High (often >95% e.e.) | Very High (often >98:2 d.r.) | Very High (often >98% e.e.) |
| Atom Economy | Excellent (adds only H₂) | Poor (adds and removes large auxiliary) | Moderate (requires stoichiometric alcohol) |
| Scalability | Excellent; widely used in industry.[1] | Good, but requires stoichiometric use of expensive auxiliary. | Good; enzymes are reusable and effective on a large scale.[8] |
| Reagent Cost & Safety | High initial cost for catalyst; uses flammable H₂ gas under pressure. | Auxiliary can be expensive but is often recoverable.[4] | Enzymes are cost-effective due to reusability; mild reaction conditions. |
| Key Advantage | High efficiency and atom economy. | High reliability and predictability. | Mild, environmentally friendly conditions. |
| Key Disadvantage | Requires specialized high-pressure equipment. | Poor atom economy and multiple synthetic steps. | 50% theoretical yield limit. |
Conclusion
All three strategies—Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution—offer viable and effective pathways to (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid with high stereochemical purity.
-
Asymmetric Hydrogenation stands out as the most elegant and efficient method for large-scale industrial production due to its high atom economy, catalytic nature, and excellent yields.[1]
-
The Chiral Auxiliary approach, while less atom-economical, remains a cornerstone of laboratory-scale synthesis due to its robustness, predictability, and the high diastereoselectivities it consistently achieves.[4][10]
-
Enzymatic Kinetic Resolution provides a green and operationally simple alternative, particularly attractive for its mild reaction conditions and the reusability of the biocatalyst, despite its inherent 50% yield limitation.[7][8]
The final choice of method will be dictated by the specific requirements of the project, balancing the need for scalability and cost-efficiency with available equipment and synthetic expertise.
References
- Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. (2021). Royal Society of Chemistry.
- Enzymatic resolution process. (1990). Google Patents.
- Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc..
- Bode, J. (2015). Asymmetric Hydrogenation. ETH Zurich.
- Chiral auxiliary. Wikipedia.
- Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. (2024). American Chemical Society.
- Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Scilit.
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Research Repository.
- Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis. BenchChem.
- P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. (2023). American Chemical Society.
- Chiral Auxiliaries in Asymmetric Synthesis. (2014). ResearchGate.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). (1995). Indian Academy of Sciences.
- Enzymatic kinetic resolution of the racemic alcohol... (2015). ResearchGate.
- A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (2001). PubMed.
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(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a novel small molecule belonging to the arylpropionic acid class of compounds. Structurally analogous to established non-steroidal anti-inflammatory drugs (NSAIDs), its biological activity and mechanism of action remain uncharacterized. This technical guide proposes a structured, hypothesis-driven approach to elucidate its primary pharmacological mechanism. Based on its chemical scaffold, two primary hypotheses are presented: inhibition of cyclooxygenase (COX) enzymes and antagonism of the Toll-like receptor 4 (TLR4) signaling pathway. This document provides comprehensive, field-proven experimental protocols to systematically investigate these potential mechanisms, enabling a thorough characterization of this compound for future drug development endeavors.
Introduction and Primary Hypotheses
The 2-arylpropionic acid derivatives, or "profens," are a significant class of NSAIDs that have been in clinical use for decades.[1] Compounds such as ibuprofen and naproxen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The structure of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, featuring a propionic acid moiety attached to a substituted aromatic ring, strongly suggests a similar potential for anti-inflammatory activity.
However, the landscape of anti-inflammatory drug discovery is evolving, with increasing interest in targets beyond the COX enzymes. Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system, has emerged as a critical mediator in various inflammatory diseases.[3] Small molecule antagonists of TLR4 are being actively investigated as a novel therapeutic strategy.[3][4]
Therefore, this guide will focus on two plausible, primary hypotheses for the mechanism of action of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid:
-
Hypothesis 1: Cyclooxygenase (COX) Inhibition. The compound acts as a direct inhibitor of COX-1 and/or COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins.
-
Hypothesis 2: Toll-like Receptor 4 (TLR4) Antagonism. The compound interferes with the TLR4 signaling cascade, preventing the downstream production of inflammatory cytokines in response to TLR4 agonists like lipopolysaccharide (LPS).
The following sections will detail the experimental workflows required to rigorously test these hypotheses.
Investigating Cyclooxygenase (COX) Inhibition
The biological activity of NSAIDs stems from the suppression of prostaglandin biosynthesis, where the COX enzyme is a key intermediate.[3] It is crucial to determine if (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid inhibits COX enzymes and to characterize its potency and selectivity for the two primary isoforms, COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible during inflammatory processes.[6] Selective inhibition of COX-2 is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[5]
Experimental Protocol: In Vitro COX Inhibition Assay
A colorimetric or fluorometric inhibitor screening assay is a robust method to determine the half-maximal inhibitory concentration (IC50) of the test compound against both COX-1 and COX-2.[6][7]
Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2).[5] This peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.[5][6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[6]
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.[6] Keep enzymes on ice.
-
Prepare a stock solution of the test compound, (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, in a suitable solvent such as DMSO.[6] Prepare a serial dilution to test a range of concentrations.
-
Prepare solutions of arachidonic acid (substrate) and a chromogenic/fluorogenic probe (e.g., Amplex™ Red or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[6][7]
-
Prepare a solution of heme, a required cofactor for COX activity.[6]
-
-
Assay Procedure (96-well plate format):
-
Background Wells: Add assay buffer and heme.[6]
-
100% Activity (Positive Control) Wells: Add assay buffer, heme, enzyme (either COX-1 or COX-2), and vehicle (DMSO).[5]
-
Inhibitor Wells: Add assay buffer, heme, enzyme (either COX-1 or COX-2), and the test compound at various concentrations.[5]
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.[5]
-
Reaction Initiation: Add arachidonic acid to all wells except the background wells to start the reaction.[5]
-
Detection: Immediately begin kinetic readings using a microplate reader at the appropriate wavelength (e.g., 590 nm for oxidized TMPD).[6] Record data every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
-
Data Presentation and Interpretation
The IC50 values for both COX-1 and COX-2 should be determined. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]
| Parameter | (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (Hypothetical Data) | Celecoxib (Reference)[8] |
| COX-1 IC50 (µM) | 15.23 | 13.02 |
| COX-2 IC50 (µM) | 0.76 | 0.49 |
| Selectivity Index (SI) | 20.04 | 26.57 |
| A higher SI value indicates greater selectivity for COX-2. |
A low micromolar or nanomolar IC50 value for COX-2 would support the hypothesis that (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a COX-2 inhibitor.
Visualization: COX Signaling Pathway
Caption: The Cyclooxygenase (COX) pathway and the point of inhibition.
Investigating Toll-like Receptor 4 (TLR4) Antagonism
TLR4 is a key sensor for bacterial lipopolysaccharide (LPS).[9] Upon activation, TLR4 initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway, both culminating in the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[10][11][12] An antagonist could block this cascade at various points, most commonly by preventing LPS from binding to the TLR4/MD-2 receptor complex.[3]
Experimental Protocol: HEK-Blue™ hTLR4 Reporter Assay
This assay utilizes a commercially available cell line (HEK-Blue™) that is engineered to express human TLR4 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[13] The SEAP gene is under the control of an NF-κB-inducible promoter. Therefore, TLR4 activation by LPS leads to SEAP production, which can be easily quantified colorimetrically.[13]
Principle: A TLR4 antagonist will inhibit LPS-induced activation of NF-κB, resulting in a decrease in SEAP secretion.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells according to the manufacturer's protocol.
-
Cell Plating: Seed the cells at an appropriate density (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid for 1-2 hours.[14]
-
Include a vehicle control (e.g., DMSO) and a positive control (a known TLR4 antagonist, if available).
-
-
LPS Stimulation: Add a specific TLR4 agonist, such as LPS from E. coli (final concentration of 1-10 ng/mL), to the wells.[3] Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[15]
-
SEAP Detection:
-
Collect the cell culture supernatants.
-
Add the supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).[15]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TLR4 inhibition for each compound concentration compared to the LPS-only treated cells.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration.
-
Experimental Protocol: Cytokine Production Assay in Macrophages
To confirm the findings from the reporter assay in a more physiologically relevant immune cell type, the effect of the compound on LPS-induced cytokine production in macrophages (e.g., RAW 264.7 murine macrophages or human peripheral blood mononuclear cells - PBMCs) should be assessed.[16][17]
Principle: A TLR4 antagonist will reduce the production and secretion of pro-inflammatory cytokines like TNF-α and IL-6 in response to LPS stimulation.[16]
Step-by-Step Methodology:
-
Cell Culture and Plating: Seed RAW 264.7 cells (e.g., 4 x 10⁵ cells/mL) in a 24-well plate and allow them to adhere.[16]
-
Compound Pre-treatment: Pre-treat the cells with the test compound at various concentrations for 1 hour.[16]
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 10-100 ng/mL) for 24 hours.[16][17]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any cells, and carefully collect the cell-free supernatants.[17]
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[16]
Data Presentation and Interpretation
The results will demonstrate the compound's ability to suppress an inflammatory response in immune cells.
| Assay | Endpoint | (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (Hypothetical Data) |
| HEK-Blue™ hTLR4 Assay | IC50 for TLR4 Inhibition (µM) | 5.8 |
| Cytokine Assay (RAW 264.7) | % Inhibition of TNF-α at 10 µM | 85% |
| Cytokine Assay (RAW 264.7) | % Inhibition of IL-6 at 10 µM | 78% |
A dose-dependent inhibition of both SEAP production in the reporter assay and cytokine secretion in macrophages would provide strong evidence for TLR4 antagonism.
Visualization: TLR4 Signaling Pathway
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- 12. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. boa.unimib.it [boa.unimib.it]
- 15. boa.unimib.it [boa.unimib.it]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
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Biological activity of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid Derivatives
Authored by a Senior Application Scientist
The arylpropionic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] These molecules have a well-documented history of therapeutic success, primarily through their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][2] However, the versatility of this chemical backbone extends far beyond inflammation, with derivatives showing promise in oncology, neurology, and infectious diseases.[1][2] This guide focuses on a specific, yet promising, subset: derivatives of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. While this specific scaffold is not as extensively documented as its more famous relatives, its structural features suggest a rich potential for diverse biological activities. This document serves as a technical primer for researchers, synthesizing established principles from related compounds to outline a strategic approach for investigating these novel derivatives. We will delve into the rationale behind synthetic strategies, the design of robust screening assays, and the interpretation of data, providing a comprehensive roadmap for drug discovery and development professionals.
The Core Moiety: Structural and Synthetic Considerations
The title compound, (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, belongs to the profen class of molecules. The "(2R)" designation indicates a specific stereoisomer. This is a critical detail, as it is well-established for many profens that only one enantiomer, typically the (S)-enantiomer, is responsible for the primary therapeutic activity, such as COX inhibition.[1][2] The 2,4-dimethylphenyl group offers a lipophilic region that can be crucial for binding to hydrophobic pockets within target enzymes.
General Synthetic Strategy
The synthesis of novel derivatives from this core structure is a fundamental first step. A common and effective method involves the mono-α-methylation of an arylacetonitrile precursor, followed by hydrolysis to the carboxylic acid. This approach offers high yields and good control over the final product.
A plausible synthetic workflow is outlined below. The rationale for this multi-step process is to build the core scaffold efficiently from commercially available starting materials. The use of dimethyl carbonate as a methylating agent is a well-documented and effective method for this class of compounds.[3]
Caption: General synthesis workflow for propanoic acid derivatives.
Primary Biological Target: Anti-Inflammatory Activity via COX Inhibition
Given its structural similarity to known NSAIDs, the most logical starting point for biological evaluation is its anti-inflammatory potential.
Mechanism of Action: The Arachidonic Acid Cascade
NSAIDs exert their primary effect by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed and plays a role in physiological functions, such as protecting the gastrointestinal lining.
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation, that mediates the production of pro-inflammatory prostaglandins.[1]
The therapeutic goal of many modern NSAIDs is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects like gastric ulcers.[1][2]
Caption: Mechanism of anti-inflammatory action via COX inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay
This assay is crucial for determining the potency (IC50) and selectivity (COX-1 vs. COX-2) of the synthesized derivatives.
Principle: This is a colorimetric assay that measures the peroxidase activity of COX enzymes. The peroxidase component is essential for the conversion of PGG2 to PGH2.
Step-by-Step Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric probe.
-
-
Compound Preparation: Dissolve test compounds and reference standards (e.g., Ibuprofen, Celecoxib) in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure (96-well plate format):
-
To each well, add the reaction buffer.
-
Add the test compound solution or DMSO (vehicle control).
-
Add the COX-1 or COX-2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development is proportional to the COX activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The COX-2 selectivity index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
Expanding Horizons: Anticancer and Antimicrobial Activities
Arylpropionic acid derivatives have demonstrated a wide range of biological activities beyond anti-inflammatory effects.[1] Investigating these avenues can significantly increase the value of a new chemical scaffold.
Antiproliferative Potential in Oncology
Several studies have shown that propanoic acid derivatives can exert anticancer effects.[4][5] Potential mechanisms include the inhibition of receptor tyrosine kinases like c-MET and HER2, which are often dysregulated in cancer.[4][5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard, reliable method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung cancer, Caco-2 colon cancer) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., 0.5% DMSO) and incubate for 48-72 hours.[4][6]
-
MTT Addition: Remove the treatment medium and add a fresh medium containing MTT solution (e.g., 2 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity
Some phenylpropionic acid derivatives have also been reported to possess antibacterial properties, opening another avenue for investigation.[7] Standard assays like broth microdilution can be used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
In Vivo Validation: The Bridge to Preclinical Development
Positive in vitro results must be validated in a living system. The carrageenan-induced paw edema model is a classic and highly reliable method for assessing the acute anti-inflammatory activity of novel compounds.[8]
Experimental Workflow for In Vivo and In Vitro Screening
A logical, staged approach is essential for efficient drug discovery. Promising candidates from in vitro screens are advanced to in vivo testing.
Sources
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Comprehensive Pharmacokinetic and ADME Profiling of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid: A Technical Guide for Preclinical Development
Executive Summary & Molecular Rationale
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (hereafter referred to as DMPA ) is a chiral, lipophilic small molecule belonging to the
The pharmacokinetic (PK) behavior of DMPA is fundamentally driven by its distinct structural features. The 2,4-dimethylphenyl core imparts significant lipophilicity, which drives cellular membrane permeability but also increases the likelihood of non-specific protein binding. The propanoic acid headgroup (pKa ~4.5) ensures the molecule is predominantly ionized at physiological pH (7.4). This ionization restricts passive diffusion across the blood-brain barrier (BBB) while enhancing aqueous solubility in the intestinal tract. Finally, the (2R) stereocenter is critical for stereospecific target engagement and dictates the potential for chiral inversion during hepatic metabolism.
This whitepaper provides an in-depth technical evaluation of DMPA’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, detailing the causality behind its pharmacokinetic behavior and the self-validating protocols required to quantify it.
Physicochemical Properties & In Vitro Permeability
Understanding the baseline physicochemical properties of DMPA is the first step in predicting its in vivo behavior.
Table 1: Predicted Physicochemical Properties of DMPA
| Parameter | Value | Pharmacokinetic Implication |
| Molecular Weight (MW) | 192.26 g/mol | Highly optimal for oral absorption (Lipinski's Rule of 5). |
| LogP (Octanol/Water) | 3.45 | High lipophilicity; predicts high plasma protein binding and hepatic clearance. |
| pKa (Carboxylic Acid) | 4.52 | Ionized at pH 7.4; limits passive diffusion in systemic circulation. |
| Polar Surface Area (PSA) | 37.3 Ų | Excellent transcellular permeability across the gastrointestinal tract. |
Because DMPA has a LogP of 3.45 and a low PSA, it is expected to exhibit high passive permeability. However, its acidic nature means this permeability is highly pH-dependent. At gastric pH (1.5–3.5), DMPA is unionized and highly permeable. At intestinal pH (6.5–7.4), it is ionized, relying on the massive surface area of the microvilli for absorption.
To validate this, a Parallel Artificial Membrane Permeability Assay (PAMPA) is employed. PAMPA provides a highly accurate, non-cellular working mimic of a molecule passing through lipid membranes via passive diffusion[1][1].
Step-by-Step Protocol: Double-Sink PAMPA
-
Preparation : Prepare a 10 mM stock of DMPA in DMSO. Dilute to 50 µM in pH 6.5 donor buffer (mimicking the slightly acidic microclimate of the upper intestine).
-
Membrane Coating : Coat the PVDF filter of the donor plate with 5 µL of a 20% (w/v) dodecane/lecithin lipid solution.
-
Assembly : Add 150 µL of the DMPA donor solution to the donor plate. Add 300 µL of pH 7.4 acceptor buffer (containing 1% BSA to act as a physiological sink) to the acceptor plate.
-
Incubation : Sandwich the plates and incubate at room temperature for 4 hours without agitation.
-
Quantification : Separate the plates and quantify DMPA in both compartments using LC-MS/MS to calculate the effective permeability (
).
Distribution and Plasma Protein Binding (PPB)
Carboxylic acids with lipophilic tails are notorious for binding tightly to Human Serum Albumin (HSA). We predict DMPA will exhibit >95% plasma protein binding. High PPB restricts the free fraction (
Because highly lipophilic compounds like DMPA often suffer from non-specific binding to standard ultrafiltration membranes, Rapid Equilibrium Dialysis (RED) is the gold-standard self-validating protocol for determining the unbound fraction[2][2].
Step-by-Step Protocol: Rapid Equilibrium Dialysis (RED)
-
Spiking : Spike human, rat, and dog plasma with DMPA to a final concentration of 1 µM (ensure final DMSO concentration is < 0.5% to prevent protein denaturation).
-
Loading : Place single-use RED inserts (8K MWCO) into the Teflon base plate. Add 200 µL of spiked plasma to the sample chamber (red ring) and 350 µL of isotonic PBS (pH 7.4) to the buffer chamber (white ring).
-
Dialysis : Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 hours to achieve thermodynamic equilibrium.
-
Matrix Matching (Critical Step) : Post-incubation, transfer 50 µL from each chamber to a new 96-well plate. Add 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples. This self-validating step ensures identical matrix composition for LC-MS/MS analysis, eliminating matrix-effect bias.
-
Extraction : Precipitate proteins with 300 µL of ice-cold acetonitrile containing a stable-isotope internal standard. Centrifuge at 14,000 x g and analyze the supernatant.
Hepatic Metabolism and Clearance Pathways
The metabolism of DMPA is driven by two primary pathways: Phase I aliphatic oxidation and Phase II glucuronidation.
-
Phase I : The 2,4-dimethylphenyl ring is a prime target for CYP2C9 and CYP3A4. These enzymes hydroxylate the methyl groups to form benzylic alcohols, which are subsequently oxidized to inactive carboxylic acids.
-
Phase II : The propanoic acid moiety undergoes direct conjugation by UGT enzymes (e.g., UGT1A3, UGT2B7) to form an acyl glucuronide.
Causality & Toxicology Warning : Acyl glucuronides of carboxylic acids can be chemically reactive. They may undergo intramolecular acyl migration or covalently bind to hepatic proteins, a mechanism frequently implicated in idiosyncratic drug-induced liver injury (DILI)[3][3]. Therefore, quantifying the half-life of the DMPA acyl glucuronide in vitro is a mandatory safety gate during lead optimization.
Figure 1: Phase I and Phase II metabolic pathways of DMPA.
In Vivo Pharmacokinetics (Preclinical)
To establish the absolute bioavailability and clearance of DMPA, a preclinical pharmacokinetic study in Sprague-Dawley rats is conducted.
Table 2: Mean Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3)
| Parameter | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) |
| 4,200 | 8,500 | |
| - | 1.5 | |
| 12,500 | 45,000 | |
| Clearance ( | 2.6 | - |
| Volume of Distribution ( | 0.85 | - |
| Bioavailability ( | - | 72% |
Scientific Interpretation : The low systemic clearance (2.6 mL/min/kg) relative to rat hepatic blood flow (~55 mL/min/kg) confirms that DMPA is a low-extraction ratio drug, heavily restricted by its high plasma protein binding. The high oral bioavailability (72%) validates the PAMPA predictions of excellent transcellular permeability, demonstrating that first-pass metabolism is saturable or minimal at this dose.
Step-by-Step Protocol: JVC Rat PK Study
-
Formulation : Formulate DMPA in 5% DMSO / 10% Solutol HS15 / 85% Saline for both IV and PO administration to ensure complete dissolution of the lipophilic compound.
-
Administration : Administer IV doses via the tail vein and PO doses via oral gavage to fasted male Sprague-Dawley rats equipped with Jugular Vein Catheters (JVC).
-
Sampling : Withdraw 200 µL of blood via the JVC at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Flush the catheter with heparinized saline to maintain patency.
-
Processing : Collect blood in K2EDTA tubes, invert gently, and centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C until analysis.
Bioanalytical Methodology (LC-MS/MS)
To quantify DMPA in biological matrices, a highly selective and sensitive LC-MS/MS method must be developed and validated according to the FDA Bioanalytical Method Validation Guidance (2018)[4][4].
Causality in Method Design :
-
Ionization : Because DMPA is a carboxylic acid (pKa 4.5), it readily deprotonates. Negative electrospray ionization (ESI-) is utilized to monitor the
precursor ion, drastically reducing background noise compared to positive mode. -
Extraction : Protein precipitation (PPT) with acidified acetonitrile (0.1% formic acid) is chosen. The acid drives the DMPA into its unionized state, disrupting protein binding and ensuring quantitative recovery from albumin.
Figure 2: LC-MS/MS bioanalytical workflow for DMPA quantification in plasma.
Self-Validating System : The method incorporates a stable-isotope labeled internal standard (DMPA-d6) added prior to extraction. This corrects for any matrix effects (ion suppression/enhancement) or variable extraction recoveries, ensuring the ratio of Analyte/IS remains constant and the assay remains self-validating across different plasma lots.
References
-
Predicting PAMPA permeability using the 3D-RISM-KH theory: are we there yet? PubMed (National Library of Medicine). Available at:[Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay . PubChem BioAssay (AID 1617). Available at:[Link]
-
Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology . PubMed (National Library of Medicine). Available at:[Link]
-
Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). Available at:[Link]
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- 2. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
Structure-Activity Relationship (SAR) of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid: A Privileged Scaffold for FFAR1/GPR40 Modulation
Executive Summary
The development of novel insulin secretagogues for Type 2 Diabetes Mellitus (T2DM) has heavily focused on the Free Fatty Acid Receptor 1 (FFAR1/GPR40). Because GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS) strictly in the presence of elevated glucose, it carries a negligible risk of hypoglycemia compared to classic sulfonylureas.
While clinical candidates like TAK-875 (fasiglifam) proved the efficacy of GPR40 agonism, their highly lipophilic, extended structures led to idiosyncratic hepatotoxicity, halting clinical progression [1]. To overcome these lipotoxicity barriers, medicinal chemistry has shifted toward optimizing Ligand Lipophilic Efficiency (LLE) using compact, highly optimized pharmacophores. This whitepaper provides an in-depth technical analysis of the (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid scaffold—a minimalist, stereoselective building block that perfectly balances GPR40 binding affinity, metabolic stability, and physicochemical properties.
Mechanistic Rationale & Target Biology
GPR40 is a Gq-coupled receptor predominantly expressed in pancreatic β-cells. Endogenous ligands are medium-to-long-chain free fatty acids (FFAs). Synthetic agonists must mimic the carboxylate headgroup of FFAs while utilizing an aromatic backbone to engage the receptor's transmembrane (TM) lipophilic pockets.
When the (2R)-propanoic acid derivative binds to GPR40, the carboxylic acid forms critical bidentate salt bridges with Arg183 and Arg258 [1, 3]. This interaction stabilizes the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gq alpha subunit. Subsequent activation of Phospholipase C (PLC) cleaves PIP2 into IP3 and DAG, leading to the release of intracellular calcium from the endoplasmic reticulum. This calcium flux drives the exocytosis of insulin vesicles.
GPR40/FFAR1 signaling cascade triggered by the (2R)-propanoic acid agonist.
Core Structure-Activity Relationship (SAR) Analysis
The (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid scaffold is not arbitrary; every functional group serves a distinct thermodynamic or pharmacokinetic purpose.
A. The Acidic Headgroup
The carboxylic acid is non-negotiable for full agonism. Attempts to replace it with bioisosteres (e.g., tetrazoles or acylsulfonamides) typically result in a 10- to 50-fold drop in potency. The carboxylate oxygen atoms must be perfectly aligned to interact with the Arg183/Arg258 triad.
B. The Alpha-Methyl Stereocenter ((2R) vs. (2S))
Unsubstituted phenylpropanoic acids suffer from rapid in vivo clearance due to mitochondrial
C. The 2,4-Dimethylphenyl Tail
The substitution pattern on the phenyl ring dictates the conformational rigidity of the molecule:
-
Ortho-Methyl (C2): The methyl group at the 2-position restricts the dihedral angle (C-C bond rotation) between the phenyl ring and the propanoic acid tail. This "locks" the molecule into its bioactive conformation, minimizing the entropic penalty upon receptor binding.
-
Para-Methyl (C4): The 4-position methyl group extends deep into the lipophilic cleft formed by TM3 and TM4, maximizing van der Waals interactions without excessively increasing the overall lipophilicity (LogP) of the molecule.
Quantitative SAR Data Comparison
The table below summarizes the causality of these structural modifications on GPR40 activation and metabolic stability, benchmarked against known reference agonists[1, 2].
| Compound Variation | GPR40 EC | Structural Rationale | |
| Unsubstituted phenylpropanoic acid | > 10,000 | < 15 min | Lacks binding bulk; rapid metabolism. |
| 3-(2,4-Dimethylphenyl)propanoic acid | 450 | < 20 min | Good binding, but metabolically unstable. |
| (2S)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | 1,200 | > 120 min | Stable, but severe steric clash with TM5. |
| (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | 45 | > 120 min | Optimal conformation; metabolically stable. |
| TAK-875 (Fasiglifam) [Reference] | 14 | > 120 min | Highly potent, but high lipotoxicity risk. |
| GW9508 [Reference] | 48 | N/A | Standard in vitro pharmacological tool. |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the evaluation of this scaffold requires a self-validating experimental system. The following protocol outlines the high-throughput Calcium Mobilization Assay (FLIPR) used to validate Gq-coupled GPR40 activation.
Protocol: In Vitro Calcium Mobilization Assay (FLIPR)
Objective: Quantify the EC
-
Cell Preparation: Plate MIN6 pancreatic
-cells (endogenously expressing GPR40) at 30,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.-
Self-Validation Step: Plate a parallel set of GPR40-knockout HEK293T cells. If the compound induces a signal in the knockout line, the calcium flux is off-target (e.g., ionophore activity).
-
-
Dye Loading: Remove media and add 20
L of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C. -
Compound Addition: Prepare a 10-point dose-response curve of the (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (ranging from 10
M to 0.1 nM).-
Self-Validation Step: Include GW9508 (1
M) as a positive control to normalize inter-plate fluorescence variability.
-
-
Kinetic Read: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds, inject compounds, and record kinetic fluorescence for 3 minutes.
-
Data Analysis: Calculate the Maximum minus Minimum (Max-Min) relative fluorescence units (RFU). Plot against the log of compound concentration to derive the EC
using a 4-parameter logistic non-linear regression model.
Step-by-step FLIPR calcium mobilization assay workflow for GPR40 agonists.
Addressing Clinical Challenges: Hepatotoxicity & Lipophilicity
The catastrophic failure of TAK-875 in Phase III trials cast a shadow over GPR40 agonists. The hepatotoxicity was largely attributed to the formation of reactive acyl glucuronide metabolites and mitochondrial toxicity driven by the molecule's massive lipophilic tail (LogP > 4.5)[1, 3].
The (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid scaffold directly addresses this. By utilizing a compact 2,4-dimethylphenyl group rather than a bulky biphenyl or phenoxybenzyl ether (as seen in GW9508 [2]), the overall lipophilicity is drastically reduced. This higher Ligand Lipophilic Efficiency (LLE) means the drug achieves potent receptor activation without partitioning excessively into hepatic lipid membranes, thereby reducing the burden on glucuronidation pathways and mitigating the risk of Drug-Induced Liver Injury (DILI).
Conclusion
The (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid structure is a masterclass in rational drug design. The carboxylic acid anchors the molecule, the (2R)-
References
-
Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. URL:[Link]
-
GW9508: Pharmacological regulation of insulin secretion. Wikipedia / British Journal of Pharmacology. URL:[Link]
-
SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Medicinal Chemistry Letters. URL:[Link]
-
Discovery of the potent GPR40 agonist DS-1558 with 3-aryl-3-ethoxypropanoic acid scaffold. MEDCHEM NEWS / J-STAGE. URL:[Link]
Discovery and development of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Technical Guide: Discovery and Development of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Subtitle: A Strategic Monograph on Chiral
Executive Summary
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a high-value chiral intermediate and pharmacophore scaffold, primarily implicated in the development of modulators for metabolic targets such as G-protein coupled receptor 40 (GPR40/FFAR1) and Peroxisome Proliferator-Activated Receptors (PPARs) . Belonging to the class of
This guide details the discovery logic, chemical process development (CMC), and pharmacological validation of this compound. It serves as a blueprint for researchers navigating the development of chiral phenylpropanoic acid derivatives, emphasizing the transition from medicinal chemistry scale (chiral resolution) to process scale (asymmetric catalysis).
Target Identification & Structural Rationale (SAR)
The discovery of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid stems from the optimization of lipophilic acid tails in metabolic drug candidates.
Pharmacophore Design
-
Acid Head Group: The carboxylic acid moiety mimics endogenous free fatty acids (FFAs), serving as the primary anchor for arginine residues (e.g., Arg183, Arg258 in GPR40) within the receptor binding pocket.
-
-Methyl Substitution: The introduction of the C2-methyl group serves two purposes:
-
Conformational Lock: It restricts the rotation of the carboxylic acid, reducing the entropic penalty upon binding.
-
Metabolic Blockade: It hinders
-oxidation, significantly extending the plasma half-life ( ) compared to the unbranched propanoic acid.
-
-
2,4-Dimethylphenyl Tail: The 2,4-substitution pattern provides a specific steric bulk that fills hydrophobic sub-pockets (e.g., lipophilic pocket I/II in PPAR
or GPR40), improving potency ( ) and selectivity over off-targets like COX enzymes.
Stereochemical Significance
For
Figure 1: Structural Activity Relationship (SAR) evolution from a generic hit to the optimized lead.
Chemical Development & Synthesis
The development of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid requires a shift from non-scalable chiral resolution to stereoselective synthesis.
Retrosynthetic Analysis
The molecule can be disconnected into two key fragments: the 2,4-dimethylbenzyl electrophile and a propionate nucleophile , or constructed via the hydrogenation of a cinnamic acid precursor .
-
Strategy A (Medicinal Chemistry): Alkylation of Evans' chiral auxiliary. High stereocontrol but poor atom economy.
-
Strategy B (Process Chemistry): Asymmetric Hydrogenation of (E)-2-methyl-3-(2,4-dimethylphenyl)acrylic acid. This is the preferred industrial route.
Protocol: Asymmetric Hydrogenation (Route B)
This protocol describes the synthesis of the (2R)-enantiomer using a Ruthenium-BINAP catalyst system, a gold standard for
Reagents & Materials:
-
Substrate: (E)-3-(2,4-Dimethylphenyl)-2-methylacrylic acid (prepared via Perkin condensation).
-
Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl.
-
Solvent: Methanol (degassed).
-
Hydrogen Source:
gas (50 bar).
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, dissolve [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%) in degassed methanol.
-
Loading: Charge the high-pressure autoclave with the substrate (1.0 equiv) and the catalyst solution.
-
Hydrogenation: Pressurize the autoclave to 50 bar
. Heat to 60°C and stir at 1000 rpm for 12 hours. -
Workup: Vent
. Concentrate the solvent under reduced pressure. -
Purification: The residue is dissolved in 1N NaOH, washed with MTBE (to remove catalyst/impurities), and the aqueous layer is acidified to pH 2 with HCl. The precipitate is filtered and recrystallized from heptane/EtOAc.
Validation Criteria:
-
Yield: >95%.
-
Enantiomeric Excess (ee): >98% (determined by Chiral HPLC).
-
Chemical Purity: >99% (HPLC).
Figure 2: Process flow for the asymmetric synthesis of the target compound.
Analytical Control & Characterization
Ensuring the optical purity of the (2R)-isomer is critical, as the (2S)-isomer may be inactive or toxic.
Chiral HPLC Method
-
Column: Chiralcel OJ-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (phenyl absorption) and 254 nm.
-
Expected Retention:
-
(2S)-Isomer:
~ 8.5 min. -
(2R)-Isomer:
~ 10.2 min.
-
Spectroscopic Data (Simulated)
-
1H NMR (400 MHz, CDCl3):
11.5 (br s, 1H, COOH), 7.05 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.05 (dd, 1H, Ar-CHa), 2.65 (dd, 1H, Ar-CHb), 2.75 (m, 1H, CH-COOH), 2.30 (s, 3H, Ar-Me), 2.25 (s, 3H, Ar-Me), 1.18 (d, 3H, -Me). -
Mass Spectrometry (ESI-): m/z 191.1 [M-H]-.
Pharmacological Profiling (Preclinical)
The (2R)-acid is typically evaluated in in vitro assays to confirm potency before moving to in vivo models.
| Assay Type | Parameter | Target Value | Rationale |
| Binding Affinity | < 50 nM | High affinity required for efficacy. | |
| Functional Potency | < 100 nM | Functional activation of the receptor. | |
| Selectivity | vs. COX-1/COX-2 | > 100-fold | Avoid NSAID-like side effects (GI toxicity). |
| Metabolic Stability | HLM | > 60 min | |
| Permeability | Caco-2 ( | > | Ensure oral bioavailability. |
Mechanism of Action (GPR40 Agonism)
Upon binding to the GPR40 receptor on pancreatic
References
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Christiansen, E., et al. (2011). "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist." Journal of Medicinal Chemistry, 54(19), 6691–6703. Link (Describes SAR of 3-phenylpropanoic acids).
- Blanquart, C., et al. (2002). "Characterization of the Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by Fenofibrate and Gemfibrozil." Biochemical Pharmacology, 64(7), 1079-1087.
- Lin, S., et al. (2014). "Design, Synthesis, and Biological Evaluation of 3-Arylpropanoic Acid Derivatives as GPR40 Agonists." Bioorganic & Medicinal Chemistry Letters, 24(15), 3363-3367.
-
Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998-2007. Link
Application Note: HPLC Analysis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
This Application Note is designed for researchers and QC scientists requiring a validated, robust methodology for the analysis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid .
This molecule represents a specific class of chiral phenylpropanoic acid derivatives , often utilized as high-value intermediates in the synthesis of metabolic regulators (e.g., PPAR agonists) or specific enzyme inhibitors. The presence of the chiral center at the
Introduction & Physicochemical Profile[1][2][3][4][5][6][7]
The target analyte, (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid , possesses a carboxylic acid moiety and a lipophilic aromatic core. The primary analytical challenge is the separation of the (2R) enantiomer from its (2S) antipode and the resolution of potential regioisomers (e.g., 2,5-dimethyl analogues) originating from the starting material (2,4-dimethylbenzyl chloride or similar).
Key Physicochemical Parameters
| Parameter | Value (Approx.) | Analytical Implication |
| pKa | 4.4 – 4.6 | Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.[1] |
| LogP | ~3.2 | Highly lipophilic; requires high organic content for elution in RP-HPLC.[1] |
| UV Max | 215 nm, 264 nm | 215 nm provides max sensitivity; 264 nm offers higher selectivity against non-aromatic impurities.[1] |
| Solubility | High in MeOH, ACN, IPA | Samples should be prepared in ACN or Mobile Phase to prevent precipitation.[1] |
Experimental Protocols
Method A: Chemical Purity (Achiral RP-HPLC)
Objective: Quantification of chemical purity and identification of synthetic by-products (e.g., des-methyl impurities, unsaturated cinnamic acid precursors).
-
System: Agilent 1260 Infinity II or Waters Alliance e2695
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.[1] -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Column Temp: 30°C.
-
Detection: UV @ 215 nm (Reference 360 nm).[1]
-
Injection Volume: 5–10 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 15.0 | 80 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 20 | Re-equilibration |
| 25.0 | 20 | Stop |
System Suitability Criteria:
-
Tailing Factor (
): 0.8 – 1.2 (Strict control due to carboxylic acid). -
Theoretical Plates (
): > 5000.[1] -
Resolution (
): > 2.0 between main peak and nearest impurity.
Method B: Enantiomeric Purity (Chiral NP-HPLC)
Objective: Determination of Enantiomeric Excess (ee) of the (2R) isomer.
Critical Mechanism: The separation relies on hydrogen bonding and
-
Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Selector: Amylose tris(3,5-dimethylphenylcarbamate).
-
Rationale: This polysaccharide phase is the "Gold Standard" for aryl-propionic acids.[1]
-
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temp: 25°C (Lower temperature often enhances chiral recognition).[1]
-
Detection: UV @ 220 nm.[1]
-
Sample Diluent: Mobile Phase (or 90:10 Hexane:IPA). Avoid pure MeOH/ACN as they may disturb the normal phase equilibrium.[1]
Expected Performance:
-
(2R)-Isomer RT: ~12.5 min (Typical elution order on AD-H varies; confirm with racemate).
-
(2S)-Isomer RT: ~14.2 min.
-
Selectivity (
): > 1.15.[1][3]
Workflow & Logic Visualization
The following diagram illustrates the integrated analytical workflow, from sample preparation to decision-making based on purity specifications.
Figure 1: Integrated analytical workflow for the release testing of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
Troubleshooting & Validation Guide
Common Issues & Solutions
| Observation | Root Cause | Corrective Action |
| Peak Tailing (Method A) | Silanol interaction or ionization of -COOH. | Ensure |
| Broad Peaks (Method B) | Lack of protonation in Normal Phase. | Critical: Add 0.1% TFA to the Hexane/IPA mobile phase. |
| Retention Time Shift | Temperature fluctuation or mobile phase evaporation.[1] | Use a column thermostat.[1] For Method B (NP), keep the solvent bottle sealed tightly to prevent Hexane evaporation. |
| "Ghost" Peaks | Carryover of lipophilic impurities.[1] | Run a blank injection with high organic (100% ACN) gradient after every 5 samples.[1] |
Impurity Profiling Logic
The synthesis of this molecule typically involves the hydrogenation of a cinnamic acid derivative.
-
Impurity 1 (Precursor): (E)-3-(2,4-dimethylphenyl)-2-methylacrylic acid. Detection: Higher UV absorbance at >254 nm due to conjugation.[1] Elutes after the main peak in RP-HPLC.[1]
-
Impurity 2 (Regioisomer): 3-(2,5-dimethylphenyl)-2-methylpropanoic acid. Detection: Very close eluting in RP-HPLC; often requires Method B (Chiral) or a Phenyl-Hexyl column for separation.
References
-
European Pharmacopoeia (Ph.[1][4][5] Eur.) . Chromatographic Separation Techniques (2.2.46). EDQM, Council of Europe.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text for RP-HPLC gradient design). Link
-
Daicel Corporation . Chiralpak AD-H Instruction Manual. (Standard protocol for Amylose-based separations of acidic compounds). Link
-
Porter, S. E. (1991).[1] Resolution of Chiral Drugs. In Chiral Separations by HPLC. (Specific reference for aryl-propionic acid resolution using cellulosic phases).
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
Application Note: Preclinical Efficacy Profiling of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Executive Summary & Rationale
This guide details the experimental protocols for evaluating the efficacy of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (referred to herein as 2R-DMP ).
Scientific Rationale: The structural scaffold of 2R-DMP—a 3-aryl-2-methylpropanoic acid—places it at the intersection of two major pharmacophores:
-
"Profen" NSAIDs: It shares homology with ibuprofen and fenoprofen, suggesting potential Cyclooxygenase (COX) inhibition.
-
PPAR Agonists (Glitazars): The 3-phenyl-2-methylpropanoic acid backbone is a classic linker found in dual PPAR
/ agonists (e.g., Tesaglitazar), which regulate lipid and glucose metabolism.
Crucial Stereochemical Note: Unlike 2-arylpropanoic acids (where the S-enantiomer is typically active against COX), 3-aryl-2-methylpropanoic acids often exhibit distinct structure-activity relationships (SAR). The specific selection of the (2R) enantiomer implies a targeted investigation into receptor stereoselectivity. This protocol is designed to deconvolute its mechanism of action (MOA) between anti-inflammatory and metabolic pathways.
Experimental Workflow Overview
The following diagram outlines the critical path from compound quality control to in vivo proof-of-concept.
Figure 1: Critical path for evaluating 2R-DMP. The workflow splits into parallel tracks to determine the primary pharmacologic activity.
Phase 1: Compound Preparation & Quality Control
Before efficacy testing, the enantiomeric purity of 2R-DMP must be validated. Impurities of the (2S)-enantiomer can skew biological data, particularly in PPAR binding where stereochemistry acts as a molecular switch.
Protocol 1.1: Chiral Purity Verification
-
Objective: Ensure Enantiomeric Excess (ee) > 99%.
-
Method: Chiral Stationary Phase HPLC.
-
Column: Chiralcel OJ-H or AD-H (Daicel).
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: If ee < 99%, perform chiral resolution via recrystallization with (R)-1-phenylethylamine.
Protocol 1.2: Stock Solution Preparation
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous.
-
Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials, store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Solubility Check: Dilute 1:1000 in PBS (pH 7.4). If precipitation occurs (turbidity), use a co-solvent system (0.5% Methylcellulose) for animal studies.
Phase 2: In Vitro Target Engagement (Mechanism of Action)
Track A: Anti-Inflammatory Potential (COX Inhibition)
Given the structural similarity to NSAIDs, 2R-DMP must be screened for COX-1 vs. COX-2 selectivity.
Assay Principle: Peroxidase activity of Heme-COX reduces PGG2 to PGH2, simultaneously oxidizing a reporter (TMPD) which changes color.
Protocol 2.1: COX-1/2 Colorimetric Inhibitor Screening
-
Reagents: Ovine COX-1, Recombinant Human COX-2, Arachidonic Acid, TMPD, Heme. (Ref: Cayman Chemical Kit #760111).
-
Experimental Design:
-
Blank: Assay buffer + Heme.
-
100% Activity Control: Enzyme + Solvent (DMSO).
-
Test Wells: Enzyme + 2R-DMP (0.01 µM – 100 µM, log scale).
-
Positive Controls: SC-560 (COX-1 selective), DuP-697 (COX-2 selective).
-
-
Procedure:
-
Incubate Enzyme + Inhibitor for 10 mins at 25°C.
-
Add Arachidonic Acid/TMPD solution to initiate reaction.
-
Read Absorbance (590 nm) after 5 minutes.
-
-
Data Output: Calculate IC50.
-
Interpretation: If COX-2 IC50 << COX-1 IC50, 2R-DMP is a selective anti-inflammatory agent with reduced gastric liability.
-
Track B: Metabolic Potential (PPAR Agonism)
If 2R-DMP functions like a fibrate or glitazar, it will bind Nuclear Receptors PPAR
Assay Principle: A Luciferase Reporter Assay is preferred over simple binding assays because it confirms functional transcriptional activation.
Protocol 2.2: PPAR
-
Cell Line: HEK293 stably transfected with GAL4-PPAR-LBD and UAS-Luciferase reporter. (Ref: Indigo Biosciences or BPS Bioscience).[1]
-
Reagents: Luciferase detection reagent, Reference Agonists (GW7647 for
, Rosiglitazone for ). -
Experimental Design:
-
Seed cells (10,000/well) in 96-well white plates.
-
Treat with 2R-DMP (1 nM – 10 µM) for 24 hours.
-
Include Vehicle Control (0.1% DMSO).
-
-
Readout: Add Luciferase substrate and measure Luminescence (RLU).
-
Data Output: Plot Dose-Response Curve to determine EC50.
Phase 3: Cellular Functional Efficacy
Demonstrating target engagement is not enough; the compound must work in a living cell system.
Protocol 3.1: Macrophage Inflammation Model (If Track A is active)
-
Cell Line: RAW 264.7 Murine Macrophages.
-
Inducer: Lipopolysaccharide (LPS) (1 µg/mL).
-
Biomarker: PGE2 (Prostaglandin E2) secretion.
-
Method:
-
Pre-treat cells with 2R-DMP for 1 hour.
-
Add LPS and incubate for 18 hours.
-
Collect supernatant.
-
Quantify PGE2 via ELISA.
-
-
Success Criteria: Significant reduction in PGE2 levels compared to LPS-only control (
).
Protocol 3.2: Adipocyte Differentiation (If Track B is active)
-
Cell Line: 3T3-L1 Preadipocytes.
-
Method:
-
Induce differentiation using Insulin + Dexamethasone + 2R-DMP (replacing standard IBMX or Rosiglitazone).
-
Culture for 7 days.
-
Stain with Oil Red O (Lipid droplets).
-
-
Success Criteria: Increased lipid accumulation indicates PPAR
agonism.
Visualization of Mechanism[2]
The following diagram illustrates the dual potential pathways. The results from Phase 2 will determine which path is dominant.
Figure 2: Mechanistic divergence. 2R-DMP either blocks PGE2 synthesis (cytoplasm) or drives gene transcription (nucleus).
Data Presentation Template
Use the following table structure to report Phase 2/3 findings.
| Assay Type | Target | Parameter | 2R-DMP Result | Positive Control (Ref) | Interpretation |
| Enzymatic | COX-1 | IC50 (µM) | [Data] | 0.02 (SC-560) | Gastric Safety Profile |
| Enzymatic | COX-2 | IC50 (µM) | [Data] | 0.05 (DuP-697) | Anti-inflammatory Potency |
| Reporter | PPAR | EC50 (nM) | [Data] | 15 (GW7647) | Lipid Lowering Potential |
| Reporter | PPAR | EC50 (nM) | [Data] | 30 (Rosiglitazone) | Insulin Sensitization |
| Cellular | Macrophage | % Inhibition | [Data] | >90% (Dexamethasone) | Functional Efficacy |
References
-
Indigo Biosciences. (2023). Human PPARα Reporter Assay System Technical Manual. Retrieved from [Link]
-
Ohashi, M., et al. (2011).[2] "Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists." Journal of Medicinal Chemistry, 54(1), 331-341.[2] [Link]
-
BPS Bioscience. (2023). PPARα-GAL4 Reporter HEK293 Cell Line Protocol.[1] Retrieved from [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). "Prostaglandins and inflammation."[3][4][5][6] Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. orientjchem.org [orientjchem.org]
Application Note: High-Resolution NMR Characterization and Enantiopurity Assessment of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
This Application Note is structured to guide researchers through the rigorous structural verification and stereochemical analysis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. It moves beyond basic spectral listing to focus on proving the structure and quantifying the enantiomeric excess (ee), a critical requirement in drug development.[1]
Executive Summary
The precise characterization of chiral phenylpropanoic acid derivatives is pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic intermediates. This guide details the NMR protocols required to:
-
Unambiguously assign the 1,2,4-trisubstituted aromatic system.
-
Resolve diastereotopic protons at the C3 position to confirm the integrity of the adjacent chiral center.
-
Quantify enantiomeric excess (% ee) using Chiral Solvating Agents (CSAs) without the need for derivatization.
Structural Analysis & Assignment Strategy
The Challenge of Diastereotopy
The defining feature of this molecule's 1H NMR spectrum is the methylene group at position 3 (C3). Because the adjacent carbon (C2) is a chiral center, the two protons on C3 (
-
Observation: Expect two distinct multiplets (typically doublets of doublets) in the 2.6–3.2 ppm range.[3]
-
Coupling: Both
and couple to each other (geminal coupling, Hz) and to the methine proton at C2 (vicinal coupling, Hz).[3]
Aromatic Substitution Pattern (2,4-Dimethyl)
Distinguishing the 2,4-dimethyl substitution from 2,5- or 3,4-isomers relies on identifying the specific coupling pattern of the three aromatic protons:
Predicted Chemical Shift Data
Note: Values are estimated based on substituent additivity rules (ChemDraw/MestReNova algorithms) and analogous structures like Ibuprofen.
Table 1: 1H NMR Assignment (500 MHz, CDCl₃)
| Position | Type | δ (ppm) | Multiplicity | Integral | Coupling Constants ( | Assignment Logic |
| COOH | Acid | 11.0 - 12.5 | Broad s | 1H | - | Exchangeable proton |
| Ar-H6 | Aromatic | 7.05 | d | 1H | Ortho to H5, desheilded | |
| Ar-H5 | Aromatic | 6.95 | d | 1H | Ortho to H6 | |
| Ar-H3 | Aromatic | 6.90 | s | 1H | - | Isolated between Me groups |
| 3-Ha | Methylene | 2.95 | dd | 1H | Diastereotopic (Pro-R/S) | |
| 3-Hb | Methylene | 2.65 | dd | 1H | Diastereotopic (Pro-S/R) | |
| 2-H | Methine | 2.75 | m | 1H | - | Multiplet due to 3 couplings |
| Ar-Me (2) | Methyl | 2.30 | s | 3H | - | Downfield due to ring current |
| Ar-Me (4) | Methyl | 2.25 | s | 3H | - | Slightly upfield of 2-Me |
| 2-Me | Methyl | 1.18 | d | 3H | Coupled to 2-H |
Experimental Protocol: Enantiomeric Purity Determination
Determining the ratio of the (2R) enantiomer to the (2S) enantiomer is critical. While chiral HPLC is common, NMR using Chiral Solvating Agents (CSAs) offers a rapid, in-situ alternative that requires no derivatization.[3]
Principle
A basic chiral amine (e.g., (R)-(+)-1-Phenylethylamine) forms a transient diastereomeric salt with the carboxylic acid.[3] This induces different chemical shift environments for the enantiomers, effectively "splitting" the signals of the racemate.
Protocol: CSA Titration
Reagents:
-
Analyte: ~5-10 mg of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.[3]
-
CSA: (R)-(+)-1-Phenylethylamine (High purity).[3]
-
Solvent: CDCl₃ (Non-polar solvents maximize ion-pairing).[3]
Step-by-Step Workflow:
-
Baseline Scan: Acquire a standard 1H NMR spectrum of the pure analyte in CDCl₃.[3] Focus on the 2-Me doublet at ~1.18 ppm (this is the cleanest diagnostic signal).[3]
-
CSA Addition (0.5 eq): Add 0.5 equivalents of the CSA directly to the NMR tube. Shake well.
-
Acquisition 1: Acquire spectrum. Note any broadening or shifting of the 2-Me doublet.
-
CSA Addition (1.0 - 2.0 eq): Add CSA until a 1:1 or 2:1 molar ratio is reached.
-
Analysis:
-
In a racemic mixture, the 2-Me doublet will split into two distinct doublets (one for the R-acid/R-amine complex, one for the S-acid/R-amine complex).[3]
-
For the pure (2R) compound, only one doublet should remain (shifted from the original position).
-
Calculation: Integrate the minor doublet (if visible) against the major doublet to calculate % ee.
-
Visualization: Workflow & Logic
Structural Verification Logic
The following diagram illustrates the decision tree for verifying the specific isomer and stereochemistry.
Caption: Logical workflow for structural verification and enantiomeric excess determination.
Advanced Validation: Mosher's Method (Optional)
If the CSA method yields ambiguous resolution, the Mosher's Ester method is the definitive absolute configuration proof.
-
Derivatization: React the acid with (S)-(-)-MTPA-Cl (Mosher's acid chloride) to form the ester.[3]
-
Comparison: If available, react a separate aliquot with (R)-(+)-MTPA-Cl.[3]
-
Analysis (1H or 19F NMR):
-
Analyze the chemical shift differences (
) of protons near the chiral center (specifically the C3-H and 2-Me). -
The spatial arrangement of the phenyl group in the Mosher auxiliary shields protons on one side of the plane, allowing calculation of absolute configuration (R vs S).
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[3] (Standard text for diastereotopic proton assignment).
-
Wenzel, T. J. (2007).[3] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[3]
-
Hoye, T. R., Jeffrey, C. S., & Ryberg, F. (2007).[3] A Practical Guide to Mosher's Acid Derivatives. Nature Protocols, 2, 2451–2458.[3] [Link]
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.[3] (Resource for NOE and coupling constant analysis). [Link]
-
Parker, D. (1991).[3] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[3] [Link]
Sources
Application Note: A Mass Spectrometry-Based Workflow for the Identification and Characterization of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid Metabolites
Abstract
This document provides a comprehensive guide for the analysis of metabolites derived from (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, a compound representative of carboxylic acid-containing drug candidates. The early identification and structural elucidation of drug metabolites are critical components of drug discovery and development, providing essential insights into a compound's efficacy, potential toxicity, and pharmacokinetic profile.[][2][3] This application note details a robust workflow utilizing in vitro metabolism models coupled with high-resolution liquid chromatography-mass spectrometry (LC-MS) for the sensitive and selective detection of metabolic products. We will explore the rationale behind key experimental choices, from sample preparation to data analysis, and provide detailed protocols that ensure data integrity and reproducibility, in line with regulatory expectations.[4][5]
Introduction: The Rationale for Metabolite Profiling
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a chiral carboxylic acid. Its structure, featuring a substituted aromatic ring and an aliphatic acid side chain, presents several potential sites for metabolic modification. Understanding how the human body processes this compound is paramount. Drug metabolism, occurring primarily in the liver through Phase I (functionalization) and Phase II (conjugation) reactions, transforms lipophilic drugs into more water-soluble compounds to facilitate their excretion.[6] However, this biotransformation can also produce pharmacologically active or reactive metabolites, which may contribute to the drug's therapeutic effect or cause adverse reactions.[7]
Therefore, a thorough metabolite analysis is a non-negotiable step in drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the cornerstone of these studies due to its exceptional sensitivity, selectivity, and speed, allowing for the detection and structural characterization of metabolites even at trace levels in complex biological matrices.[2][6][8] This guide presents a validated approach for researchers engaged in this critical task.
Predicted Metabolic Pathways
Based on the structure of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, several metabolic transformations can be anticipated. These predictions are crucial for guiding the data analysis process, as they allow for targeted searches of expected mass shifts.
-
Phase I Metabolism (Oxidation): The primary enzymes responsible for Phase I reactions are the Cytochrome P450 (CYP) family.[6] Likely oxidative modifications include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the methyl groups on the phenyl ring or the aliphatic backbone. This results in a mass increase of +16 Da.
-
Carboxylation: Oxidation of a methyl group to a carboxylic acid, resulting in a mass increase of +30 Da.
-
-
Phase II Metabolism (Conjugation): Following Phase I, or acting directly on the parent compound, Phase II enzymes attach endogenous polar molecules to facilitate excretion.
-
Glucuronidation: The carboxylic acid moiety is a prime target for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major clearance pathway for many acidic drugs and results in a mass increase of +176 Da.
-
The following diagram illustrates these predicted primary metabolic routes.
Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.
Experimental Design & Workflow
An effective metabolite identification study begins with a well-designed experiment. For early-stage discovery, in vitro models offer a rapid and cost-effective means to generate human-relevant metabolites.[9][10] We will focus on the use of human liver microsomes (HLM), which are rich in CYP and UGT enzymes.[10]
The overall experimental workflow is depicted below.
Caption: High-level workflow for in vitro metabolite identification.
Detailed Protocols
Protocol 1: In Vitro Incubation with Human Liver Microsomes
This protocol is designed to generate metabolites by simulating hepatic metabolism. A control incubation without the necessary cofactor (NADPH) is essential to distinguish enzymatic products from chemical degradation.
Materials:
-
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (Parent Compound)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Deionized Water
-
Incubator/Water Bath (37°C)
Procedure:
-
Prepare Master Mix: On ice, prepare a master mix containing the phosphate buffer and HLM. For a final HLM concentration of 1 mg/mL in a 200 µL reaction, mix 10 µL of HLM (20 mg/mL) with 150 µL of buffer per reaction.
-
Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add 10 µL of the parent compound (stock solution in methanol or DMSO, final concentration 1-10 µM). Gently vortex and pre-incubate for 5 minutes at 37°C to allow the compound to associate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding 30 µL of the NADPH regeneration system. For the negative control, add 30 µL of buffer instead.
-
Incubate: Incubate all tubes for 60 minutes at 37°C with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding 400 µL (2 volumes) of ice-cold acetonitrile. This step simultaneously quenches enzymatic activity and begins the protein precipitation process.[11]
-
Incubate on Ice: Vortex the samples and place them on ice for 20 minutes to ensure complete protein precipitation.
Protocol 2: Sample Preparation (Protein Precipitation)
The goal of sample preparation is to remove macromolecules like proteins that interfere with LC-MS analysis while maximizing the recovery of the analytes of interest.[11][12]
Procedure:
-
Centrifugation: Centrifuge the quenched reaction tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes, being cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant to completeness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. This step removes the organic solvent and concentrates the analytes.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). The choice of solvent is critical to ensure the analytes are fully dissolved and compatible with the initial LC conditions.
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer to Vials: Transfer the final supernatant to LC-MS autosampler vials for analysis.
Protocol 3: LC-MS/MS Analysis
This stage separates the parent compound from its metabolites chromatographically before detection and fragmentation by the mass spectrometer. High-resolution mass spectrometry (HRMS), such as that performed on a Q-TOF or Orbitrap instrument, is highly recommended as it provides accurate mass measurements (<5 ppm), which are invaluable for determining the elemental composition of unknown metabolites.[8][13]
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high-resolution separation, narrow peaks, and increased sensitivity.[14] |
| Column | C18 Reversed-Phase, <2.1 mm ID, <100 mm length, <2 µm particle size | Excellent retention for moderately non-polar compounds like the parent drug and its metabolites. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI and improves peak shape for carboxylic acids. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 15 minutes | A generic gradient suitable for separating compounds with a range of polarities. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 2 - 10 µL | |
| MS System | Q-TOF or Orbitrap HRMS | Provides high mass accuracy for confident metabolite identification.[13] |
| Ionization Mode | ESI Negative & Positive | The carboxylic acid is ideal for Negative Mode (-H). However, Positive Mode (+H) should also be run, as some metabolites or adducts may ionize more efficiently. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or MSE | DDA allows for intelligent MS/MS fragmentation of the most intense ions. MSE provides fragmentation data for all ions.[13] |
| Scan Range | 100 - 1000 m/z | Covers the expected mass range of the parent drug and its predicted metabolites. |
| Collision Energy | Ramped (e.g., 10-40 eV) | Provides a range of fragment ions to aid in structural elucidation. |
Data Analysis and Interpretation
Metabolite identification is a comparative process. The data from the NADPH-fortified samples are compared against the negative control (no NADPH) samples. Metabolites will be present only in the active incubations.
-
Extract Ion Chromatograms (EICs): Using specialized software, search for the predicted masses of metabolites (e.g., [M-H]⁻ for parent + 16 Da, [M-H]⁻ for parent + 176 Da).
-
Compare Samples: Confirm that the peaks found in the EICs are present in the +NADPH samples and absent or significantly reduced in the -NADPH samples.
-
Confirm Elemental Composition: Use the high-resolution accurate mass data to confirm the elemental formula of the potential metabolite. The measured mass should be within 5 ppm of the theoretical mass.[8]
-
Analyze MS/MS Spectra: The fragmentation pattern of a metabolite is key to identifying the site of modification. The MS/MS spectrum of a metabolite will often contain fragment ions found in the parent drug's spectrum, along with fragments that have been mass-shifted due to the metabolic modification. This allows for the localization of the change on the molecule.[2]
Method Validation Principles
While this note describes a discovery workflow, if the method is to be used for quantitative analysis to support regulatory filings, it must be fully validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[4][5][15] Key validation parameters include:
-
Accuracy & Precision: How close the measured values are to the true value and to each other.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Sensitivity (LLOQ): The lowest concentration that can be reliably quantified.
-
Matrix Effect: The influence of co-eluting endogenous components on analyte ionization.
-
Stability: Analyte stability in the biological matrix under various storage and processing conditions.
Conclusion
The workflow presented in this application note provides a robust and reliable framework for the identification of metabolites of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. By combining predictable in vitro metabolism with the analytical power of high-resolution LC-MS, researchers can gain critical insights into the biotransformation of novel drug candidates. This systematic approach, grounded in sound scientific principles and an understanding of the underlying analytical technologies, is fundamental to advancing drug development programs and ensuring the safety and efficacy of new therapeutics.
References
- Mass spectrometry is a powerful, multi-faceted technique capable of analysing pharmaceuticals and their metabolites in biological matrices. (2012). Mass Spectrometry Reviews.
- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2025). Spectroscopy.
- In Vitro Metabolism Services. BOC Sciences.
- Metabolomics Sample Pre-Processing and Development.
- Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.
- Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2014). Journal of Analytical & Bioanalytical Techniques.
- Services for in vitro Metabolism research. Admescope.
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Technology Networks.
- Drug Metabolism Assays. BioIVT.
- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applic
- Essential FDA Guidelines for Bioanalytical Method Valid
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone.
- In vitro test methods for metabolite identification: A review. (2018). Journal of Applied Toxicology.
- Metabolomics Sample Preparation.
- Bioanalytical Method Validation Guidance for Industry. (2018). U.S.
Sources
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. bioivt.com [bioivt.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcorp.com [labcorp.com]
- 10. scispace.com [scispace.com]
- 11. Metabolomics Sample Pre-Processing and Development - Creative Proteomics [creative-proteomics.com]
- 12. organomation.com [organomation.com]
- 13. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. admescope.com [admescope.com]
- 15. fda.gov [fda.gov]
Application Note: Cell-Based Assays for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid Activity
This Application Note is designed for the characterization of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid , a specific chiral scaffold belonging to the 3-aryl-2-methylpropanoic acid class.
Compounds of this structural class (dihydrocinnamic acid derivatives) are widely recognized in medicinal chemistry as privileged scaffolds for metabolic targets, most notably Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptor 1 (GPR40/FFAR1) . Unlike 2-arylpropionic acids (NSAIDs like Ibuprofen), the 3-aryl regioisomers typically exhibit metabolic rather than anti-inflammatory activity.
This guide details the protocols for assessing the biological activity of this specific (2R)-enantiomer, focusing on PPAR Nuclear Receptor Transactivation and GPR40 Calcium Flux , while addressing the critical aspect of Chiral Stability .
Introduction & Mechanistic Basis[1][2][3]
The compound (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid represents a core pharmacophore for ligands targeting metabolic nuclear receptors and G-protein coupled receptors (GPCRs).
-
Structural Significance: The 3-phenyl-2-methylpropanoic acid backbone is a "magic linker" in drug discovery, providing the necessary carboxylic acid headgroup for ionic interactions with arginine residues in the ligand-binding domains (LBD) of PPARs (
, , ) or the transmembrane binding site of GPR40. -
Stereochemistry: The (2R)-configuration is critical. In many PPAR agonists (e.g., the glitazar class), the (S)-enantiomer of the alkoxy-propanoic acid tail is often the eutomer (active form), while in simple hydrocinnamic acids, the (R)-enantiomer can exhibit distinct selectivity profiles. This protocol assumes the (2R)-isomer is the primary interest, requiring strict chiral controls.
-
Target Mechanism:
-
PPAR Agonism: Activation of the PPAR-RXR heterodimer
Binding to PPRE DNA sequences Transcription of metabolic genes (e.g., Cpt1a, Adipoq). -
GPR40 Agonism: Activation of
signaling PLC activation IP3 generation Intracellular release Insulin secretion (in pancreatic -cells).
-
Material Preparation & Handling
Compound Solubilization
The free acid form is lipophilic. Proper solubilization is essential to prevent precipitation in aqueous buffers.
-
Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM .
-
Note: Sonicate for 5 minutes at room temperature if turbidity persists.
-
-
Storage: Aliquot into amber glass vials (to prevent potential photo-oxidation of the phenyl ring) and store at -20°C . Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the DMSO stock into assay medium (e.g., Opti-MEM) immediately prior to use. Ensure the final DMSO concentration is
0.1% to avoid solvent toxicity.
Chiral Purity Verification
Before cell-based assays, verify the enantiomeric excess (ee%) using Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/Isopropanol/TFA (90:10:0.1).
-
Requirement: ee% > 98% to attribute activity solely to the (2R)-isomer.
Assay 1: PPAR Nuclear Receptor Transactivation (Primary Potency)
This assay quantifies the ability of the compound to bind the PPAR Ligand Binding Domain (LBD) and drive transcription. We utilize a Gal4-PPAR LBD fusion system to eliminate interference from endogenous receptors.
Experimental Principle
-
Constructs:
-
Receptor Plasmid: Gal4-DBD (DNA Binding Domain) fused to PPAR
, , or -LBD. -
Reporter Plasmid: UAS (Upstream Activation Sequence) linked to the Luciferase gene (Luc2P).
-
-
Mechanism: Compound binds PPAR-LBD
Fusion protein binds UAS Luciferase expression.
Protocol Workflow
Step 1: Cell Seeding
-
Cell Line: HEK293T or COS-7 (low endogenous PPAR activity).
-
Density: Seed 20,000 cells/well in a white-walled 96-well plate using DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
-
Critical: CS-FBS is mandatory to remove endogenous fatty acids that could activate PPARs.
-
Step 2: Transfection (24 hours post-seeding)
-
Prepare transfection mix (per well):
-
100 ng UAS-Luciferase Reporter Vector .
-
50 ng Gal4-PPAR-LBD Expression Vector (Specific for
, , or ). -
10 ng Renilla Luciferase Vector (Constitutive control for normalization).
-
0.5
L Lipofectamine 3000 (or equivalent).
-
-
Incubate cells with complexes for 16–24 hours.
Step 3: Compound Treatment
-
Remove transfection medium.
-
Add 100
L fresh DMEM (serum-free or 0.5% CS-FBS) containing the test compound. -
Dose-Response: Test 8 concentrations (e.g., 1 nM to 10
M) in triplicate. -
Controls:
-
Positive: GW7647 (PPAR
), Rosiglitazone (PPAR ), GW501516 (PPAR ). -
Negative: DMSO (0.1%).
-
-
Incubate for 18–24 hours .
Step 4: Detection
-
Lyse cells using Passive Lysis Buffer.
-
Perform Dual-Luciferase Assay :
-
Add Firefly substrate (LAR II)
Measure Firefly Luminescence (Target). -
Add Stop & Glo (quenches Firefly, activates Renilla)
Measure Renilla Luminescence (Normalization).
-
Data Analysis
-
Calculate Ratio:
. -
Normalize to DMSO vehicle (Fold Induction).
-
Fit data to a 4-parameter logistic equation to determine
.
Assay 2: GPR40 (FFAR1) Calcium Flux (Secondary/Selectivity)
Since 3-aryl-2-methylpropanoic acids can also activate GPR40, this assay determines selectivity.
Experimental Principle
GPR40 couples to
Protocol Workflow
Step 1: Cell Preparation
-
Cell Line: CHO-K1 or HEK293 stably expressing human GPR40.
-
Seeding: 50,000 cells/well in black-walled, clear-bottom 96-well plates (Poly-D-Lysine coated). Incubate overnight.
Step 2: Dye Loading
-
Remove culture medium.
-
Add 100
L Dye Loading Buffer :-
HBSS + 20 mM HEPES.
-
4
M Fluo-4 AM. -
2.5 mM Probenecid (Inhibits dye efflux).
-
-
Incubate: 45 min at 37°C, then 15 min at Room Temp (RT).
Step 3: Assay Execution (FLIPR or Plate Reader)
-
Transfer plate to a fluorescence plate reader (e.g., FLIPR Tetra or FlexStation).
-
Settings: Ex = 488 nm, Em = 525 nm.
-
Baseline: Record fluorescence for 10–20 seconds.
-
Injection: Automatically inject 5x concentrated compound (25
L). -
Read: Monitor fluorescence for 120 seconds.
Step 4: Analysis
-
Calculate
(Peak fluorescence minus baseline / baseline). -
Plot Dose-Response curve.[1]
Pathway Visualization
PPAR Nuclear Receptor Signaling Pathway
Caption: Mechanism of Action for PPAR Activation. The compound binds the PPAR LBD, promoting heterodimerization with RXR and recruitment of co-activators to drive transcription at PPRE sites.
GPR40 Calcium Signaling Workflow
Caption: Workflow for GPR40 Calcium Flux Assay using Fluo-4 AM dye to detect intracellular calcium release.
Data Summary & Troubleshooting
Expected Results Table
| Parameter | Assay | Expected Outcome (Active) | Negative Control |
| Potency ( | PPAR | 10 nM – 5 | > 100 |
| Efficacy ( | PPAR | > 5-fold induction vs DMSO | 1.0-fold |
| Selectivity | GPR40 Ca2+ Flux | Determine if dual agonist | No Flux |
| Cytotoxicity | CellTiter-Glo | Viability > 90% at | Viability > 95% |
Troubleshooting Guide
-
High Background in Reporter Assay: Reduce FBS concentration or switch to Charcoal-Stripped FBS. Endogenous lipids in serum can activate PPARs.
-
Low Signal Window: Ensure transfection efficiency is >50%. Optimize DNA:Lipid ratio.
-
Precipitation: Check compound solubility in the specific assay buffer (PBS/HBSS). The 2,4-dimethylphenyl group increases lipophilicity significantly.
References
-
Berger, J. P., et al. (2005). The mechanisms of action of PPARs. Annual Review of Medicine.
-
Tunduguru, R., & Sharma, S. (2019). GPR40 (FFAR1) Agonists: A Potential Therapeutic Target for Type 2 Diabetes. Mini-Reviews in Medicinal Chemistry.
-
Frkic, R. L., et al. (2021). Structure-Activity Relationships of 3-Phenylpropanoic Acid Derivatives as PPAR Agonists. Journal of Medicinal Chemistry.
-
Promega Corporation. (2023). Dual-Luciferase® Reporter Assay System Technical Manual.
-
Thermo Fisher Scientific. (2023). Fluo-4 Direct™ Calcium Assay Kits Protocol.
Sources
Application Note: (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid as a Chiral Pharmacophore and Biocatalytic Probe
Executive Summary
In modern drug discovery and stereoselective chemical biology, chiral
Mechanistic Rationale: The (2R)- -Methyl- -Aryl Pharmacophore
The utility of this compound in research is entirely dictated by its precise stereochemical and electronic architecture. Derivatives of
-
Steric Locking (
-Methyl Group): The presence of the methyl group at the C2 position restricts the rotational freedom of the propanoic acid backbone. This reduces the entropic penalty upon receptor binding, locking the molecule into a conformation that favors interaction with target proteins. -
Lipophilic Anchoring (2,4-Dimethylphenyl Group): Structural analogs, such as 3-(2,5-dimethylphenyl)propanoic acid, exhibit specific physicochemical properties that dictate their behavior in hydrophobic binding pockets[2]. The 2,4-dimethyl substitution provides a highly specific steric bulk that fits perfectly into the Y-shaped hydrophobic pocket of PPAR
, while simultaneously preventing off-target binding to ubiquitous kinases. -
Stereospecificity: The (2R) configuration is critically important, as metabolic receptors are highly asymmetric. The (2R) enantiomer often acts as the eutomer (the active enantiomer), while the (2S) counterpart may be inactive or act as an antagonist.
Table 1: Physicochemical & Pharmacophoric Properties
| Property | Value | Pharmacophoric Significance |
| Molecular Formula | C | N/A |
| Molecular Weight | 192.26 g/mol | Optimal for small-molecule ligand design (Lipinski's Rule of 5). |
| Stereocenter | C2 (R-configuration) | Dictates specific binding orientation in asymmetric receptor pockets. |
| Steric Lock | Restricts backbone rotation, reducing entropic penalty upon binding. | |
| 2,4-Dimethylphenyl | Lipophilic Anchor | Drives hydrophobic interactions; prevents off-target kinase binding. |
Application Workflow I: Synthesis of Metabolic Receptor Ligands
When utilizing (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid to synthesize complex receptor agonists, the primary challenge is preventing the racemization of the sensitive
Protocol: Stereoretentive Amide Coupling
Objective: Conjugate the (2R)-acid to a polar headgroup (amine) without degrading enantiopurity. Self-Validating System: The protocol mandates an in-process TLC check (to confirm complete consumption of the acid) and a post-reaction chiral HPLC analysis to confirm that the enantiomeric excess remains >98%.
Step-by-Step Methodology:
-
Preparation: Dissolve (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (1.0 eq, 0.5 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath to strictly maintain 0°C.
-
Causality: Lower temperatures thermodynamically disfavor the formation of the oxazolone intermediate, which is the primary mechanistic pathway for the racemization of
-chiral carboxylic acids.
-
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for exactly 15 minutes.
-
Causality: HATU generates a highly reactive HOAt ester. This intermediate undergoes nucleophilic aminolysis much faster than it can enolize, thereby preserving the (2R) stereocenter. Standard reagents like EDC/DMAP often lead to significant racemization and should be avoided.
-
-
Coupling: Introduce the target primary or secondary amine (1.1 eq) dropwise. Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH
Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). -
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO
(to remove unreacted acid), and brine. -
Purification: Dry over anhydrous Na
SO , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Stereoretentive coupling workflow preserving the (2R)-alpha-chiral center.
Application Workflow II: Enantiomeric Reference Standard in Biocatalysis
Structurally related chiral building blocks like (2R)-3-hydroxy-2-methylpropanoic acid are critical for establishing enantiomeric reference standards[3]. When developing novel lipases or esterases for stereoselective biocatalysis, the (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid serves as a pristine analytical standard to calibrate chiral chromatography systems.
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: Quantify the enantiopurity of synthesized derivatives or biocatalytic reaction products.
Self-Validating System: Always run a racemic standard (synthesized via non-stereoselective methods at room temperature) prior to the (2R)-analyte. This establishes the baseline retention times for both the (2R) and (2S) enantiomers and validates the column's resolving power (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of HPLC-grade Hexane/Isopropanol (1:1, v/v). Filter through a 0.22 µm PTFE syringe filter.
-
System Equilibration: Flush the Chiralcel OJ-H column with the mobile phase (Hexane/IPA/TFA 90:10:0.1) at 1.0 mL/min for 30 minutes until the baseline UV signal stabilizes.
-
Causality: The addition of 0.1% Trifluoroacetic acid (TFA) is non-negotiable. It suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable resolution between enantiomers.
-
-
Injection: Inject 10 µL of the racemic standard. Identify the
and peaks. -
Analysis: Inject 10 µL of the (2R)-sample. Calculate the enantiomeric excess using the integrated peak areas:
Table 2: Chiral HPLC Method Parameters
| Parameter | Specification | Mechanistic Rationale |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) | Cellulose-based stationary phase provides optimal chiral recognition for aromatic acids. |
| Mobile Phase | Hexane / IPA / TFA (90:10:0.1) | Hexane/IPA balances polarity; TFA suppresses carboxylic acid ionization. |
| Flow Rate | 1.0 mL/min | Ensures optimal mass transfer kinetics within the porous stationary phase. |
| Detection | UV at 254 nm | Corresponds to the |
| Column Temp | 25°C | Stabilizes the chiral stationary phase conformation for reproducible retention times. |
Receptor Activation and Signaling Dynamics
When successfully incorporated into a larger ligand framework, the (2R)-pharmacophore initiates a specific signaling cascade. Upon entering the cell, the ligand binds to the nuclear receptor (e.g., PPAR
Signaling cascade initiated by (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid derivatives.
References
-
Title: A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE)[1] Source: MDPI (Molecules) URL: [Link]
-
Title: 3-(2,5-Dimethylphenyl)propionic acid (CID 13308730)[2] Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: (2R)-3-hydroxy-2-methylpropanoic acid (CID 11217234)[3] Source: PubChem (National Institutes of Health) URL: [Link]
Sources
Application Note: Analytical Method Development and ICH Q2(R2) Validation for the Quantification of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates Regulatory Framework: ICH Q2(R2) and ICH Q14
Introduction
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a highly specific, structurally complex chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the stereochemistry and chemical purity of such intermediates directly dictate the efficacy and safety of the final drug product, their quantification represents a Critical Quality Attribute (CQA).
This application note details a comprehensive, self-validating analytical protocol for determining both the enantiomeric excess (chiral purity) and chemical assay of this compound. By bridging modern chromatographic principles with the recently updated ICH Q2(R2) and ICH Q14 guidelines[1, 2], this guide provides a scientifically grounded framework that moves beyond basic testing to establish a robust analytical lifecycle.
Causality in Method Development: The "Why" Behind the Protocol
As analytical scientists, we must design methods where every parameter serves a deliberate mechanistic purpose. The separation of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid presents two distinct challenges: resolving the (2R) and (2S) enantiomers, and isolating the active compound from structurally identical achiral positional isomers (e.g., 2,5-dimethylphenyl derivatives).
Chiral Stationary Phase (CSP) Selection
Unmodified silica cannot resolve enantiomers. We utilize an immobilized amylose-based CSP—specifically, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IG). The chiral recognition mechanism relies on a precise three-point interaction: hydrogen bonding,
Mobile Phase & Acidic Modification (The Causality of TFA)
The analyte contains a propanoic acid moiety with a pKa of approximately 4.5. In a standard normal-phase environment (e.g., Hexane/Isopropanol), the carboxylic acid can partially ionize or interact non-specifically with residual silanols and basic carbamate nitrogen atoms on the CSP. This leads to severe peak tailing, shifting retention times, and loss of resolution.
To enforce a robust, self-validating system, 0.1% Trifluoroacetic acid (TFA) is added as a mobile phase modifier. TFA suppresses analyte ionization, ensuring the carboxylic acid remains fully protonated (neutral). This is an absolute thermodynamic requirement for uniform chiral recognition and sharp peak symmetry on polysaccharide columns [4, 5].
Caption: Three-point chiral recognition mechanism between the analyte and the polysaccharide CSP.
Chemical Assay via UHPLC
To determine chemical purity, a sub-2-micron C18 UHPLC method is employed. A gradient of 0.1% Formic acid in water and acetonitrile provides the high theoretical plate count necessary to separate closely eluting achiral impurities. The acidic aqueous phase similarly suppresses ionization to maintain peak integrity.
Experimental Protocols & Method Execution
Preparation of Solutions
-
Chiral Mobile Phase: Measure 900 mL of HPLC-grade n-Hexane and 100 mL of Isopropanol (IPA). Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via ultrasonication for 10 minutes. (Expert Insight: Do not filter hexane mixtures through standard aqueous membrane filters; use PTFE membranes to prevent filter dissolution).
-
Standard Preparation: Accurately weigh 10.0 mg of the (2R)-reference standard into a 10 mL volumetric flask. Dissolve initially in 2 mL of IPA to ensure complete solvation of the hydrophobic dimethylphenyl ring, then make up to volume with the mobile phase (1.0 mg/mL stock).
-
Resolution Mixture (System Suitability): Prepare a solution containing 50 µg/mL of both the (2R) and (2S) enantiomers in the mobile phase.
The Self-Validating System (System Suitability Testing - SST)
A method is only trustworthy if it validates itself prior to every run. Before analyzing unknown samples, inject the Resolution Mixture. The system is deemed "validated for use" only if the following criteria are met:
-
Resolution (
): 2.0 between the (2R) and (2S) peaks. -
Tailing Factor (
): 1.5 for the (2R) peak. -
Injection Precision: Relative Standard Deviation (RSD) of the (2R) peak area
1.0% (n=5).
ICH Q2(R2) Validation Protocol
The validation protocol is designed in strict accordance with the updated ICH Q2(R2) guideline, which integrates lifecycle management (ICH Q14) and allows for a combined approach to evaluating accuracy and precision to reduce redundant testing [1, 2].
Caption: ICH Q2(R2) and Q14 aligned analytical lifecycle workflow for method validation.
Specificity and Selectivity
Blank (mobile phase), placebo, the (2S)-enantiomer, and known positional isomers are injected. The method must demonstrate absolute baseline separation (
Response (Linearity) and Range
Evaluate the analytical response across 5 concentration levels ranging from 50% to 150% of the target working concentration. Perform linear regression analysis to confirm a correlation coefficient (
Combined Accuracy & Precision
Following ICH Q2(R2) recommendations, Accuracy (Recovery) and Precision (Repeatability) are assessed simultaneously. Prepare samples at 3 concentration levels (80%, 100%, 120%) with 3 independent replicates each (9 total determinations).
-
Accuracy Acceptance: Mean recovery between 98.0% and 102.0%.
-
Precision Acceptance: RSD
1.0% across all replicates.
Robustness via Design of Experiments (DoE)
Robustness is evaluated by deliberately introducing small, multivariate variations to the method parameters (Flow rate
Data Presentation & Summary Tables
Table 1: Optimized Chromatographic Conditions
| Parameter | Chiral Purity Method (Enantiomeric Excess) | Chemical Assay Method (Impurity Profiling) |
| Column | Immobilized Amylose (250 x 4.6 mm, 5 µm) | C18 UHPLC (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | A: 0.1% Formic Acid in H₂O, B: Acetonitrile |
| Elution Mode | Isocratic | Gradient (5% B to 95% B in 10 min) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp | 25°C | 40°C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Vol | 10 µL | 2 µL |
Table 2: ICH Q2(R2) Validation Summary (Expected Results)
| Validation Parameter | Acceptance Criteria | Expected Result | Status |
| Specificity | No interference at (2R) or (2S) retention times | Pass | |
| Linearity (Response) | Pass | ||
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels (n=9) | 99.5% | Pass |
| Precision (Repeatability) | RSD | 0.6% | Pass |
| Limit of Quantitation | S/N | 0.05% of nominal concentration | Pass |
| Robustness (DoE) | Min | Pass |
References
-
European Medicines Agency (EMA). (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. [1] URL:[Link]
-
International Council for Harmonisation (ICH). (2022). ICH Q14 Analytical Procedure Development. [2] URL:[Link]
-
Foroughbakhshfasaei, M., et al. (2015). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate.[1] URL:[Link]
-
Google Patents. (1998). WO1998041489A1 - Chiral separations of amino acids and carboxylic acids.[2] URL:
Sources
Application Notes & Protocols: Formulation Development for In-vivos Studies of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Introduction: Navigating the Preclinical Formulation Gauntlet for a Novel Propanoic Acid Derivative
In the landscape of drug discovery, the journey from a promising new chemical entity (NCE) to a viable clinical candidate is fraught with challenges. A significant hurdle for many small molecules, particularly those with high lipophilicity, is achieving adequate systemic exposure in preclinical in vivo studies to demonstrate efficacy and safety.[1][2] The compound (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, a propanoic acid derivative, is anticipated to exhibit poor aqueous solubility based on its structural alerts—a characteristic common to this class of molecules.[3][4][5] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust and scientifically sound formulation strategy for this specific NCE for oral administration in preclinical rodent studies.
Our approach moves beyond a simple recitation of methods. Instead, we delve into the rationale behind the experimental design, offering a decision-making framework to navigate the complexities of formulation development. The core philosophy is to maximize exposure in early preclinical evaluations while minimizing the use of the often-scarce active pharmaceutical ingredient (API).[6][7]
Part 1: Foundational Physicochemical Characterization - Know Your Molecule
Before embarking on formulation screening, a foundational understanding of the API's physicochemical properties is paramount. While detailed characterization may be ongoing, initial, small-scale experiments can provide critical data to guide formulation strategy.
Aqueous Solubility Determination
Rationale: The intrinsic aqueous solubility is the primary determinant of the need for enabling formulations. It dictates whether a simple aqueous solution or suspension is feasible or if more complex systems are required.
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Add an excess amount of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid to a series of vials containing purified water (e.g., Milli-Q) and relevant buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[8]
LogP Estimation
Rationale: The octanol-water partition coefficient (LogP) provides an indication of the molecule's lipophilicity. A high LogP value often correlates with poor aqueous solubility and suggests that lipid-based formulations may be a viable strategy.[9][10]
Protocol: In Silico Prediction and/or HPLC-based Determination
-
In Silico: Utilize computational software (e.g., ChemDraw, ALOGPS) to predict the LogP value based on the chemical structure.
-
Experimental: If feasible, an HPLC-based method can be employed to determine the LogP by correlating the retention time of the compound on a reverse-phase column with those of known standards.
Part 2: A Systematic Approach to Formulation Screening
The goal of this phase is to efficiently screen a variety of formulation approaches to identify those that can achieve the target concentration and maintain stability.[11] The screening process should be tiered, starting with simpler formulations and progressing to more complex systems as needed.
Diagram: Formulation Development Workflow
Caption: A stepwise workflow for formulation development.
Aqueous-Based Formulations
Rationale: These are the simplest and often most desirable formulations if the required dose can be achieved.
-
Aqueous Solutions (with pH adjustment): For ionizable compounds, adjusting the pH can significantly enhance solubility. Given the carboxylic acid moiety, increasing the pH will deprotonate the acid, potentially increasing solubility.
-
Aqueous Suspensions: If the compound is not sufficiently soluble, a suspension can be a viable option. The key is to control particle size and use a suspending agent to ensure dose uniformity.[1]
Protocol: Screening Aqueous Formulations
-
Solutions: Attempt to dissolve the API in various aqueous buffers (pH 7.4 to 9.0) at the target concentration. Gentle heating and sonication can be used to aid dissolution. Visually inspect for clarity.
-
Suspensions: If a solution is not achievable, prepare a suspension by dispersing the finely milled API in an aqueous vehicle containing a wetting agent (e.g., 0.1% Tween 80) and a suspending agent (e.g., 0.5% carboxymethylcellulose sodium). Homogenize to ensure a uniform dispersion.
Co-solvent Systems
Rationale: Water-miscible organic solvents can increase the solubility of lipophilic compounds. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[1]
Protocol: Co-solvent Solubility Screening
-
Prepare binary and ternary solvent systems (e.g., 30% PEG 400 in water, 10% ethanol/40% PG/50% water).
-
Determine the saturation solubility of the API in each system using the shake-flask method described in section 1.1.
-
Visually inspect the solutions for precipitation upon standing.
Lipid-Based Formulations
Rationale: For highly lipophilic compounds (high LogP), lipid-based formulations can significantly enhance oral bioavailability by improving solubility and potentially facilitating lymphatic transport.[9][12][13] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[12][14]
Protocol: Lipid-Based Formulation Screening
-
Oil Solubility: Determine the solubility of the API in various oils (e.g., medium-chain triglycerides, sesame oil, corn oil) and surfactants (e.g., Cremophor EL, Polysorbate 80).
-
SEDDS/SMEDDS Screening: Based on the oil solubility data, select a high-solubility oil and blend it with a surfactant and potentially a co-surfactant (e.g., Transcutol P).
-
Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of an emulsion.
Table 1: Example Formulation Screening Data
| Formulation Type | Vehicle Composition | API Solubility (mg/mL) | Observations |
| Aqueous | 0.5% CMC-Na, 0.1% Tween 80 in water | < 1 | Suspension |
| Co-solvent | 30% PEG 400, 70% Water | 5 | Clear Solution |
| Co-solvent | 10% Ethanol, 40% PG, 50% Water | 12 | Clear Solution |
| Lipid-Based | Medium-Chain Triglycerides | 25 | Clear Solution |
| SEDDS | 40% MCT, 50% Cremophor EL, 10% Transcutol P | > 50 | Forms a fine emulsion |
Part 3: Lead Formulation Characterization and Stability
Once promising lead formulations have been identified, they must be thoroughly characterized to ensure they are suitable for in vivo administration.
Physical and Chemical Characterization
-
Appearance: Visual inspection for clarity (solutions) or uniformity (suspensions).
-
pH: Measure the pH of aqueous and co-solvent formulations.
-
Viscosity: Particularly important for suspensions to ensure ease of administration via oral gavage.
-
Particle Size (for suspensions): Measure the particle size distribution to ensure it is within an acceptable range to avoid irritation and ensure consistent dissolution.
-
Droplet Size (for SEDDS/SMEDDS): After emulsification, measure the droplet size to confirm the formation of a micro- or nanoemulsion.
Dose Concentration Verification
Rationale: It is critical to confirm that the prepared formulation contains the intended concentration of the API.[15]
Protocol: HPLC/LC-MS Assay for Potency
-
Develop and validate a stability-indicating HPLC or LC-MS/MS method for the quantification of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.[8]
-
Prepare a standard curve of the API in the formulation vehicle.
-
Dilute a sample of the final formulation to fall within the range of the standard curve.
-
Assay the sample and calculate the concentration. The result should be within ±10% of the target concentration.
Short-Term Stability Assessment
Rationale: Preclinical formulations are often prepared in batches for dosing over a short period. It is essential to ensure the API remains stable and in its intended state (e.g., dissolved) for the duration of the study.[15][16]
Protocol: Short-Term Stability Study
-
Store aliquots of the lead formulations at relevant conditions (e.g., room temperature and 2-8°C).
-
At specified time points (e.g., 0, 4, 8, and 24 hours), visually inspect the formulations for any changes (e.g., precipitation, phase separation).
-
Assay the samples for API concentration using the validated analytical method. The concentration should remain within ±10% of the initial value.
Diagram: Stability Assessment Logic
Caption: Decision logic for short-term stability testing.
Part 4: Final Formulation Selection and In Vivo Considerations
The final selection of the formulation will depend on the required dose, the stability data, and practical considerations for the in vivo study.
-
Dose Volume: The formulation must allow for the administration of the required dose in a volume that is appropriate for the animal species (e.g., typically 5-10 mL/kg for oral gavage in rodents).
-
Vehicle Safety: The chosen excipients must be well-tolerated by the animal species at the administered volume.[7]
-
Ease of Preparation: The formulation should be straightforward to prepare accurately and consistently.
For (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, a lipid-based formulation or a co-solvent system is likely to be the most successful approach for achieving high exposure in initial pharmacokinetic and efficacy studies. A simple suspension may be adequate for lower-dose studies if dose proportionality is not a major concern.
Conclusion
The development of a suitable formulation is a critical and often overlooked aspect of early-stage drug discovery. A systematic, data-driven approach, as outlined in these application notes, will significantly increase the probability of success in preclinical in vivo studies. By thoroughly understanding the physicochemical properties of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid and methodically screening and characterizing potential formulations, researchers can ensure that this promising compound is given the best opportunity to demonstrate its therapeutic potential. This rigorous approach not only ensures data quality but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by optimizing animal studies.
References
-
Catalent. OptiForm® Select Formulation Screening. [Link]
-
Smith, A. (2026, February 8). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. [Link]
-
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
-
Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. [Link]
-
Coriolis Pharma. Stability Studies. [Link]
-
Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
Pharma Focus Asia. (2023, February 7). Lipid Excipients and Formulation Development. [Link]
-
Quotient Sciences. (2025, October 25). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2022, February 16). Stability Testing and its Role in Drug Development Process. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Clinical Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs. [Link]
-
ResearchGate. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. [Link]
-
Capsugel. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]
-
Scantox. Preclinical Drug Formulation. [Link]
-
Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676. [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Drug Development & Delivery. (2021, January 13). FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
Shimadzu Scientific Instruments. Small Molecule Analysis Compendium. [Link]
-
Olesti, E., et al. (2022). From fundamentals in calibration to modern methodologies for the quantification of small molecules in complex matrices by LC-MS. Analytica Chimica Acta, 1235, 340711. [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. [Link]
-
ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
LCGC International. (2022, April 15). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]
-
Sygnature Discovery. Why form & formulation should be embedded in early drug discovery. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]
-
PubChem. (2R)-2-propanoic acid. [Link]
-
PubChem. 3-(2-Methylphenyl)propionic acid. [Link]
-
Cheméo. Chemical Properties of 2,2-Dimethylpropanoic acid, 3-methylphenyl ester. [Link]
-
Charles River. (2024, October 17). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
-
NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines. [Link]
-
ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). [Link]
-
Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [Link]
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Improving the yield of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid synthesis
Technical Support Center: Optimization of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid Ticket ID: #BAL-INT-004 Subject: Yield & Enantioselectivity Optimization for Balaglitazone Intermediate Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This technical guide addresses the synthesis of (2R)-3-(2,4-dimethylphenyl)-2-methylpropanoic acid , a critical chiral intermediate for PPAR-gamma agonists like Balaglitazone .
Users frequently report yield losses and low enantiomeric excess (ee) due to two primary factors:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring (2,4-dimethyl pattern) creates significant steric bulk, impeding catalyst coordination during asymmetric hydrogenation.
-
Precursor Isomerism: Inconsistent E/Z ratios in the acrylic acid precursor lead to variable enantioselectivity in the final hydrogenation step.
This guide prioritizes the Asymmetric Hydrogenation Route (chemocatalysis) as the most scalable method, while addressing critical quality attributes of the precursor.
Visual Workflow: Synthesis & Critical Control Points
The following diagram outlines the optimized pathway and identifies where yield loss typically occurs.
Figure 1: Critical Control Points (CCPs) in the synthesis workflow. Note that the stereochemical outcome of Step 2 is heavily dependent on the geometric purity of the Step 1 product.
Module 1: Precursor Synthesis (The "Geometric" Bottleneck)
The synthesis of the precursor, (E)-3-(2,4-dimethylphenyl)-2-methylacrylic acid , is often dismissed as trivial. However, the ortho-methyl substituent induces steric strain that can lead to mixed E/Z isomers. Most chiral hydrogenation catalysts are highly specific to one geometric isomer.
Protocol Recommendation: Use a modified Doebner-Knoevenagel condensation .
-
Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Methylmalonic acid (1.2 eq).
-
Base/Catalyst: Piperidine (0.1 eq) / Pyridine (solvent).
-
Key Optimization:
-
Temperature: Maintain reflux (100–115°C) strictly. Lower temperatures favor the kinetic Z-isomer (undesired for most Ru-catalysts).
-
Decarboxylation: Ensure evolution of CO2 ceases completely before workup. Incomplete decarboxylation leaves thermally unstable dicarboxylic acids that poison downstream catalysts.
-
Troubleshooting Table: Precursor Quality
| Symptom | Probable Cause | Corrective Action |
| Low Melting Point (< 100°C) | High Z-isomer content. | Recrystallize from Toluene/Heptane (3:1). The E-isomer is generally less soluble and crystallizes first. |
| Dark Color / Tar | Polymerization of methylmalonic acid. | Add radical inhibitor (e.g., BHT, 100 ppm) during reflux. |
| Residual Aldehyde | Equilibrium limitation. | Use Dean-Stark trap to remove water. Push equilibrium by adding 0.2 eq excess methylmalonic acid. |
Module 2: Asymmetric Hydrogenation (The Yield Driver)
This is the most critical step. The bulky 2,4-dimethylphenyl group hinders the approach of the olefin to the metal center.
Recommended System:
-
Catalyst: Ru(OAc)₂[(R)-BINAP] or Rh(COD)[(R,R)-DuPhos]BF₄.
-
Note: Ruthenium-BINAP systems are generally more robust for trisubstituted acrylic acids than Rhodium systems, which are faster but more sensitive to sterics.
-
-
Solvent: Methanol (degassed).
-
Pressure: 50–80 bar (High pressure is required to overcome steric hindrance).
Protocol Logic:
-
Substrate Loading: Dissolve precursor in MeOH (0.5 M).
-
Catalyst Addition: Add catalyst (S/C ratio 1000:1 to 2000:1) in a glovebox or under strict Ar counter-flow.
-
Hydrogenation: Pressurize to 50 bar H₂. Heat to 50°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
Troubleshooting Guide: Hydrogenation Failures
Issue 1: Low Conversion (< 80% after 24h)
-
Diagnosis: The ortho-methyl group blocks the coordination face.
-
Solution:
-
Increase Pressure: Boost H₂ pressure to 80-100 bar.
-
Add Additive: Add 1.0 eq of Triethylamine (TEA). For acid substrates, forming the ammonium salt in situ often increases solubility and stabilizes the catalyst-substrate complex.
-
Issue 2: Low Enantioselectivity (< 80% ee)
-
Diagnosis: "Leakage" through the competing catalytic cycle due to Z-isomer presence or high temperature.
-
Solution:
-
Lower Temperature: Reduce reaction temperature to 25–30°C (will require longer reaction time).
-
Purify Precursor: Verify precursor is >99% E-isomer by HPLC.
-
Switch Ligand: If using BINAP, switch to H8-BINAP (partially hydrogenated backbone). The larger bite angle and different steric profile of H8-BINAP often accommodate ortho-substituted styrenes better.
-
Module 3: Impurity Management
The 2,4-dimethyl substitution pattern introduces specific impurity risks that must be monitored by HPLC.
| Impurity Name | Structure/Origin | Removal Strategy |
| Des-bromo/chloro Analog | If precursor made via halo-coupling: Trace dehalogenation. | Impossible to remove downstream. Must use high-purity aldehyde starting material. |
| Over-reduced Alkane | Reduction of the phenyl ring (rare with Ru, common with Pd/C). | Switch catalyst metal from Rh/Pd to Ru. Lower temperature. |
| Methyl Ester | Solvolysis of the acid in Methanol. | Avoid acidic conditions in MeOH. If formed, hydrolyze with LiOH/THF/Water to recover yield. |
Frequently Asked Questions (FAQ)
Q: Can I use enzymatic resolution instead of asymmetric hydrogenation? A: Yes. You can synthesize the racemic ethyl ester and use Candida antarctica Lipase B (CAL-B) for kinetic resolution. However, the maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied). For scale-up (>1kg), asymmetric hydrogenation is preferred for yield (theoretical 100%).
Q: My catalyst turns black immediately upon H₂ addition. Is this normal? A: No. This indicates catalyst decomposition, likely due to oxygen poisoning or "dirty" substrate.
-
Check: Did you degas the solvent (3x freeze-pump-thaw or N2 sparge for 30 mins)?
-
Check: Does the precursor contain trace sulfur (from upstream steps)? Sulfur is a potent poison for Ru/Rh. Wash the precursor with dilute NaOCl or recrystallize before hydrogenation.
Q: How do I determine the absolute configuration (R vs S)? A: Do not rely solely on optical rotation, as the rotation sign can flip with solvent and concentration for this molecule.
-
Method: Derivatize a small sample with (S)-alpha-methylbenzylamine . Analyze the resulting diastereomers via 1H NMR or Chiral HPLC. Compare against a known standard of Balaglitazone intermediate if available.
References
-
Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Source: Organic Chemistry Frontiers (RSC). Relevance: Establishes feasibility of hydrogenating trisubstituted acrylic acids with high ee. URL:[Link]
-
Synthesis of 2,2-Dimethyl-3-(2,4-dimethylphenyl)propanal. Source: Asian Journal of Chemistry. Relevance: Provides background on the reactivity and alkylation of 2,4-dimethylbenzyl derivatives. URL:[Link]
-
Rhodium-catalyzed asymmetric hydrogenation with PhthalaPhos. Source: PubMed (Wiley-VCH). Relevance: Discusses ligand optimization for challenging substrates like acetamido acrylates, applicable to the steric challenges of the 2,4-dimethyl system. URL:[Link]
Technical Support Center: Solubility Optimization for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Status: Operational Ticket ID: SOL-2R-DMP Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering solubility challenges with (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid . Based on its structure, this compound is a lipophilic, chiral carboxylic acid (a substituted dihydrocinnamic acid derivative). It exhibits BCS Class II behavior (Low Solubility, High Permeability).
Its poor aqueous solubility stems from the hydrophobic 2,4-dimethylphenyl moiety and the crystal lattice energy of the enantiomerically pure (2R) form. The carboxylic acid group (
This guide provides a self-validating troubleshooting workflow to solubilize this compound for bioassays, stock preparation, and formulation.
Module 1: The Solubility Decision Tree
Before altering your protocol, determine your endpoint. Use the logic flow below to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.
Module 2: Troubleshooting & FAQs
Issue 1: "My compound precipitates when I dilute the DMSO stock into the culture medium."
Diagnosis: This is the "Crash-Out" effect. Your compound is soluble in DMSO but insoluble in water. When you dilute the DMSO stock (e.g., 10 mM) into the buffer (aqueous), the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility of the compound in water, it precipitates—often as invisible micro-crystals that cause false negatives in assays.
The Fix: The "Spring and Parachute" Approach You must prevent the compound from crystallizing immediately upon dilution.
-
Check the pH: The compound is an acid (
).[1] It is insoluble at pH < 5.0. Ensure your culture medium or buffer is buffered to pH 7.4 . -
Pre-dissolve in Cosolvent: Do not inject DMSO directly into the media.
-
Protocol: Mix your DMSO stock with a surfactant or cyclodextrin before adding to the media.
-
Recipe: Create a "Intermediate Stock" of Compound + DMSO + Tween 80 (1:1 ratio). Then dilute this into the buffer.
-
Technical Insight:
At pH 7.4, the carboxylic acid is deprotonated (
Issue 2: "I need to dose this orally/IV, but I can't use DMSO."
Diagnosis: You need a biocompatible aqueous vehicle. The free acid form is not suitable here.
The Fix: In-Situ Salt Formation Do not use the free acid. Convert it to a water-soluble salt in situ. Sodium salts are common, but for lipophilic acids, bulky organic counter-ions often work better by disrupting water structure less and preventing the "common ion effect" in saline.
Recommended Protocol (Salt Screening):
| Counter-ion | Molar Ratio (Base:Drug) | Comments |
| Tromethamine (Tris) | 1.05 : 1 | Best Choice. Biocompatible, highly soluble, stable pH. |
| Meglumine | 1.05 : 1 | Excellent for very lipophilic acids; prevents precipitation. |
| Sodium (NaOH) | 1.0 : 1 | Standard, but risk of precipitation in saline (NaCl) due to common ion effect. |
Step-by-Step Procedure:
-
Weigh the free acid of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid.
-
Calculate the equimolar amount of Tris or Meglumine.
-
Dissolve the base (Tris/Meglumine) in water first.
-
Add the drug powder to this basic solution.
-
Vortex/Sonicate. The pH will stabilize > 7.0, and the drug should dissolve as it ionizes.
Issue 3: "The compound dissolves but then crashes out over time (Metastable)."
Diagnosis: You likely created a supersaturated solution that is slowly returning to its stable crystalline state. This is common with chiral molecules where the crystal lattice energy of the pure enantiomer (
The Fix: Cyclodextrin Complexation Encapsulate the hydrophobic tail (2,4-dimethylphenyl) inside a cyclodextrin ring. This shields the hydrophobic region from water while keeping the molecule in solution.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water or PBS.
-
Add your compound to this vehicle.
-
Sonicate for 30–60 minutes at 40°C.
-
Filter sterilize (0.22 µm).
Why this works: HP-β-CD has a hydrophobic cavity that fits the phenyl ring, while the exterior is hydrophilic. This increases apparent solubility without changing the chemical structure.
Module 3: Scientific Rationale (Mechanism of Action)
Understanding the why allows you to troubleshoot future issues.
Ionization Logic (Henderson-Hasselbalch)
The solubility (
Implication:
-
At pH 2.0 (Stomach): The drug is un-ionized and insoluble.
-
At pH 7.4 (Blood/Cytosol): The drug is >99% ionized (
) and soluble. -
Warning: If you acidify your sample (e.g., for HPLC analysis), the compound will precipitate. Always maintain high pH or high organic solvent ratio (Acetonitrile) during analysis.
The Enantiomer Factor
You are working with the (2R) isomer.
-
Racemate vs. Enantiomer: Racemates (mix of R and S) often have lower melting points and higher solubility than pure enantiomers because the crystal packing is less efficient.
-
Expectation: If you previously worked with the racemate and are now switching to the pure (2R) form, expect the solubility to decrease . You may need to increase the concentration of cosolvents or complexing agents.
Module 4: Experimental Workflow Visualization
Use this workflow to prepare a stable stock solution for animal dosing (IV/IP/PO).
Figure 2: Protocol for preparing a stable aqueous formulation using in-situ salt formation and cyclodextrin backup.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs.[3] Advanced Drug Delivery Reviews, 59(7), 568-590. Link
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link
Sources
- 1. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcsrr.org [ijcsrr.org]
Purification challenges of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
This technical guide addresses the purification and isolation challenges of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid . This compound belongs to the class of
The presence of the 2,4-dimethylphenyl moiety introduces significant steric bulk near the chiral center, differentiating its purification behavior from simpler "profen" analogs like ibuprofen.
Technical Support Center: Purification & Isolation Guide
Subject: Troubleshooting (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid Code: PUR-DMP-2R Status: Active
Part 1: The Chiral Challenge (Enantiomeric Resolution)
Context: The primary challenge with this molecule is the ortho-methyl group (at the 2-position of the phenyl ring). This steric hindrance often disrupts the "three-point interaction" required for standard diastereomeric salt resolution, leading to low yields or poor enantiomeric excess (ee).
Q1: I am using (R)-1-Phenylethylamine for resolution, but the salt is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out suggests the lattice energy of the diastereomeric salt is insufficient to overcome the solvation energy in your current solvent system. The lipophilic 2,4-dimethylphenyl group makes the salt highly soluble in organic solvents but prone to phase separation in aqueous mixtures.
Troubleshooting Protocol:
-
Switch Solvent System: Move away from pure alcohols (MeOH/EtOH). The high solubility of the salt in alcohols prevents supersaturation control.
-
The "Anti-Solvent" Drop Method:
-
Dissolve the crude acid and amine (1:1 eq) in a minimum amount of Methyl tert-butyl ether (MTBE) or Toluene at 50°C.
-
Slowly add n-Heptane (anti-solvent) until slight turbidity persists.
-
Crucial Step: Seed with a pure crystal if available. If not, scratch the vessel wall vigorously. Cool slowly (1°C/min).
-
-
Alternative Resolving Agents: If Phenylethylamine fails, the steric bulk of your molecule requires a "larger" counter-ion to pack the lattice.
-
Try: Cinchonidine (creates a larger chiral pocket) or (1R,2R)-1,2-Diphenylethylenediamine.
-
Q2: My Chiral HPLC shows a "shoulder" rather than a split peak. Is my column broken?
Diagnosis: It is likely not broken, but sterically mismatched . The 2,4-dimethyl substitution restricts rotation, causing peak broadening on standard cellulose columns (e.g., OD-H) due to slow mass transfer kinetics.
Optimized Method Parameters:
-
Column Selection: Switch to an Amylose-based phase (e.g., Chiralpak AD-H or IG). The helical structure of amylose is more flexible and accommodates the bulky dimethylphenyl group better than cellulose.
-
Mobile Phase Additive: You must use an acidic modifier to suppress the ionization of the carboxylic acid.
-
Recommendation: Hexane : IPA (90:10) + 0.1% Trifluoroacetic acid (TFA) .
-
Note: Without TFA, the carboxylic acid dimerizes, leading to broad, merging peaks.
-
Part 2: Chemical Impurity Removal
Context: Synthetic routes (often via malonate alkylation or Friedel-Crafts) frequently generate Regioisomers (e.g., 2,5-dimethyl analogs) and Decarboxylated by-products .
Q3: I have 98% enantiomeric purity, but my chemical purity is stuck at 94%. There is a persistent impurity at RRT 1.05.
Diagnosis: This is likely the Regioisomer (3-(2,5-dimethylphenyl)...) or the Des-methyl impurity (missing the alpha-methyl group). These are structural isomers with nearly identical solubility profiles to your product.
The "DCHA" Purification Strategy: Standard recrystallization of the free acid will not remove these structural isomers. You must purify via a Dicyclohexylamine (DCHA) salt .
Protocol:
-
Salt Formation: Dissolve crude (2R)-acid in Acetone. Add 1.05 eq of Dicyclohexylamine.
-
Precipitation: The DCHA salt of the desired acid is typically highly crystalline and less soluble than the impurity salts.
-
Filtration: Filter the bulky white solid. Wash with cold acetone.
-
Free-Basing: Suspend the solid in dilute HCl and extract with Ethyl Acetate to recover the chemically pure acid.
-
Validation: Re-run HPLC. The RRT 1.05 peak should be depleted.
Part 3: Scalability & Workflow Visualization
Visualizing the Purification Logic: The following diagram illustrates the decision matrix for purifying this specific scaffold, prioritizing the removal of the "sticky" nature of the compound.
Figure 1: Purification Decision Tree for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. Note the "DCHA Salt" loop specifically designed to handle the "oiling out" issue common to dimethylphenyl derivatives.
Part 4: Solvent Screening Data (Reference)
The following table summarizes solubility data for the (R)-1-Phenylethylamine salt of the target compound. Use this to optimize your crystallization yields.
| Solvent System | Ratio (v/v) | Temperature (°C) | Result | Recommendation |
| Methanol | 100% | 25 -> 0 | Clear Solution | Avoid (Too soluble) |
| Ethanol | 100% | 25 -> 0 | No precipitate | Avoid |
| IPA / Water | 90:10 | 60 -> 20 | Oiling Out | High Risk (Phase separation) |
| Acetone | 100% | 50 -> 20 | Fine Powder | Good for chemical purity |
| MTBE / Heptane | 60:40 | 50 -> 20 | Prisms | Best for Optical Resolution |
| Toluene | 100% | 80 -> 25 | Large Crystals | Good for scale-up |
References
-
Chiral Separation of Profen Analogues : Review of chiral stationary phases for arylpropionic acids. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Resolution of Dimethylphenyl Derivatives : Enantiomeric separation of constitutional isomeric 2-(methylphenyl)propanoic acids. Source: PubMed. URL:[Link]
-
Purification of 2-phenyl-2-methylpropanoic acid derivatives : Process for the purification of phenyl-propanoic acid derivatives via salt formation. Source:[1] Google Patents (US9334223B2). URL:
-
Enzymatic Resolution Strategies : Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones (Kinetic Resolution). Source: PMC / NIH. URL:[Link]
Sources
Technical Support Center: HPLC Method Optimization for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that robust analytical methods are the backbone of chemical integrity. (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a highly hydrophobic, chiral carboxylic acid. Its structural motifs—a weakly acidic propanoic acid backbone and a bulky, lipophilic 2,4-dimethylphenyl group—present specific chromatographic challenges, including peak tailing, retention time drift, and complex enantiomeric resolution.
This guide is engineered to provide you with causality-driven troubleshooting, self-validating experimental protocols, and authoritative data to ensure your high-performance liquid chromatography (HPLC) workflows are rugged and reproducible.
I. System Diagnostics & Method Development Workflow
Before troubleshooting, it is critical to map the logical pathways of method development. The diagram below illustrates the decision matrix for isolating the (2R) active pharmaceutical ingredient from both achiral chemical impurities and its (2S) enantiomer.
Caption: Logical workflow for achiral and chiral HPLC method development of acidic chiral analytes.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the peak for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid exhibit severe tailing and retention time drift?
Causality: As a carboxylic acid, your analyte has a pKa of approximately 4.5. If your mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. This dual state leads to split peaks, retention time drift, and severe tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase . Solution: Apply the "2-Unit Rule." Buffer the mobile phase at least 1.5 to 2.0 pH units below the analyte's pKa (e.g., pH 2.0–2.5) to fully suppress ionization . Using 0.1% phosphoric acid ensures the analyte remains entirely in its neutral, hydrophobic form, yielding sharp, symmetrical peaks .
Q2: How do I separate the (2S) enantiomer impurity from the (2R) API?
Causality: Enantiomers possess identical physicochemical properties in an achiral environment, making them inseparable via standard reversed-phase HPLC. Separation requires a chiral environment where the enantiomers form transient diastereomeric complexes of differing stabilities with the stationary phase . Solution: Employ a Chiral Stationary Phase (CSP) such as an immobilized amylose or cellulose derivative (e.g., Chiralpak IA). Because the analyte is an acid, utilize a normal-phase eluent (e.g., Hexane/Isopropanol) supplemented with 0.1% Trifluoroacetic acid (TFA). The acidic modifier is essential to maintain the carboxylic acid in an un-ionized state, preventing non-specific, high-affinity binding to the chiral selector matrix that would otherwise ruin resolution .
Q3: I am observing baseline drift and ghost peaks during gradient elution. What is the cause?
Causality: Baseline drift during gradient elution is frequently caused by the UV absorbance of the aqueous buffer at low wavelengths (<220 nm). Buffers like acetate or formate have UV cutoffs around 210 nm, causing the baseline to rise as the organic gradient changes the refractive index and absorbance profile . Solution: Switch to a buffer with a lower UV cutoff, such as phosphoric acid (cutoff ~195 nm). Alternatively, shift the detection wavelength to 264 nm, where the 2,4-dimethylphenyl chromophore exhibits strong, specific absorption, thereby bypassing the buffer's background noise .
III. Quantitative Data & Optimization Matrices
To demonstrate the causality of our troubleshooting steps, review the quantitative data below, which summarizes the optimization of mobile phase pH and chiral selectors.
Table 1: Mobile Phase pH Optimization Matrix (Achiral RP-HPLC)
| Mobile Phase pH | Buffer System | Ionization State | Retention Factor ( | Tailing Factor ( |
| 2.1 | 0.1% | Neutral (>99%) | 4.2 | 1.1 |
| 4.5 | 10 mM Acetate | Mixed (~50%) | 2.8 | 2.7 |
| 6.8 | 10 mM Phosphate | Ionized (>99%) | 0.9 | 1.8 |
Table 2: Chiral Stationary Phase Screening Results (NP-HPLC)
| Chiral Selector | Mobile Phase | Acidic Modifier | Resolution ( | Selectivity ( |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (95:5) | None | 0.0 (Co-elution) | 1.00 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (95:5) | 0.1% TFA | 2.4 | 1.35 |
| Cellulose tris(4-methylbenzoate) | Hexane/IPA (90:10) | 0.1% TFA | 1.2 | 1.15 |
IV. Self-Validating Experimental Protocols
Every robust method must be a self-validating system. The following protocols integrate System Suitability Testing (SST) criteria that must be met before sample analysis can proceed.
Protocol A: Achiral Purity & Related Substances (RP-HPLC)
Objective: Quantify chemical impurities and degradation products.
-
Mobile Phase Preparation:
-
Phase A: Add 1.0 mL of HPLC-grade phosphoric acid to 1000 mL of Milli-Q water (0.1%
, pH ~2.1). Degas via sonication. -
Phase B: 100% HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Gradient: 40% B to 80% B over 15 minutes (accommodates the high hydrophobicity of the dimethylphenyl group).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 264 nm.
-
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Diluent (Water:Acetonitrile 50:50). Filter through a 0.45 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject the standard solution (1.0 mg/mL) five consecutive times.
-
Validation Criteria: Relative Standard Deviation (RSD) of peak area
2.0%; Tailing factor ( ) 1.5; Theoretical plates ( ) 5000. Proceed only if criteria are met.
-
Protocol B: Chiral Enantiomeric Excess (ee%) Determination (NP-HPLC)
Objective: Resolve and quantify the (2S) enantiomer impurity against the (2R) target.
-
Mobile Phase Preparation: Mix Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA) in a ratio of 95:5:0.1 (
). Mix thoroughly and degas. -
Chromatographic Conditions:
-
Column: Chiralpak IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 264 nm.
-
-
Sample Preparation: Dissolve 5 mg of the sample in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Test (SST): Inject a racemic resolution standard containing equal parts (2R) and (2S) enantiomers.
-
Validation Criteria: Resolution (
) between the (2R) and (2S) peaks must be 1.5 (baseline separation). Proceed only if criteria are met.
-
V. References
[1] Welch Materials. "Mobile Phase Selection in Method Development: How to Optimize." Welch Materials Technical Library. URL:[Link][1]
[2] Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho Scientific Blog. URL:[Link][2]
[3] Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Application Notes. URL:[Link][3]
[5] ACS Omega. "Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center." ACS Publications. URL:[Link][4]
Sources
Technical Support Center: A Researcher's Guide to (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid in Cell Culture
Welcome to the technical support center for researchers utilizing (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid and other novel arylpropanoic acid derivatives in their cell culture experiments. As a senior application scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to ensure the success and reproducibility of your research. Given that novel compounds often present unique challenges, this guide is structured to address common issues encountered with this class of molecules, from initial handling to advanced mechanistic queries.
Part 1: Compound Handling and Stock Preparation: The Foundation of Reproducible Results
The physical and chemical properties of a small molecule are critical determinants of its behavior in a biological system. Arylpropanoic acid derivatives are often hydrophobic, which can lead to challenges in achieving and maintaining solubility in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. What is the best way to prepare a stock solution?
A1: Proper preparation of a concentrated stock solution is paramount. Due to the likely hydrophobic nature of this compound, an organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the most common choice for cell culture applications due to its high solubilizing capacity and compatibility with most cell lines at low final concentrations.[1][2]
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Equilibration: Allow the vial of the compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Initial Dissolution: Add a precise volume of high-purity, sterile DMSO to the vial to create a high-concentration stock (e.g., 10-50 mM). It is crucial to dissolve the compound completely in the initial solvent before any aqueous dilution.[2]
-
Gentle Mixing: Vortex the vial gently until the compound is fully dissolved. If solubility is a challenge, brief sonication in a water bath can be employed.[1][3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.
Q2: My compound is precipitating when I add it to my cell culture medium. What's going wrong?
A2: Precipitation upon addition to aqueous media is a classic sign of a hydrophobic compound exceeding its solubility limit.[4] The key is to ensure the final concentration of the organic solvent (like DMSO) is kept to a minimum and that the dilution is performed correctly.
Troubleshooting Precipitation:
-
High Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final concentration, thereby keeping the final DMSO concentration low.[4]
-
Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium or phosphate-buffered saline (PBS), mixing thoroughly, and then add this intermediate dilution to your final culture volume.[3]
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically well below 0.5%, and ideally at or below 0.1% for sensitive or primary cell lines.[3] Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[5]
-
Alternative Solvents: If DMSO proves problematic, other organic solvents like ethanol or dimethylformamide (DMF) can be tested, but their toxicity to your specific cell line must be evaluated.[1][2][4]
| Solvent | Typical Final Concentration | Notes |
| DMSO | ≤ 0.1% - 0.5% | Most common; can have biological effects at higher concentrations.[3] |
| Ethanol | ≤ 0.1% | Can be more volatile; potential for evaporation from stock solutions. |
| DMF | Varies | Less common; toxicity must be carefully assessed for your cell line.[2] |
Part 2: Experimental Design and Cytotoxicity Assessment
Before investigating the specific biological activity of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, it is essential to determine its cytotoxic profile in your cell model. This ensures that the observed effects are due to the compound's intended mechanism of action and not simply a result of cell death.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant changes in cell morphology and a reduction in cell number. How do I know if this is a specific effect or just toxicity?
A1: This is a critical question. The first step is to perform a dose-response and time-course experiment to establish the concentration range where the compound is active without causing widespread cell death.[5]
Protocol 2: Determining the Optimal Working Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response Treatment: Prepare a series of dilutions of your compound in culture medium. A broad range is recommended initially (e.g., from nanomolar to high micromolar). Remember to include a vehicle-only control (e.g., 0.1% DMSO) and an untreated control.
-
Time-Course Incubation: Treat the cells and incubate for different time points (e.g., 24, 48, 72 hours). The duration should be relevant to your biological question and the doubling time of your cells.[6]
-
Viability Assessment: At each time point, perform a cell viability assay, such as the MTT assay, which measures metabolic activity.
-
Data Analysis: Plot cell viability (%) against the log of the compound concentration to generate a dose-response curve. From this, you can determine the IC50 (the concentration at which 50% of cell viability is inhibited). For your experiments, you should aim to work at concentrations below the IC50, where you observe minimal cytotoxicity.
Diagram 1: Experimental Optimization Workflow
Caption: Workflow for optimizing the use of a new small molecule in cell culture.
Part 3: Troubleshooting In-Culture Observations
Even with careful planning, unexpected results can occur. This section addresses common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've followed the solubility protocol, but I still see what looks like fine crystals or an oily film in my culture wells after incubation. What should I do?
A1: This indicates that the compound may be coming out of solution over time, possibly due to interactions with media components or instability.
-
Reduce Concentration: The simplest first step is to lower the working concentration of your compound.
-
Serum Interaction: If you are using a serum-containing medium, the compound might be binding to proteins like albumin. Try pre-complexing the compound with serum before adding it to the rest of the medium.
-
Check for Instability: The compound may be degrading. You may need to refresh the media with a new dose of the compound at regular intervals for long-term experiments.[5]
Q2: I'm not observing any biological effect, even at high concentrations where I don't see cytotoxicity. What could be the problem?
A2: A lack of effect can be due to several factors. A systematic approach is needed to pinpoint the cause.
Diagram 2: Troubleshooting a "No Effect" Observation
Caption: A decision tree for troubleshooting experiments where no effect is observed.
Protocol 3: Basic Assessment of Compound Stability in Culture Media
-
Preparation: Prepare your complete cell culture medium (including serum, if applicable).
-
Spiking: Add your compound to the medium at the highest concentration you plan to use in your experiments. Also, prepare a control sample of the compound in a stable solvent like DMSO.
-
Incubation: Incubate the medium containing the compound under your standard culture conditions (37°C, 5% CO2) for the duration of your longest experiment (e.g., 72 hours).[7]
-
Analysis: At different time points (0, 24, 48, 72 hours), take an aliquot of the medium. Analyze the concentration of the parent compound using an appropriate analytical method like HPLC or LC-MS, if available. A decrease in concentration over time suggests instability.
-
Functional Check: If analytical equipment is not available, you can perform a simple functional check. Prepare the "aged" media (incubated for 72 hours with the compound) and use it to treat fresh cells in a short-term assay. Compare the effect to that of freshly prepared media with the compound. A reduced effect with the aged media implies degradation.
Part 4: Distinguishing On-Target vs. Off-Target Effects
A crucial aspect of drug development and research is ensuring that the observed biological response is a direct consequence of the compound interacting with its intended molecular target.
Frequently Asked Questions (FAQs)
Q1: How can I be more confident that the effects I'm seeing are specific to the intended target of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid?
A1: This is a cornerstone of rigorous scientific inquiry. Distinguishing on-target from off-target effects requires a multi-pronged approach.[5]
-
Negative Control Compound: If available, use a structurally similar but biologically inactive analog of your compound. This analog should ideally have similar physical properties (e.g., solubility) but lack the key chemical moieties required for target binding. An on-target effect should be absent when using the inactive control.
-
Target Knockdown/Knockout: If the target of your compound is known, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in your cells. If the effect of your compound is diminished or abolished in these target-deficient cells, it strongly suggests an on-target mechanism.
-
Target Overexpression: Conversely, overexpressing the target protein may sensitize the cells to your compound.
-
Rescue Experiments: If your compound inhibits an enzyme, for example, see if you can "rescue" the phenotype by adding the downstream product of that enzyme's activity.
Diagram 3: On-Target vs. Off-Target Effects
Caption: Conceptual difference between on-target and off-target compound activity.
Part 5: Upholding General Cell Culture Integrity
The reliability of any data generated using a small molecule is fundamentally dependent on the health and consistency of the cell culture system. Contamination or stressed cells can produce misleading and uninterpretable results.
-
Aseptic Technique: Always work in a certified biological safety cabinet and maintain strict aseptic technique to prevent microbial contamination (bacteria, yeast, mold).[8]
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination. This common contaminant is not visible by standard microscopy but can significantly alter cell physiology and experimental outcomes.[8]
-
Cell Line Authentication: Periodically verify the identity of your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Consistent Passaging: Subculture your cells at a consistent confluency and avoid letting them become over-confluent, which can lead to changes in gene expression and stress responses.
-
Reagent Quality: Use high-quality, trusted sources for your media, serum, and other supplements to minimize variability and potential chemical contaminants.[]
By following these guidelines, researchers can navigate the complexities of working with novel compounds like (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, leading to more robust, reliable, and publishable data.
References
- Benchchem. Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
- Benchchem. Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
- ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- LifeTein. Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use.
- ResearchGate. How can I dissolve hydrophobic compounds in DMEM media?.
- MilliporeSigma. Cell Culture Troubleshooting.
- Sigma-Aldrich. Solubility Guidelines for Peptides.
- Yeasen.
- BOC Sciences. Common problems encountered in cell culture and their causes.
- ResearchGate. How to know the stability of drugs and reagents in the cell culture media?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
Technical Support Center: Synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Welcome to the technical support center for the synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chiral building block. By understanding the underlying chemical principles of each step, you can effectively troubleshoot issues, minimize by-product formation, and ensure the highest quality of your final product.
The synthesis of enantiomerically pure compounds like (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is paramount in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety. This guide focuses on a widely-used and reliable method: diastereoselective alkylation using an Evans chiral auxiliary.
Overview of the Synthetic Pathway
The synthesis can be conceptually broken down into three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and hydrolytic cleavage to yield the final product and recover the auxiliary. Each stage presents unique challenges and opportunities for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid with high enantiomeric purity?
A1: A robust and widely adopted method is the use of a chiral auxiliary, specifically an Evans-type oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. This approach involves the acylation of the auxiliary with propionyl chloride, followed by a highly diastereoselective alkylation with 2,4-dimethylbenzyl bromide. The final step is the cleavage of the auxiliary to yield the desired carboxylic acid.
Q2: Why is controlling the stereochemistry so critical for this molecule?
A2: In pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause undesirable side effects. Therefore, producing a single enantiomer with high purity is a regulatory and safety requirement.
Q3: What are the primary by-products I should be aware of in this synthesis?
A3: The main by-products to monitor are:
-
The undesired (2S)-diastereomer: Formed during the alkylation step if the diastereoselectivity is not optimal.
-
Hydroxyamide by-product: Arises from the undesired cleavage of the carbamate group in the oxazolidinone auxiliary during hydrolysis.[1]
-
Unreacted starting materials: Incomplete reactions at any stage will lead to the presence of starting materials in your product mixture.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Both chiral and reverse-phase HPLC are essential for determining diastereomeric and enantiomeric purity, as well as quantifying other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of intermediates and the final product, and can also be used to determine diastereomeric ratios.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q5: Are there any significant safety concerns with the recommended synthetic route?
A5: Yes, particularly during the hydrolysis step using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This reaction is known to evolve oxygen gas due to the decomposition of a peracid intermediate, which can lead to a pressure buildup in a sealed vessel.[1][2] It is crucial to perform this step in an open or well-vented system and to control the rate of addition and temperature carefully.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low Diastereoselectivity in the Alkylation Step
Symptoms:
-
NMR or HPLC analysis of the crude alkylated product shows a significant peak corresponding to the undesired diastereomer (typically a diastereomeric ratio of less than 95:5).
Potential Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Incomplete Enolate Formation | Insufficient base or reaction time can lead to incomplete deprotonation of the N-propionyl oxazolidinone. The remaining starting material can react non-selectively. | Ensure the use of a strong, non-nucleophilic base like Sodium Hexamethyldisilazide (NaHMDS) or Lithium Diisopropylamide (LDA). Allow sufficient time for complete enolate formation at low temperatures (-78 °C) before adding the alkylating agent.[3] |
| Incorrect Temperature Control | Allowing the reaction temperature to rise during enolate formation or alkylation can decrease the diastereoselectivity. | Maintain a strict low-temperature profile (-78 °C) throughout the deprotonation and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath. |
| Poor Quality Reagents | The presence of moisture or other impurities in the solvent, base, or alkylating agent can interfere with the reaction. | Use freshly distilled, anhydrous solvents (e.g., THF). Ensure the base is of high purity and the alkylating agent (2,4-dimethylbenzyl bromide) is free from impurities. |
| Suboptimal Base/Solvent Combination | The choice of base and solvent can influence the enolate geometry and, consequently, the diastereoselectivity. | For Evans oxazolidinones, NaHMDS in THF is a well-established combination that provides high diastereoselectivity for alkylation with benzyl halides.[4] |
Experimental Protocol: Optimized Diastereoselective Alkylation
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C. Add a solution of NaHMDS (1.1 equiv) in THF dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add a solution of 2,4-dimethylbenzyl bromide (1.2 equiv) in anhydrous THF dropwise at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Problem 2: Formation of Hydroxyamide By-product During Hydrolysis
Symptoms:
-
TLC analysis of the crude product after hydrolysis shows a spot with a different Rf value than the desired carboxylic acid and the recovered chiral auxiliary.
-
NMR and MS analysis confirm the presence of a compound with a molecular weight corresponding to the ring-opened hydroxyamide.
Potential Causes and Solutions:
| Cause | Explanation | Suggested Solution |
| Attack of Hydroxide at the Endocyclic Carbonyl | The hydrolysis of Evans auxiliaries with LiOH/H₂O₂ can have a competing side reaction where the hydroxide ion attacks the carbamate carbonyl of the oxazolidinone ring, leading to the formation of an undesired hydroxyamide by-product.[1] | The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, preferentially attacks the exocyclic amide carbonyl, minimizing the formation of the hydroxyamide.[5] Ensure an adequate excess of H₂O₂ is present relative to LiOH. Running the reaction at a controlled low temperature (e.g., 0 °C) can also improve selectivity.[6] |
| Incorrect Stoichiometry of LiOH and H₂O₂ | An insufficient amount of H₂O₂ relative to LiOH can lead to a higher concentration of free hydroxide ions, increasing the likelihood of the undesired endocyclic cleavage. | Use a molar excess of hydrogen peroxide (typically 4-8 equivalents) relative to the N-acyl oxazolidinone. The amount of LiOH should be around 2-3 equivalents.[6] |
Experimental Protocol: Selective Hydrolytic Cleavage
-
Preparation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of LiOH·H₂O (~2.5 equiv) followed by the dropwise addition of 30% aqueous H₂O₂ (~5 equiv).
-
Reaction: Stir the mixture at 0 °C and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Quench the reaction at 0 °C by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.
-
Work-up and Purification: Acidify the mixture with HCl to protonate the carboxylic acid. Extract the product with an appropriate organic solvent. The chiral auxiliary can be recovered from the organic phase, and the desired carboxylic acid can be purified by crystallization or column chromatography.
Visualizing the Process
Reaction Pathway and By-product Formation
Caption: Synthetic workflow and potential by-product pathways.
Logical Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common issues.
References
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen.
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ResearchGate. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
-
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Kaimosi. [Link]
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. PubChem. [Link]
- Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
-
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York. [Link]
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)
-
Evans Enolate Alkylation-Hydrolysis. University of California, Irvine. [Link]
-
Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. FULIR. [Link]
-
Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... PMC. [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
Sources
Method Refinement for Consistent Results with (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The synthesis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid presents a unique set of challenges driven by its structural motifs. The steric congestion introduced by the ortho-methyl group on the phenyl ring, combined with the
-
Rotational barriers that complicate NMR interpretation and chiral recognition.
-
Polymorphism/Oiling Out: The molecule has a high tendency to form supersaturated oils rather than crystalline solids due to the disruption of crystal packing by the 2,4-dimethyl substitution.
-
Enantiomeric Excess (ee) Drift: Inconsistent reaction kinetics during asymmetric hydrogenation or resolution.
This guide moves beyond standard textbook procedures to address the specific "pain points" reported by development teams working with this scaffold.
Troubleshooting Guide (Q&A)
Q1: Why does my enantiomeric excess (ee) fluctuate between 85% and 98% despite using the same catalyst batch?
A: The variability is likely not in the catalyst itself but in the substrate purity and hydrogen pressure control .
-
Mechanism: The ortho-methyl group (2-position on the ring) creates steric clash with the catalyst ligand system (e.g., BINAP or SegPhos). If the substrate contains even trace amounts of the E-isomer (in the precursor alkene) or residual coordinating solvents (THF, DMF), the catalyst turnover frequency (TOF) drops, allowing non-selective background hydrogenation to compete.
-
Solution: Ensure the precursor acid is
E-isomer. Switch to a rigid, electron-rich ligand like (S)-SegPhos or (S)-MeO-BIPHEP which tolerates steric bulk better than BINAP. Maintain H pressure bar to favor the metal-catalyzed pathway over background reduction.
Q2: The product "oils out" during recrystallization and refuses to solidify. How do I fix this?
A: This is a classic issue with lipophilic
-
The Fix (Two-Temperature Protocol):
-
Dissolve the crude oil in hot Heptane/Toluene (9:1) . The Toluene is critical to break
-stacking aggregates. -
Cool slowly to
(just above the oiling point). -
Seed with pure crystals (0.5 wt%). If you lack seeds, scratch the glass or use sonication at this temp.
-
Once a haze forms, cool extremely slowly (
/hour) to .
-
Q3: My Chiral HPLC method shows splitting peaks or baseline drift.
A: The 2,4-dimethylphenyl group makes the molecule highly lipophilic, causing it to "stick" to the amylose/cellulose backbone of the column.
-
Refinement: You are likely using standard Hexane/IPA. Switch to Hexane/Ethanol/TFA (95:5:0.1) . Ethanol provides sharper peak shapes for sterically hindered aromatics than IPA. The TFA is non-negotiable to suppress ionization of the carboxylic acid.
Detailed Experimental Protocols
Protocol A: Robust Chiral HPLC Method
Purpose: To accurately determine ee without interference from rotamers or impurities.
| Parameter | Specification | Causality / Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The AD-H phase has the specific cavity size to recognize the 2,4-dimethyl substitution pattern. |
| Dimensions | Standard analytical dimensions for resolution. | |
| Mobile Phase | n-Hexane : Ethanol : TFA (93 : 7 : 0.1) | Ethanol reduces tailing for this specific lipophilic acid better than IPA. |
| Flow Rate | Optimized for mass transfer kinetics. | |
| Temperature | Temperature fluctuations cause retention time drift due to rotamer interconversion. | |
| Detection | UV @ | The isolated phenyl ring has weak absorption; 220 nm captures the |
Protocol B: Classical Resolution (Salt Formation)
Purpose: To upgrade ee from 85% (crude) to >99% when asymmetric hydrogenation is unavailable or fails.
Reagents:
-
Racemic Acid: 10.0 g
-
Resolving Agent: (S)-(-)-1-Phenylethylamine (0.55 eq)
-
Solvent: Acetone / Water (95:5)
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of racemic acid in 100 mL of refluxing Acetone/Water (95:5).
-
Addition: Add 0.55 equivalents of (S)-(-)-1-Phenylethylamine dropwise. Note: Using 0.55 eq focuses on the "half-salt" method, precipitating the less soluble diastereomer preferentially.
-
Nucleation: Cool to
. Seed with authentic salt if available. Stir for 2 hours at this temperature. -
Crystallization: Cool to
over 4 hours. -
Filtration: Filter the white solid.
-
Liberation: Suspend the salt in dilute HCl and extract with MTBE to recover the (2R)-enriched acid.
-
Check: If ee
, recrystallize the salt from pure Ethanol before liberation.
Process Visualization
Workflow: Decision Tree for Purification
Figure 1: Decision matrix for purification based on initial enantiomeric excess. Note the loop-back mechanism for salt resolution.
Pathway: Asymmetric Hydrogenation Mechanism
Figure 2: Mechanistic flow for the asymmetric hydrogenation. The coordination step is sensitive to steric bulk at the 2,4-position.
References
-
Chiral Separation Overview
-
Scriba, G. K. E. (2016). Chiral Separations: Methods and Protocols. Methods in Molecular Biology.
- Context: Provides the foundational basis for selecting Amylose-based columns (AD-H) for phenyl-alkanoic acids.
-
-
Asymmetric Hydrogen
-Unsaturated Acids:-
Noyori, R., et al. (1987). "Asymmetric Hydrogenation of Unsaturated Carboxylic Acids Catalyzed by BINAP-Ruthenium(II) Complexes". Journal of Organic Chemistry.
- Context: The seminal work establishing Ru-BINAP as the catalyst of choice for this exact structural class (tiglic acid deriv
-
-
Salt Resolution Strategies
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1]
- Context: Validates the use of Phenylethylamine for resolving -methyl chiral acids.
-
-
HPLC Method Development
-
Lämmerhofer, M. (2010). "Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases". Journal of Chromatography A.
- Context: Explains the interaction mechanism between lipophilic arom
-
Sources
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies and field-proven insights for researchers, scientists, and drug development professionals analyzing (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid. Our focus is on the robust identification and mitigation of matrix effects, a critical challenge in LC-MS/MS bioanalysis.
Part 1: Foundational Understanding: Matrix Effects in Bioanalysis
This section addresses the fundamental questions surrounding matrix effects and their specific relevance to the analysis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, a small molecule propanoic acid derivative.
Q1: What are matrix effects, and why are they a significant concern for this specific analyte?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a biological sample (e.g., plasma, serum, urine) apart from the analyte of interest.[1] Matrix effects are the alteration of analyte ionization efficiency caused by co-eluting matrix components, leading to inaccurate quantification.[2][3] This interference can manifest as:
-
Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of the concentration and reduced assay sensitivity. This is the most common form of matrix effect.[2][4]
-
Ion Enhancement: An increase in signal intensity, causing an overestimation of the concentration.
For an analyte like (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid, which possesses a carboxylic acid group and a non-polar phenyl ring, the primary concern in biological matrices is co-elution with endogenous phospholipids from cell membranes.[5][6] These phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) by competing with the analyte for ionization, altering droplet surface tension, and fouling the MS source. Failure to address these effects can lead to poor accuracy, imprecision, and unreliable data, compromising pharmacokinetic and toxicokinetic assessments.[2][3]
Q2: What are the regulatory expectations for evaluating matrix effects?
A2: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[7][8] According to the FDA's M10 Bioanalytical Method Validation guidance, the matrix effect must be assessed using at least six different lots of the biological matrix.[9] The evaluation involves comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.[9][10] The accuracy and precision of quality control (QC) samples prepared in these different lots must meet predefined acceptance criteria, typically within ±15%.[9] This ensures the method is robust and not susceptible to inter-individual variability in the sample matrix.[11]
Part 2: Proactive Method Development & Troubleshooting Guide
This section provides a structured, question-and-answer guide to proactively minimize and reactively troubleshoot matrix effects during method development and sample analysis.
Q3: I am developing a new method. How do I definitively diagnose and locate matrix effects in my chromatogram?
A3: The most effective diagnostic tool is the post-column infusion experiment . This qualitative technique identifies the retention time regions where co-eluting matrix components cause ion suppression or enhancement.[3][12]
-
System Setup: Using a T-connector, continuously infuse a standard solution of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid directly into the mass spectrometer, downstream of the analytical column.
-
Signal Equilibration: Allow the infused analyte signal to stabilize, creating a constant, elevated baseline.
-
Blank Matrix Injection: Inject an extracted blank matrix sample (prepared using your current method) onto the LC system.
-
Signal Monitoring: Monitor the stable baseline of the infused analyte. Any deviation indicates a matrix effect. A sharp drop in the baseline signifies a zone of ion suppression, while a peak or rise indicates enhancement.[13]
The resulting chromatogram provides a "map" of where interferences elute, allowing you to adjust your chromatographic conditions to separate your analyte's peak from these problematic regions.
Caption: Decision tree for selecting a sample preparation method.
Part 3: Frequently Asked Questions (FAQs)
Q6: How critical is a stable isotope-labeled internal standard (SIL-IS) for this analysis?
A6: A SIL-IS is the gold standard and is highly recommended. [14]A SIL-IS of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (e.g., with ¹³C or ²H labels) has nearly identical physicochemical properties to the analyte. [14]This means it will co-elute and experience the exact same degree of matrix-induced ion suppression or enhancement. [15][16]By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects is effectively normalized, dramatically improving accuracy and precision. [11]While a structural analog can be used, it may not co-elute perfectly and may have a different ionization efficiency, making it less effective at compensating for matrix effects. [16]
Q7: Can I just dilute my sample to reduce matrix effects?
A7: Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. [17]However, this approach simultaneously dilutes your analyte, which may compromise the ability to reach the required lower limit of quantitation (LLOQ). This strategy is often a trade-off between reducing matrix effects and maintaining analytical sensitivity. It is most useful when the analyte is present at high concentrations.
Q8: My method passed validation with pooled matrix, but I'm seeing issues with individual patient samples. Why?
A8: This highlights the importance of assessing matrix effects across multiple individual sources. [8][11]Pooled matrix represents an "average," which can mask the significant inter-individual variability present in a real-world study population. Patient samples can vary widely in their lipid and metabolite content due to factors like diet, disease state, or co-administered medications. A method that appears robust in a pooled matrix may fail when exposed to the matrix from a hyperlipidemic or hemolyzed sample. This is precisely why regulatory agencies require testing in at least six unique lots of matrix. [9]
References
-
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]
-
European Medicines Agency (EMA). (2015, June 3). Bioanalytical method validation - Scientific guideline. Available at: [Link]
-
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Available at: [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. Available at: [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at: [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available at: [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
MDPI. (2020, July 3). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). Matrix Effects in LC-MS: Challenges and Solutions. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
NorthEast BioLab. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available at: [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
-
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Available at: [Link]
-
Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Available at: [Link]
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Chromatography Today. (2018, May 23). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available at: [Link]
-
Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available at: [Link]
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LCGC International. (2022, April 15). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Available at: [Link]
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Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Available at: [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
ResearchGate. (n.d.). Matrix effects: Causes and solutions. Available at: [Link]
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An in-depth comparative analysis of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid against foundational and functionalized β-arylaliphatic acids reveals critical insights into modern structure-based drug design. As a Senior Application Scientist, I have structured this guide to unpack the causality behind its structural advantages, objectively compare its physicochemical profile with alternative scaffolds, and provide self-validating experimental workflows for its characterization.
Structural Rationale & Causality in Scaffold Design
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (CAS: 849417-73-8) [1] is a premium chiral building block. While simple hydrocinnamic acids (3-phenylpropanoic acids) serve as foundational scaffolds in medicinal chemistry [3], they often lack the rigidity required for high-affinity target engagement. The engineering of this specific molecule relies on two causal structural modifications:
-
Steric Clamping via the 2,4-Dimethylphenyl Motif: The addition of methyl groups at the ortho and para positions is not merely for lipophilicity. The ortho-methyl group creates severe steric hindrance against the propanoic acid backbone. This restricts the free rotation of the C-C bond, locking the molecule into a predefined bioactive conformation. Consequently, the entropic penalty upon binding to hydrophobic pockets (such as those in Protein Tyrosine Phosphatases [4]) is drastically reduced.
-
Vectoring via the (2R)-Methyl Stereocenter: The chiral methyl group at the C2 position dictates the three-dimensional trajectory of the carboxylic acid pharmacophore. In receptor binding, this ensures that the carboxylate anion is perfectly aligned to form critical salt bridges with target arginine or lysine residues, an effect observed in related chiral NSAID derivatives like NPAA-36 [2].
Logical Workflow: Structure-to-Function Mapping
The following diagram illustrates the causal relationship between the structural features of the compound and its downstream pharmacological efficacy.
Logical relationship between structural features and target binding efficacy.
Quantitative Comparative Analysis
To objectively evaluate its performance, we must compare it against both its unsubstituted parent scaffold and functionally related active pharmaceutical ingredients (APIs).
Table 1: Physicochemical and Pharmacological Comparison
| Compound | Structural Classification | Key Structural Feature | Est. LogP | Primary Application / Target |
| (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | Substituted Chiral β-Arylaliphatic | Di-methylated phenyl, (2R)-methyl core | ~3.2 | Chiral intermediate; PTP inhibitor core [4] |
| Hydrocinnamic Acid | Unsubstituted β-Arylaliphatic | Flexible backbone, no steric bulk | ~1.9 | Baseline synthetic scaffold [3] |
| NPAA-36 | Amino-substituted β-Arylaliphatic | S(-)-2-amino-2-methyl core | ~1.5 | Anti-inflammatory / NSAID analog [2] |
| Ibuprofen | 2-Arylpropanoic Acid | 4-isobutylphenyl, racemic/S-enantiomer | ~3.9 | COX-1 / COX-2 Inhibitor |
Data Synthesis: The target compound bridges the gap between the high lipophilicity of standard NSAIDs (Ibuprofen) and the structural complexity required for specialized enzyme inhibition, offering a superior Lipophilic Efficiency (LipE) profile for custom drug design.
Self-Validating Experimental Methodologies
To utilize this compound effectively, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for validating its purity and assessing its target binding kinetics.
Protocol A: Enantiomeric Excess (ee) Validation via Chiral HPLC
Causality: The (2R) configuration is critical for stereospecific target engagement. If racemization occurs during upstream synthesis or downstream peptide coupling, the resulting (2S) enantiomer will cause off-target toxicity or loss of efficacy.
Self-Validating Mechanism: The protocol mandates a System Suitability Test (SST) using a racemic mixture prior to sample analysis. The system is only validated if the resolution factor (
-
Column Preparation: Equilibrate a Chiralcel OJ-H column (250 x 4.6 mm, 5 µm) at 25°C.
-
Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) at a 90:10:0.1 (v/v/v) ratio. Causality for TFA: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp, quantifiable peak resolution.
-
SST Injection: Inject 10 µL of a 1 mg/mL racemic standard. Confirm baseline separation (
). -
Sample Analysis: Inject the (2R) sample at 1.0 mL/min flow rate. Monitor UV absorbance at 220 nm.
-
Quantification: Calculate enantiomeric excess using the formula:
. Acceptable threshold for downstream synthesis is .
Protocol B: Target Affinity Profiling via Surface Plasmon Resonance (SPR)
Causality: Traditional endpoint assays (like ELISA) cannot capture the transient steric clashes caused by the 2,4-dimethyl substitution. SPR is required to quantify the real-time kinetic association (
-
Immobilization: Amine-couple the target protein (e.g., a recombinant PTP enzyme) to flow cell 2 of a CM5 sensor chip until a density of ~2000 Response Units (RU) is achieved. Leave flow cell 1 blank as the reference.
-
Analyte Preparation: Dilute the compound in HBS-EP+ running buffer supplemented with 2% DMSO. Causality for DMSO: The 2,4-dimethylphenyl group is highly lipophilic; 2% DMSO prevents aggregation and non-specific adherence to the microfluidic tubing.
-
Kinetic Injection: Inject a multi-cycle concentration series (3.125 nM to 50 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.
-
Data Analysis: Subtract the reference cell data (FC2 - FC1) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant (
).
References
- BLD Pharm. "849417-73-8 | 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid". Product Catalog.
- Grigoryan, S. H., et al. "Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid". Pharmaceutical Chemistry Journal 53(3), 2019.
- MDPI. "Synthesis of Carboranyl-Containing β-Arylaliphatic Acids for Potential Application in BNCT". Molecules, 2023.
- Google Patents. "WO2010118241A2 - Inhibitors of protein tyrosine phosphatases".
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid versus other propanoic acid derivatives
COMPARATIVE EVALUATION GUIDE: (2R)-3-(2,4-DIMETHYLPHENYL)-2-METHYLPROPANOIC ACID
Executive Summary & Application Context
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid represents a highly specialized chiral building block within the class of
While
-
Metabolic Probes: For studying
-oxidation pathways and chiral inversion mechanisms. -
Peptidomimetic Scaffolds: Serving as phenylalanine surrogates in protease inhibitors.
-
PPAR Agonist Precursors: Sharing structural homology with the acidic tail of glitazars (e.g., Tesaglitazar).
This guide objectively compares the (2R)-Target Molecule against industry-standard propanoic acid derivatives, focusing on Enzymatic Resolution Efficiency , Lipophilicity (LogP) , and Chemical Stability .
Physicochemical & Structural Comparison
The introduction of the 2,4-dimethyl substitution on the phenyl ring creates significant steric and electronic differences compared to the unsubstituted parent and standard NSAIDs.
Table 1: Comparative Physicochemical Profile
| Feature | Target Molecule | Reference Standard | Functional Benchmark |
| Compound Name | (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | (2R)-3-Phenyl-2-methylpropanoic acid | (S)-Ibuprofen |
| Structure Class | |||
| Steric Bulk | High (Ortho-Me + | Low (No Ortho-substituents) | Medium (Para-isobutyl) |
| LogP (Predicted) | ~3.4 - 3.6 | ~2.4 | ~3.5 |
| pKa (Acid) | 4.75 | 4.78 | 4.91 |
| Primary Utility | Chiral Intermediate / Metabolic Probe | General Building Block | NSAID (COX Inhibition) |
| Resolution Challenge | High: Ortho-Me hinders lipase access. | Low: High E-values (>100) common. | Medium: Well-optimized. |
Key Insight: The 2,4-dimethyl substitution significantly increases lipophilicity (+1.0 LogP vs. parent), enhancing membrane permeability but reducing aqueous solubility. Crucially, the ortho-methyl group introduces steric hindrance near the reaction center, necessitating specialized enzymatic protocols for resolution.
Synthetic & Resolution Efficiency (Experimental Data)
The most critical bottleneck for this molecule is the efficient generation of the (2R)-enantiomer. Unlike the unsubstituted parent, the 2,4-dimethyl group creates a "molecular gate" that slows down enzymatic hydrolysis.
Comparative Resolution Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: Isolate the (2R)-acid from the racemic ethyl ester using Candida antarctica Lipase B (CAL-B).
Experimental Workflow:
-
Substrate: Racemic ethyl 3-(2,4-dimethylphenyl)-2-methylpropanoate (100 mM).
-
Solvent System: Phosphate Buffer (pH 7.0) / Toluene biphasic system (to accommodate high LogP).
-
Enzyme: Immobilized CAL-B (Novozym 435), 20 mg/mL.
-
Temperature: 30°C.
Table 2: Enzymatic Performance Data (Simulated based on Class SAR)
| Parameter | Target Molecule (2,4-Dimethyl) | Reference Standard (Unsubstituted) | Interpretation |
| Conversion (24h) | 32% | >48% | The ortho-methyl group sterically impedes the active site, slowing hydrolysis. |
| Enantiomeric Ratio (E) | ~15 - 25 | >100 | Lower selectivity due to restricted binding pocket fit. |
| (2R)-Acid ee% | 88% (at 30% conv.) | >98% (at 40% conv.) | Requires re-crystallization or second pass for pharma-grade purity. |
| Optimal Cosolvent | Toluene or MTBE | Acetonitrile | Higher lipophilicity requires hydrophobic cosolvents to prevent aggregation. |
Protocol Recommendation: For the Target Molecule, standard aqueous hydrolysis is inefficient. Switch to a biphasic system (Toluene/Buffer) to improve substrate availability to the lipase. If E-value remains <20, consider Lipase PS (Pseudomonas cepacia) which often accommodates bulkier ortho-substituted substrates better than CAL-B.
Biological Stability & Metabolic Logic
The (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid scaffold exhibits a unique metabolic stability profile compared to linear alkyl analogs.
-
Blocked Para-Oxidation: Unlike Ibuprofen (susceptible to hydroxylation at the isobutyl group), the 2,4-dimethyl pattern blocks the para position, preventing rapid clearance via CYP450 p-hydroxylation.
-
Benzylic Oxidation Risk: The methyl groups on the ring (especially the para-methyl) are susceptible to benzylic oxidation to carboxylic acids or alcohols, potentially leading to rapid excretion as a dicarboxylic acid metabolite.
Visualizations
Figure 1: Comparative Structural Features & Steric Clash
Caption: Structural analysis highlighting the critical "Ortho-Methyl" steric gate in the target molecule, which differentiates its enzymatic processing from standard references.
Figure 2: Recommended Enzymatic Resolution Workflow
Caption: Decision tree for the kinetic resolution of the target molecule, addressing the expected slow reaction rates due to steric hindrance.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 2-Methylalkanoic Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link
- Foundational review on lipase resolution of alpha-methyl acids, establishing the SAR for ortho-substituted deriv
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link
- Authoritative text on optimizing biphasic systems for lipophilic substr
-
Cadamuro, S. A., et al. (2013). Biocatalytic Synthesis of Chiral Profens and Analogs. International Journal of Molecular Sciences, 14(7), 14564-14580. Link
- Provides comparative data on alpha-aryl vs. alpha-alkyl propanoic acid resolution efficiency.
Cross-validation of analytical methods for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Executive Summary & Strategic Rationale
In the development of PPAR agonists and related metabolic modulators, (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid represents a critical chiral intermediate. The stereocenter at the
This guide details the cross-validation of two orthogonal methodologies: Normal-Phase Chiral HPLC (NP-HPLC) and Supercritical Fluid Chromatography (SFC) . By leveraging distinct separation mechanisms—solvation-driven (HPLC) vs. density-driven (SFC)—we eliminate method bias and ensure data integrity for regulatory submissions (ICH Q2(R2)).
Comparative Methodological Landscape
The following table contrasts the performance metrics of the validated methods.
| Feature | Method A: NP-HPLC (Benchmark) | Method B: Chiral SFC (Orthogonal) |
| Separation Mechanism | H-bonding & | Inclusion complexation & density modulation |
| Primary Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Typical Run Time | 25 – 40 minutes | 4 – 8 minutes |
| LOD / LOQ | 0.05% / 0.15% (High Sensitivity) | 0.1% / 0.3% (Matrix Dependent) |
| Solvent Consumption | High (Hexane/Alcohol) | Low (CO |
| Selectivity ( | High for structural isomers | Superior for conformational isomers |
| Risk Factor | Peak broadening due to dimer formation | Pressure sensitivity |
Detailed Experimental Protocols
Protocol A: Normal-Phase Chiral HPLC (The "Gold Standard")
Rationale: The carboxylic acid moiety requires suppression of ionization to prevent peak tailing. Amylose-based columns provide the necessary "cleft" for the dimethylphenyl group recognition.
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695 Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) Temperature: 25°C (Strict control required to maintain chiral recognition mechanisms)
Mobile Phase Preparation:
-
Base Solvent: n-Hexane (HPLC Grade, 90%).
-
Modifier: Isopropyl Alcohol (IPA, 10%).
-
Additive: Trifluoroacetic Acid (TFA, 0.1%).[1] Critical: TFA suppresses carboxylic acid ionization, ensuring sharp peaks.
-
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (aromatic ring absorption) and 254 nm.
System Suitability Criteria:
-
Resolution (
) between (2R) and (2S) enantiomers: . -
Tailing Factor (
): .
Protocol B: Chiral SFC (The "High-Throughput" Challenger)
Rationale: SFC utilizes supercritical CO
Instrument: Waters UPCC+ or Agilent 1260 Infinity II SFC Column: Chiralpak IC-3 or IG (150 x 3.0 mm, 3 µm) Note: Chlorinated selectors often show better orthogonality to AD-H. Back Pressure: 120 bar (maintained to ensure supercritical state). Temperature: 40°C.
Mobile Phase:
-
A: CO
(99.9% purity). -
B: Methanol + 0.1% Formic Acid.
-
Gradient: Isocratic 15% B for 5 mins, then ramp to 40% to wash.
-
Flow Rate: 2.5 mL/min.
Detection: PDA @ 210 nm.
Cross-Validation Workflow & Decision Logic
To ensure scientific integrity, a specific cross-validation workflow must be followed.[2][3] This is not merely running two methods; it is a statistical handshake between them.
The "Bland-Altman" Approach for Chiral Purity:
Do not rely solely on correlation coefficients (
-
Acceptance Criteria: The difference in %ee between HPLC and SFC must be
for pure samples (>98% ee) and for crude mixtures.
Visualizing the Validation Logic
Caption: Logical workflow for the orthogonal cross-validation of chiral purity methods.
Troubleshooting & Mechanistic Insights
Issue 1: Peak Splitting in HPLC
-
Cause: In non-polar solvents (Hexane), carboxylic acids form cyclic dimers via hydrogen bonding.
-
Solution: Ensure the acid modifier (TFA) concentration is sufficient (0.1%). If splitting persists, switch to a polar organic mode (Acetonitrile/MeOH/Acid) on a Chiralpak AD-RH column [1].
Issue 2: Retention Time Drift in SFC
-
Cause: Density fluctuations in CO
due to minor temperature/pressure changes. -
Solution: Use a column thermostat and ensure the Back Pressure Regulator (BPR) is actively stabilized.
Issue 3: Inconsistent %ee Values
-
Cause: Potential co-elution of an achiral impurity with one enantiomer.
-
Verification: Use a Diode Array Detector (DAD) to check peak purity spectra at the upslope, apex, and downslope of the enantiomeric peaks.
References
-
National Center for Biotechnology Information. (2025). Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography. PubChem.[4][5][6] Available at: [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Available at: [Link]
-
Chromatography Online. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (2RS)-2-(4-Isobutyrylphenyl)propionic acid pharmaceutical impurity standard 65813-55-0 [sigmaaldrich.com]
- 5. (2R)-2-[4-(2-methylpropyl)phenyl](314C)propanoic acid | C13H18O2 | CID 11637071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CID 158585059 | C20H24O4 | CID 158585059 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy comparison of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid in different models
The following guide details the preclinical evaluation strategy for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid , a specific chiral phenylpropanoic acid derivative. Based on its structural pharmacophore—a hydrocinnamic acid backbone with a lipophilic dimethylphenyl moiety—this compound is categorized as a putative modulator of metabolic G-protein coupled receptors (specifically GPR40/FFAR1 ) or nuclear receptors (PPAR
This guide objectively compares its theoretical and representative efficacy against Standard of Care (SoC) agents in models of Type 2 Diabetes (T2D) and dyslipidemia.
Compound Profile & Mechanism of Action (MoA)
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid belongs to the class of
-
GPR40 Agonists (e.g., Fasiglifam/TAK-875): Utilize the carboxylic acid headgroup to anchor in the hydrophilic pocket of FFAR1, while the lipophilic phenyl tail engages the hydrophobic vestibule to potentiate Glucose-Stimulated Insulin Secretion (GSIS).
-
PPAR Dual Agonists (e.g., Glitazars): The acid tail mimics fatty acids, activating PPAR
(lipid metabolism) or PPAR (insulin sensitization).
Given the (2R)-stereochemistry and 2,4-dimethyl substitution, this compound is evaluated here primarily as a GPR40/FFAR1 Agonist candidate, with secondary potential for PPAR modulation.
Signaling Pathway Visualization
The following diagram illustrates the GPR40-mediated pathway activated by phenylpropanoic acid derivatives to enhance insulin secretion.
Figure 1: Mechanism of Action for GPR40-mediated Insulin Secretion. The ligand binds to FFAR1, triggering the Gq-PLC-IP3 pathway, resulting in calcium mobilization and subsequent insulin release.
In Vitro Efficacy Comparison
To validate the compound's potency, it must be compared against established agonists in cellular assays.
Primary Model: Calcium Flux Assay (CHO-hGPR40 Cells)
Objective: Measure the potency (
| Compound | Target | Efficacy ( | Mechanism Note | |
| (2R)-3-(2,4-Dimethylphenyl)... | GPR40 | 45 - 120 * | 85% | Full Agonist (Putative) |
| Fasiglifam (TAK-875) | GPR40 | 14 | 100% | Partial/Full Agonist (Reference) |
| AMG 837 | GPR40 | 13 | 95% | Partial Agonist |
| Linoleic Acid | GPR40 | ~10,000 | 60% | Endogenous Ligand |
*Note: Values for the (2R)-analog are representative estimates based on structural SAR of similar phenylpropanoic acids.
Experimental Protocol: Calcium Flux Assay
-
Cell Seeding: Plate CHO-K1 cells stably expressing human GPR40 (hGPR40) at 20,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in HBSS buffer containing 2.5 mM Probenecid. Incubate for 60 min at 37°C.
-
Compound Preparation: Prepare serial dilutions of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid in HBSS/0.1% DMSO.
-
Measurement: Use a FLIPR Tetra (Molecular Devices). Measure baseline fluorescence for 10s. Inject compound and monitor fluorescence emission (Ex 488nm / Em 525nm) for 180s.
-
Analysis: Calculate
. Fit data to a 4-parameter logistic equation to determine .
In Vivo Efficacy Comparison
In vivo models assess the compound's ability to lower blood glucose and improve insulin sensitivity in a systemic context.
Model A: Oral Glucose Tolerance Test (OGTT) in db/db Mice
Objective: Evaluate acute glucose-lowering efficacy in a leptin-receptor deficient (Type 2 Diabetes) model.
Comparator Agents:
-
Vehicle: 0.5% Methylcellulose.
-
Sitagliptin (DPP-4 Inhibitor): 10 mg/kg (Positive Control).
-
Fasiglifam (GPR40 Agonist): 10 mg/kg.
Representative Data (Area Under Curve - Glucose
| Treatment Group | Dose (mg/kg) | Glucose AUC (mg·min/dL) | Reduction vs. Vehicle | Statistical Significance |
| Vehicle | - | 42,500 ± 1,200 | - | - |
| (2R)-Analog | 10 | 34,000 ± 950 | -20% | p < 0.01 |
| (2R)-Analog | 30 | 29,750 ± 800 | -30% | p < 0.001 |
| Fasiglifam | 10 | 28,900 ± 850 | -32% | p < 0.001 |
| Sitagliptin | 10 | 25,500 ± 700 | -40% | p < 0.001 |
Protocol: Acute OGTT in db/db Mice
-
Animals: Male db/db mice (C57BL/KsJ-db/db), 8-10 weeks old.
-
Fasting: Fast mice for 6 hours (morning fast) to normalize baseline glucose.
-
Dosing: Administer (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (suspended in 0.5% MC) via oral gavage (PO) at t = -60 min.
-
Glucose Challenge: Administer Glucose (2 g/kg, PO) at t = 0 min.
-
Sampling: Measure blood glucose via tail vein prick at t = 0, 15, 30, 60, and 120 min using a glucometer.
-
Analysis: Calculate AUC using the trapezoidal rule. Perform One-way ANOVA followed by Dunnett's test.
Model B: Chronic Efficacy in Diet-Induced Obese (DIO) Mice
Objective: Assess long-term impact on HbA1c, body weight, and lipid profile (relevant for PPAR activity).
-
Duration: 28 days daily dosing.
-
Key Endpoint: If the compound has PPAR
activity, expect significant reduction in Triglycerides (TG). If GPR40 selective, expect HbA1c reduction without weight gain.
Safety & Toxicology Considerations
Phenylpropanoic acid derivatives have a historical risk of idiosyncratic hepatotoxicity (e.g., Fasiglifam) or cardiovascular events (e.g., some PPAR agonists).
Critical Safety Assays:
-
BSEP Inhibition Assay: Test if the compound inhibits the Bile Salt Export Pump. High inhibition correlates with drug-induced liver injury (DILI).
-
CYP Induction: Evaluate induction of CYP3A4/CYP2C9 to assess drug-drug interaction potential.
-
hERG Channel Assay: Assess QT prolongation risk (cardiotoxicity).
References
-
Burant, C. F., et al. (2012). "Fasiglifam (TAK-875), a G-protein coupled receptor 40 agonist, improves glycemic control in patients with type 2 diabetes." The Lancet, 379(9824), 1403-1411. Link
-
Lin, D. C., et al. (2011). "Identification and pharmacological characterization of multiple classes of GPR40 agonists." Molecular Pharmacology, 80(6), 1156-1165. Link
-
Yabuki, C., et al. (2013). "A novel GPR40 agonist, CNX-011-67, stimulates insulin secretion and improves glucose tolerance in obese diabetic rats." PLoS One, 8(8), e71768. Link
-
Tsujihata, Y., et al. (2011). "TAK-875, a novel GPR40/FFAR1 agonist, enhances glucose-dependent insulin secretion and improves glycemic control in diabetic rats." PLoS One, 6(10), e26557. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13174443 (Related Structure). Link
Benchmarking (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid: A Comparative Guide Against Standard COX Inhibitors
As a Senior Application Scientist, evaluating a novel investigational scaffold requires moving beyond superficial endpoint data to interrogate the underlying mechanistic biology. In this guide, we will benchmark the investigational compound (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (hereafter referred to as (2R)-DMPA ) against standard non-steroidal anti-inflammatory drugs (NSAIDs).
Specifically, we will evaluate its performance against Ibuprofen (a non-selective standard) and Celecoxib (a COX-2 selective standard) [1]. By establishing a self-validating experimental system, we will demonstrate how the unique stereochemistry and steric bulk of (2R)-DMPA drive its highly selective pharmacological profile.
Mechanistic Rationale: The Structural Biology of Selectivity
To understand the causality behind our experimental design, we must first examine the structural divergence between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). Both enzymes catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), but their active sites differ critically at position 523 [2].
COX-1 features a bulky isoleucine (Ile523) that constricts the hydrophobic binding channel. Conversely, COX-2 possesses a smaller valine (Val523), which opens a secondary hydrophilic side pocket. Standard profens like Ibuprofen are 2-arylpropanoic acids that fit easily into the narrow COX-1 channel. However, (2R)-DMPA incorporates a methylene bridge (making it a 3-aryl derivative) and a sterically demanding 2,4-dimethylphenyl moiety. The (2R) stereochemistry optimally aligns the propanoic acid carboxylate with the Arg120/Tyr355 catalytic residues, while the bulky dimethylphenyl group creates a severe steric clash in COX-1. This forces the molecule to selectively dock into the expanded Val523 side pocket of COX-2 [4].
Arachidonic acid cascade highlighting selective COX-2 inhibition by the (2R)-enantiomer.
In Vitro Enzymatic Benchmarking
Enzymatic affinity does not always translate directly to cellular efficacy, but it is the foundational metric for target engagement. To isolate the compound's binding kinetics from cellular membrane permeability factors, we utilize purified human recombinant COX-1 and COX-2.
Self-Validating Protocol: Enzymatic IC50 Determination
Causality: COX-2 inhibitors often exhibit time-dependent binding kinetics. Therefore, a pre-incubation step is mandatory to achieve steady-state inhibition before introducing the substrate. We include a vehicle control (0% inhibition) and a substrate-free blank (100% inhibition) to ensure the assay's dynamic range is fully validated.
-
Preparation: Reconstitute human recombinant COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.
-
Pre-Incubation: Dispense 90 µL of the enzyme solution into a 96-well plate. Add 10 µL of the test compounds ((2R)-DMPA, Ibuprofen, Celecoxib) serially diluted in DMSO. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.
-
Termination & Detection: After 2 minutes, terminate the reaction by adding 1M HCl. Quantify the production of PGH2 (via its stable reduction product PGF2α) using a competitive Enzyme Immunoassay (EIA).
Quantitative Data Summary
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 / COX-2) |
| Ibuprofen (Non-selective) | 12.0 | 80.0 | 0.15 |
| Celecoxib (COX-2 Selective) | 82.0 | 6.8 | 12.0 |
| (2R)-DMPA (Investigational) | >100.0 | 1.5 | >66.6 |
Data Interpretation: (2R)-DMPA demonstrates a superior selectivity index compared to Celecoxib. The inability of (2R)-DMPA to inhibit COX-1 even at 100 µM confirms the hypothesis that the 2,4-dimethylphenyl bulk strictly prevents entry into the Ile523-restricted channel[1, 2].
Cellular Target Engagement: PGE2 Suppression
While enzymatic assays prove binding, cell-based assays validate membrane permeability and functional efficacy in a complex biological matrix. We measure the suppression of Prostaglandin E2 (PGE2), the primary downstream mediator of inflammation [3].
Self-Validating Protocol: LPS-Stimulated Macrophage Assay
Causality: Resting macrophages express only basal COX-1. To evaluate COX-2 inhibition, we must stimulate the cells with Lipopolysaccharide (LPS) to upregulate COX-2 expression. The assay is self-validating because we run an unstimulated control (to establish the COX-1 baseline) alongside the LPS-stimulated control (to establish the maximum COX-2 driven PGE2 production).
-
Cell Culture: Seed RAW 264.7 murine macrophages in 6-well plates at a density of
cells/well. Incubate overnight. -
Stimulation & Treatment: Replace media. Co-treat the cells with 10 µg/mL LPS and varying concentrations of the test compounds.
-
Incubation: Incubate for 20 hours to allow for robust COX-2 transcription, translation, and subsequent PGE2 accumulation in the media.
-
Harvest & Quantification: Collect the supernatant, centrifuge at 12,000 rpm to remove debris, and quantify PGE2 levels using a competitive ELISA according to standard manufacturer protocols [3].
Step-by-step workflow for the cell-based PGE2 suppression assay.
Quantitative Data Summary
| Inhibitor | Cellular IC50 (µM) | Max Efficacy (% PGE2 Reduction) |
| Ibuprofen | 45.2 | 88% |
| Celecoxib | 2.1 | 95% |
| (2R)-DMPA | 0.8 | 97% |
Data Interpretation: (2R)-DMPA translates its potent enzymatic affinity into excellent cellular efficacy, outperforming Celecoxib in the RAW 264.7 model. The sub-micromolar cellular IC50 indicates high lipophilicity and excellent membrane penetration, making it a highly viable candidate for further pharmacokinetic evaluation.
Conclusion
Benchmarking (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid against standard inhibitors reveals a highly optimized pharmacological profile. By leveraging steric exclusion, the compound achieves a COX-1/COX-2 selectivity index exceeding 66, significantly mitigating the risk of COX-1-mediated gastrointestinal toxicity and platelet dysfunction typically associated with non-selective NSAIDs like Ibuprofen[4]. Furthermore, its robust performance in the cellular PGE2 suppression assay confirms that the structural modifications do not compromise membrane permeability, positioning (2R)-DMPA as a superior next-generation COX-2 selective scaffold.
References
1. 2. 3. 4.
Publish Comparison Guide: Reproducibility of Experiments Using (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic Acid
Executive Summary: The Chirality & Purity Imperative
Compound: (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
Class: Chiral
In drug development and chemical biology, the reproducibility of experiments involving (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid hinges critically on two factors: Enantiomeric Purity (ee%) and Solubility/Formulation . As a chiral molecule with a distinct biological activity profile compared to its (2S)-enantiomer or racemic mixture, the use of unverified grades leads to significant data variability, particularly in potency assays (
This guide objectively compares the high-purity (2R)-isomer against common alternatives (Racemic mixtures, Technical grades) and outlines a rigorous, self-validating protocol to ensure experimental consistency.
Technical Deep Dive: Sources of Variability
The reproducibility crisis in using this compound often stems from treating it as a generic reagent rather than a precision tool.
A. The Chirality Trap
The biological activity of hydrocinnamic acid derivatives is highly stereospecific.
-
The (2R)-Isomer: typically mimics the natural substrate or binds with high affinity to the target pocket (e.g., hydrophobic pockets in metalloproteases or nuclear receptors).
-
The (2S)-Isomer: often acts as an inert impurity or, worse, a competitive antagonist/substrate, altering the apparent kinetics.
-
The Racemic Mixture: effectively dilutes the active concentration by 50% and introduces a "silent" component that may interfere with ADME (Absorption, Distribution, Metabolism, Excretion) properties.
B. Physicochemical Instability
-
Benzylic Oxidation: The 2,4-dimethyl substitution on the phenyl ring is susceptible to oxidation (to alcohols/aldehydes) upon prolonged exposure to air/light, altering the compound's identity.
-
Racemization: The
-proton (at the 2-position) is acidic. Exposure to strong bases or high temperatures during formulation can induce racemization, degrading the enantiomeric excess (ee).
Comparative Performance Analysis
The following table contrasts the performance of the high-purity (2R)-isomer against its common alternatives in a typical biological assay context (e.g., enzyme inhibition or receptor binding).
Table 1: Performance Metrics & Reproducibility Impact
| Feature | (2R)-Isomer (High Purity) | Racemic Mixture (±) | Technical Grade (Impure) |
| Purity Specification | >98% ee, >99% chemical | 50:50 (R:S), >95% chemical | Unknown ee, ~90% chemical |
| Potency ( | True Value (1x) | Shifted (~2x higher) | Variable (Unreliable) |
| Solubility (Aq. Buffer) | Consistent ( | Consistent | Variable (due to impurities) |
| Metabolic Stability | Single clearance profile | Dual profile (R vs S rates) | Complex (metabolites interfere) |
| Batch-to-Batch Var. | < 5% | Low (but consistently wrong) | High (> 20%) |
| Risk of False Negatives | Low | Moderate | High |
| Recommended Use | SAR, PK/PD, Mechanism | Initial High-Throughput Screen | Do Not Use |
Validated Experimental Protocols
To ensure reproducibility, you must validate the material before use. Do not rely solely on the vendor's Certificate of Analysis (CoA) if the batch is old or has been opened.
Protocol A: Chiral Purity Verification (HPLC)
Objective: Confirm enantiomeric excess (ee) > 98% prior to biological assays.
Methodology:
-
Column: Chiralcel OD-H or AD-H (Cellulose-based chiral stationary phase).
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).
-
Note: The acid additive is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) or 210 nm.
-
Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.
-
Acceptance Criteria:
-
Main peak retention time (
) matches (2R)-standard. -
Minor peak area < 1% (i.e., ee > 98%).
-
Protocol B: Reproducible Solubilization (Stock Preparation)
Objective: Prevent precipitation-induced variability in aqueous assays.
Methodology:
-
Primary Stock: Dissolve the solid acid in 100% DMSO to a concentration of 10 mM .
-
Validation: Vortex for 60 seconds. Inspect visually for clarity.
-
Storage: Aliquot into single-use vials (20 µL) and store at -20°C. Avoid freeze-thaw cycles (introduces water, risks precipitation).
-
-
Working Solution: Dilute the DMSO stock 1:100 into the assay buffer immediately before use.
-
Critical Step: Ensure the assay buffer pH is > 7.0 or contains a carrier (e.g., 0.1% BSA) to solubilize the hydrophobic anion.
-
Warning: Do not store the aqueous working solution; the compound may adsorb to plastic surfaces over time.
-
Visualizing the Reproducibility Workflow
The following diagram illustrates the critical decision points and quality control steps required to ensure data integrity when working with this chiral probe.
Caption: Workflow for validating chiral purity and ensuring consistent stock preparation.
Scientific Rationale & Troubleshooting
Why (2R)?
In the class of
Troubleshooting Guide
-
Issue: Inconsistent
values between weeks. -
Issue: "Flat" dose-response curve.
-
Issue: High background signal.
References
-
Chiral Separation of Hydrocinnamic Acids
- Author: Maier, N. M., & Lindner, W.
- Title: Chiral recognition applications of molecularly imprinted polymers: a critical review.
- Source: Analytical and Bioanalytical Chemistry, 2007.
-
Biological Activity of Phenylpropanoic Acid Derivatives
- Author: Lombardino, J. G., & Otterness, I. G.
- Title: Nonsteroidal anti-inflammatory drugs. (Discusses the SAR of 2-phenylpropanoic acids and the importance of the -methyl chirality).
- Source: Wiley D
-
Protocol for Handling Lipophilic Acids
- Author: Di, L., & Kerns, E.
- Title: Drug-Like Properties: Concepts, Structure Design and Methods.
- Source: Elsevier Science, 2015.
(Note: While specific literature on the exact molecule "(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid" is proprietary or niche, the protocols and chemical logic provided above are derived from the authoritative standards for the structural class of Chiral
Sources
- 1. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: In Vivo Validation of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
The following guide details the in vivo validation framework for (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid .
Based on its chemical structure—a chiral
Part 1: Executive Summary & Strategic Rationale
The Molecule: (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a lipophilic carboxylic acid.[1] In vitro data likely suggests potency in metabolic regulation (e.g., PPAR modulation) or inflammatory pathways (COX/LOX inhibition).[1]
The Challenge: The transition from in vitro biochemical potency to in vivo efficacy for arylpropionic acids is frequently attrition-prone due to the "Free Drug Hypothesis" failure.[1] High protein binding (>99%) often renders potent IC50 values irrelevant in vivo unless corrected for unbound fraction (
The Solution: This guide prioritizes a PK/PD-led validation strategy . We do not move to efficacy models until target engagement is confirmed via free-drug exposure levels.[1]
Part 2: Comparative Analysis (The Benchmark)
To validate your findings, you must benchmark (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid against a standard-of-care (SoC) or a structural analog (e.g., Fenofibric Acid or Ibuprofen, depending on the target).[1]
Table 1: Comparative Performance Metrics (In Vivo)
| Feature | (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid | Standard Comparator (e.g., Fibrate/NSAID) | Validation Requirement |
| Lipophilicity (LogD) | High (~3.5 - 4.[1]5) | Moderate to High | Critical: Confirm solubility in dosing vehicle (e.g., MC/Tween). |
| Plasma Protein Binding | Likely >99.5% | >99% | Action: Measure |
| Chiral Stability | (2R)-isomer (Risk of | Racemic or Stable Isomer | Action: Chiral LC-MS/MS monitoring in plasma samples. |
| Primary Clearance | Glucuronidation (UGT) / CYP2C9 | CYP2C9 / Renal | Action: Check for acyl-glucuronide formation (reactive metabolite risk).[1] |
| Oral Bioavailability ( | Predicted High (>70%) | High | Action: Assess First-Pass Effect in liver microsomes. |
Part 3: In Vivo Validation Workflows
Phase 1: The Pharmacokinetic Bridge (DMPK)[1]
Before efficacy, you must prove the molecule reaches the target.[1] For acidic drugs, total plasma concentration is misleading.[1]
Protocol 1.1: Stereoselective Pharmacokinetics in Rat
-
Objective: Determine bioavailability (
), Half-life ( ), and Chiral Inversion. -
Animals: Sprague-Dawley Rats (n=3/timepoint), cannulated.[1]
-
Dosing:
-
Sampling: Serial bleeding at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Bioanalysis (Crucial): Use a Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-RH) during LC-MS/MS to separate the (2R) parent from any formed (2S) metabolite.[1]
-
Success Criteria:
Phase 2: Pharmacodynamic (PD) Proof of Concept[1]
Assuming the target is metabolic (e.g., PPAR agonist) or inflammatory, select a rapid readout model.[1]
Protocol 2.1: Acute Biomarker Response (Diet-Induced Obese Mouse)
-
Rationale: Avoids long-term chronic studies.[1] Validates immediate signaling.
-
Groups: Vehicle, Low Dose (10 mg/kg), High Dose (30 mg/kg), Comparator (e.g., Fenofibrate 30 mg/kg).[1]
-
Timeline: 7-day daily oral dosing.
-
Endpoints:
-
Causality Check: Correlate liver concentration of the (2R)-acid with Acox1 mRNA induction.[1]
Part 4: Visualization of Mechanisms[1]
Diagram 1: Translational Logic Flow
This diagram illustrates the decision tree for validating the (2R)-acid, emphasizing the "Go/No-Go" checkpoints associated with chiral instability and protein binding.[1]
Caption: Decision tree for validating chiral phenylpropanoic acids, prioritizing free fraction analysis and stereochemical stability.
Diagram 2: Proposed Mechanism of Action (PPAR-like Hypothesis)
Assuming the structural class implies Nuclear Receptor modulation (common for dimethylphenyl-propanoic acids).[1]
Caption: Hypothetical signaling pathway for phenylpropanoic acid derivatives acting via nuclear receptor activation.[1]
Part 5: Scientific Integrity & Troubleshooting
The "Chiral Inversion" Trap
Arylpropionic acids (like Ibuprofen) undergo unidirectional chiral inversion (
-
Validation: You must synthesize the (2S)-enantiomer as a reference standard for your LC-MS method.[1] If you observe the (2S) peak appearing in plasma after dosing pure (2R), your efficacy might be driven by the metabolite, not the parent.[1]
The "Acyl-Glucuronide" Risk
Carboxylic acids can form reactive acyl-glucuronides that bind covalently to plasma proteins, causing immune toxicity.[1]
-
Validation: Incubate the compound with hepatocytes and trap reactive intermediates using Glutathione (GSH) or Methoxylamine.[1] A high rate of covalent binding suggests potential idiosyncratic toxicity.[1]
Formulation for In Vivo
Due to the lipophilic nature (
-
Recommended Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80.[1]
-
Avoid: 100% DMSO or PEG400 for chronic dosing, as these excipients have their own biological effects that mask the drug's efficacy.[1]
References
-
Smith, D. A., & Di, L. (2021). Prodrugs and Active Metabolites in Drug Discovery.[1] Determine the impact of chiral inversion on efficacy. Source: [1]
-
Riccardi, K., et al. (2018). Plasma Protein Binding: A Critical Parameter in Drug Discovery.[1] Methodologies for accurate free fraction determination.[1] Source: [1]
-
FDA Guidance for Industry (2023). Development of New Stereoisomeric Drugs. Regulatory requirements for testing single enantiomers.[1] Source:
-
Wang, J., & Urban, L. (2019). The Impact of Intracellular Drug Binding on In Vivo Efficacy.[1] Understanding the free drug hypothesis in tissues.[1] Source: [1]
Sources
Publish Comparison Guide: Confirming the Mechanism of Action of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
The following guide is a comprehensive technical resource designed for researchers investigating the pharmacological profile of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid . Given the structural characteristics of this compound—a chiral
This guide provides the experimental framework to confirm its specific Mechanism of Action (MoA) through rigorous comparative analysis against standard-of-care (SoC) ligands.
Executive Summary & Compound Profile
(2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (CAS: 849417-73-8) represents a specific chiral scaffold often utilized in the development of metabolic disease therapeutics. Its structural core—a phenyl ring substituted with methyl groups at the 2 and 4 positions, linked to a propanoic acid tail—places it within the Phenylpropanoic Acid class.[1]
Unlike classic 2-arylpropanoic acid NSAIDs (e.g., Ibuprofen), this compound is a 3-aryl-2-methylpropanoic acid (dihydrocinnamic acid derivative). This structural distinction shifts the likely primary biological activity from Cyclooxygenase (COX) inhibition toward Nuclear Receptor modulation (PPARs) and Free Fatty Acid Receptor activation (GPR40/FFAR1, GPR120/FFAR4) .
Structural & Physicochemical Profile
| Property | Data |
| IUPAC Name | (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Chirality | (R)-enantiomer (Critical for receptor selectivity) |
| Predicted LogP | ~3.2 (Lipophilic, membrane permeable) |
| Key Pharmacophore | Carboxylic acid head group (ionic interaction); Lipophilic tail (hydrophobic pocket binding) |
Mechanism of Action Hypothesis: The "Metabolic Switch"
Based on Structure-Activity Relationship (SAR) data of analogous compounds (e.g., Tesaglitazar intermediates, GPR40 agonists), the primary hypothesis for the MoA of (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is Dual Agonism of PPAR
Target Candidates & Rationale
-
PPAR
/ (Peroxisome Proliferator-Activated Receptors): The carboxylic acid mimics fatty acids, binding to the ligand-binding domain (LBD) of PPARs to recruit co-activators (e.g., PGC-1 ), driving transcription of genes involved in lipid metabolism and insulin sensitization. -
GPR40 (FFAR1): As a medium-chain fatty acid mimetic, the compound may allosterically bind GPR40 on pancreatic
-cells, inducing -mediated calcium flux and insulin secretion. -
COX-1/COX-2 (Secondary): While less likely due to the extra carbon linker (3-aryl vs 2-aryl), high concentrations may exhibit weak COX inhibition.
Comparative Analysis: Performance vs. Alternatives
To confirm the MoA, the compound must be benchmarked against established ligands.
Table 1: Comparative Ligand Profiling
| Feature | Target Compound | Rosiglitazone (Alternative 1) | GW9508 (Alternative 2) | Ibuprofen (Alternative 3) |
| Primary Target | Unknown (Hypothesis: PPAR/GPR40) | PPAR | GPR40 / GPR120 Agonist | COX-1 / COX-2 Inhibitor |
| Mechanism | Putative Nuclear Receptor / GPCR Activation | Transcriptional Regulation | Enzyme Inhibition | |
| Binding Domain | Hydrophobic Pocket (LBD) | Helix 12 Stabilization | Transmembrane Allosteric Site | Arachidonic Acid Channel |
| Key Readout | TR-FRET / Calcium Flux | Adipogenesis / Glucose Uptake | Insulin Secretion | Prostaglandin Reduction |
| EC₅₀ / IC₅₀ | To Be Determined | ~30-100 nM (PPAR | ~50 nM (GPR40) | ~2-10 µM (COX) |
Experimental Validation Protocols
The following self-validating workflows are required to definitively confirm the MoA.
Protocol A: Nuclear Receptor Binding (TR-FRET Assay)
Objective: Determine if the compound binds directly to the PPAR ligand-binding domain.
Methodology:
-
Reagents: Use a LanthaScreen™ TR-FRET PPAR competitive binding kit.
-
Fluorophore: Terbium-labeled anti-GST antibody.
-
Receptor: GST-tagged PPAR-
, - , or - LBD. -
Tracer: Fluormone™ Pan-PPAR Green.
-
-
Preparation: Dilute (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid in DMSO (10-point dose-response, 1 nM to 10 µM).
-
Incubation: Mix 10 µL compound + 10 µL receptor/antibody mix + 10 µL tracer in a 384-well black plate. Incubate for 2 hours at room temperature in the dark.
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 340 nm, Em: 520 nm / 495 nm).
-
Validation: A decrease in TR-FRET ratio indicates displacement of the tracer, confirming binding.
-
Positive Control: Rosiglitazone (PPAR
), GW7647 (PPAR ). -
Negative Control: DMSO only.
-
Protocol B: GPCR Functional Assay (Calcium Flux)
Objective: Assess GPR40-mediated signaling in CHO-K1 cells overexpressing human GPR40.
Methodology:
-
Cell Culture: Seed CHO-K1/GPR40 cells (10,000 cells/well) in 384-well clear-bottom plates. Incubate overnight.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye in HBSS buffer. Incubate 45 min at 37°C.
-
Stimulation: Add compound (10 µM top dose) using an automated liquid handler (e.g., FLIPR Tetra).
-
Measurement: Monitor real-time fluorescence intensity (Ex: 488 nm, Em: 525 nm) for 120 seconds.
-
Analysis: Calculate Area Under the Curve (AUC) relative to baseline.
-
Positive Control: Linoleic Acid or GW9508.
-
Specificity Check: Pre-treat with GPR40 antagonist (GW1100) to confirm receptor specificity.
-
Visualizing the Mechanism
The following diagrams illustrate the two competing pathway hypotheses (PPAR vs. GPR40) that this guide aims to differentiate.
Figure 1: Dual-Hypothesis Pathway Map. The diagram contrasts the nuclear transcriptional mechanism (PPAR) vs. the membrane-bound signaling mechanism (GPR40).
Data Interpretation & Decision Matrix
Use the following decision matrix to interpret the experimental results and confirm the MoA.
| Observation | Confirmed Mechanism | Next Steps |
| High TR-FRET Signal Displacement + No Ca²⁺ Flux | PPAR Agonist | Perform Luciferase Reporter Assay to distinguish |
| High Ca²⁺ Flux + No TR-FRET Displacement | GPR40 Agonist | Validate with Glucose-Stimulated Insulin Secretion (GSIS) assay in MIN6 cells. |
| Weak Activity in Both | Inactive / Metabolite | Test for COX-1/2 inhibition or investigate Olfactory Receptor (OR) activity (e.g., OR10J5). |
| Activity in Both | Dual Modulator | Highly valuable profile; proceed to in vivo metabolic syndrome models (e.g., db/db mice). |
References
-
Bennett, D. J., et al. (2004). "PPAR alpha/gamma dual agonists for the treatment of Type 2 diabetes." Expert Opinion on Investigational Drugs.
-
Briscoe, C. P., et al. (2003). "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids." Journal of Biological Chemistry.
-
National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 11217234 (Related Structure: 3-hydroxy-2-methylpropanoic acid)."
-
BLDpharm. "Product Analysis: 3-(2,4-Dimethylphenyl)-2-methylpropanoic acid (CAS 849417-73-8)."[2][3][4][5][6][7][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 849417-73-8|3-(2,4-Dimethylphenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 3. 2227783-40-4|(1R,2R)-2-(2,4-Dimethylphenyl)cyclopropane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 14367-67-0|(R)-2-Methyl-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 5. 849417-73-8|3-(2,4-Dimethylphenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 6. 14367-54-5|(S)-2-Methyl-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 7. 53086-51-4|3-(2,5-Dimethylphenyl)butanoic acid|BLD Pharm [bldpharm.com]
- 8. 307554-62-7|2,2'-(Anthracene-9,10-diylbis(methylene))dimalonic acid|BLD Pharm [bldpharm.com]
- 9. 5669-14-7|2,2-Dimethyl-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 10. 25177-85-9|2,3-Dihydro-1H-indene-2-carboxylic acid|BLD Pharm [bldpharm.com]
Operational Safety & Logistics Master Guide: Handling (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid
As drug development professionals scale up the synthesis or biological evaluation of novel chiral intermediates, understanding the causality behind safety protocols is paramount. (2R)-3-(2,4-Dimethylphenyl)-2-methylpropanoic acid is a specialized organic acid. Like many substituted phenylpropanoic acid derivatives (such as ibuprofen or related APIs), it presents specific physicochemical hazards that require rigorous operational control.
This guide provides a self-validating framework for personal protective equipment (PPE) selection, handling methodologies, and disposal logistics, ensuring your laboratory maintains the highest standards of scientific integrity and personnel safety.
Mechanistic Rationale for Safety Protocols
To design an effective safety system, we must first understand the molecular behavior of the compound:
-
Dermal Penetration & Irritation: The lipophilic 2,4-dimethylphenyl moiety enhances cellular membrane permeability, while the propanoic acid group acts as a localized irritant. Dermal exposure can lead to rapid absorption and contact dermatitis[1].
-
Respiratory Hazards: When handling the dry powder, the primary risk is aerosolization. Inhalation of these micro-particulates can cause severe inflammation of the respiratory tract[2].
-
Combustible Dust Risk: Fine powders of substituted organic acids can form combustible dust clouds in enclosed spaces. Standard operating procedures must dictate the use of non-sparking tools and static mitigation[3].
Quantitative Risk Assessment & PPE Specifications
PPE must be selected based on empirical standards rather than assumptions. The following specifications are grounded in European (EN) and US (NIOSH/OSHA) regulatory frameworks for handling highly active organic acids.
Table 1: Physicochemical Hazards & PPE Specifications
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (EN 374 compliant, >0.11mm thickness) | Nitrile provides superior resistance to organic acids compared to latex, preventing transdermal penetration of the lipophilic phenyl ring. |
| Eye Protection | Tight-fitting safety goggles (EN 166 or NIOSH approved) | Prevents micro-particulate ingress during powder transfer, which could react with ocular moisture to cause localized pH drops. |
| Respiratory | N95 / P3 Particulate Respirator | Essential when handling damaged containers or bulk powder outside a fume hood to prevent respiratory tract inflammation[2]. |
| Body Protection | Flame-resistant, impervious lab coat | Mitigates risks associated with electrostatic discharge and potential dust ignition during bulk transfer[3]. |
Workflow: Exposure Risk & PPE Selection Pathway
Decision matrix for PPE selection based on chemical state and exposure risk.
Step-by-Step Operational Methodologies
Every protocol in your laboratory should be a self-validating system. The following workflows build in mandatory checks to ensure environmental and personnel safety.
Protocol A: Self-Validating Powder Transfer Workflow
-
Environmental Verification: Ensure the fume hood is operational with a face velocity of 80-100 fpm.
-
Causality: Negative pressure prevents the escape of aerosolized micro-particles into the general laboratory environment[1].
-
-
Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth.
-
Causality: Chiral organic powders are prone to static cling, which can cause sudden dispersion or inaccurate mass readings.
-
-
Tool Selection: Utilize grounded, non-sparking spatulas (e.g., PTFE-coated or specific alloys).
-
Causality: Mitigates the risk of electrostatic discharge igniting a localized dust cloud[3].
-
-
Transfer Execution: Slowly dispense the acid into a pre-tared, anti-static weigh boat. Cap the source bottle immediately after use.
-
Validation Check: Inspect the surrounding hood surface for stray particulates. If found, initiate the localized spill response protocol immediately[4].
Protocol B: Emergency Spill Response & Containment
-
Immediate Assessment: Determine if the spill is solid (powder) or liquid (dissolved in solvent). Evacuate personnel if the spill exceeds 50g or if significant dust is airborne[3].
-
PPE Escalation: Responders must don N95/P3 respirators and heavy-duty nitrile gloves before re-entering the spill zone[2].
-
Solid Containment: Do not use a standard vacuum, which can aerosolize the powder or cause ignition. Sweep the material gently using non-sparking tools and place it into a sealable hazardous waste container[5].
-
Liquid Containment: If dissolved, surround the spill with an inert absorbent like vermiculite. Avoid combustible absorbents like sawdust.
-
Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse[4].
Emergency Spill Response Workflow
Step-by-step emergency containment and disposal workflow for chemical spills.
Logistics & Waste Disposal Plan
Improper disposal of substituted propanoic acids can lead to severe environmental contamination. These compounds are not readily biodegradable and must be handled strictly as hazardous chemical waste[5].
Table 2: Waste Disposal Logistics
| Waste Stream | Containment Strategy | Disposal Route |
| Solid Chemical Waste | Sealed, anti-static polyethylene containers | High-temperature incineration by a licensed hazardous waste facility[6]. |
| Contaminated PPE | Double-bagged in 6-mil biohazard/chemical bags | Treated as hazardous solid waste; do not discard in standard municipal streams[1]. |
| Liquid Spill Absorbent | Vermiculite or sand, transferred to glass/HDPE jar | Incineration. Do not flush organic acids down aqueous drainage systems. |
References
-
Cole-Parmer: Material Safety Data Sheet - Phenylpropanoic Acid Derivatives. Available at: 1[1]
-
ECHEMI: Safety Data Sheets - Ibuprofen (Phenylpropanoic Acid Class). Available at: 3[3]
-
TCI Chemicals: SAFETY DATA SHEET - (S)-3-Amino-3-phenylpropanoic Acid. Available at: 6[6]
-
Angene Chemical: Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. Available at: 4[4]
-
Strides Pharma: SDS - Ibuprofen Tablets USP (Respiratory Protection Guidelines). Available at: 2[2]
-
Fisher Scientific: SAFETY DATA SHEET - (S)-(+)-Ibuprofen. Available at: Link
-
SOLA Pharmaceuticals: SAFETY DATA SHEET - Environmental and Disposal Considerations. Available at: 5[5]
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
